Caffeic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPRVGONGVQAS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316055 | |
| Record name | trans-Caffeic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid | |
| Record name | Caffeic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Caffeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol. | |
| Record name | CAFFEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000025 [mmHg] | |
| Record name | Caffeic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange. | |
CAS No. |
501-16-6, 331-39-5, 71693-97-5 | |
| Record name | trans-Caffeic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Caffeic acid | |
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| Record name | Caffeic acid | |
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| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer | |
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| Record name | 3,4-Dihydroxycinnamic Acid | |
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| URL | https://www.drugbank.ca/drugs/DB01880 | |
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| Record name | caffeic acid | |
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| Record name | trans-Caffeic acid | |
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| Record name | 501-16-6 | |
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| Record name | CAFFEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S3A33KVM | |
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| Record name | CAFFEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caffeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C | |
| Record name | 3,4-Dihydroxycinnamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAFFEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caffeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Antioxidant Mechanisms of Caffeic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid (3,4-dihydroxycinnamic acid), a ubiquitous phenolic compound found in a wide array of plant-based foods and beverages, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound and its derivatives.
Core Antioxidant Mechanisms
This compound's antioxidant activity is not attributed to a single mode of action but rather a combination of complementary mechanisms. These primarily include direct free radical scavenging, chelation of transition metal ions, and the modulation of endogenous antioxidant defense systems through the activation of cellular signaling pathways.
Direct Free Radical Scavenging
The chemical structure of this compound is central to its potent radical-scavenging ability. The presence of two hydroxyl groups on the catechol ring (ortho-dihydroxyl functionality) is a key feature.[1] This configuration lowers the O-H bond dissociation enthalpy, facilitating the donation of a hydrogen atom to neutralize free radicals.[1] The unsaturated carboxylic acid side chain further enhances the stability of the resulting phenoxyl radical through electron delocalization.[1][2]
This compound has been shown to be an effective scavenger of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4][5] The primary mechanism of action in these scavenging activities is hydrogen atom transfer (HAT).[3][6]
Figure 1. Free Radical Scavenging by this compound.
Metal Ion Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[4][7] this compound can act as a potent chelating agent, binding to these metal ions and rendering them redox-inactive.[4][7][8] This sequestration of metal ions prevents the initiation of oxidative chain reactions, thereby inhibiting oxidative damage.[4][7] The two hydroxyl groups of the catechol moiety are crucial for this metal-chelating activity.[2] Studies have shown that the antioxidant effect of this compound against iron-induced oxidative damage is pH-dependent, with greater activity observed at higher pH values.[4][7]
Figure 2. Metal Ion Chelation by this compound.
Modulation of Endogenous Antioxidant Systems: The Nrf2 Pathway
Beyond its direct antioxidant actions, this compound and its derivatives, such as this compound phenethyl ester (CAPE), can upregulate the body's own antioxidant defenses.[9][10][11] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][12]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Electrophilic compounds like oxidized CAPE can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[9][13] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxifying enzyme genes.[10][11] This leads to the increased expression of proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[10][14] The activation of the Nrf2 pathway by CAPE can also be mediated by the extracellular signal-regulated kinase (ERK) signaling pathway.[10]
Figure 3. Nrf2 Signaling Pathway Activation.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified in numerous studies using various assays. The following tables summarize key findings.
Table 1: Radical Scavenging Activity of this compound and its Derivatives
| Compound | Assay | IC₅₀ (µg/mL) | % Inhibition (Concentration) | Reference |
| This compound | DPPH | - | 93.9% (20 µg/mL) | [15] |
| This compound | ABTS | 6.23 ± 1.24 | 82.21 ± 0.86% | [15] |
| This compound | ABTS | 1.59 ± 0.06 | - | [16] |
| This compound | DPPH | - | 9.5 ± 0.08% (5 µg/mL) to 32.1 ± 0.83% (30 µg/mL) | [15] |
| N-trans-caffeoyl-l-cysteine methyl ester | DPPH | More active than this compound | - | [1][17] |
| N-trans-caffeoyldopamine | DPPH | More active than this compound | - | [1][17] |
Table 2: Effect of this compound on Iron-Induced Oxidative Damage
| Assay | Endpoint | Concentration of this compound | % Protection / Effect | Reference |
| 2-Deoxyribose Oxidation | Fenton Reaction | - | 86% protection at pH 7.2 | [7] |
| 2-Deoxyribose Oxidation | Fenton Reaction | - | 36% protection at pH 5.5 | [7] |
| Lipid Peroxidation | Rat Liver Homogenate | 150 µM | Similar efficiency to 100 µM BHT | [7] |
| Lipid Peroxidation | Lag Phase | 100 µM | Extended 10-fold | [7] |
| Lipid Peroxidation | Lag Phase | 150 µM | Extended 25-fold | [7] |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
Figure 4. DPPH Assay Workflow.
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol or Methanol
-
This compound standard
-
Test compounds
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in ethanol (e.g., 500 µM).[1]
-
Prepare various concentrations of this compound and test compounds in ethanol.
-
In a microplate or cuvette, mix a defined volume of the DPPH solution (e.g., 2 mL) with an equal volume of the sample solution.[1]
-
The final concentrations of the test compounds in the reaction mixtures can range from 12.5 to 50 µM.[1]
-
Shake the mixture vigorously and incubate at room temperature in the dark for 30 minutes.[1]
-
Measure the absorbance of the solution at 517 nm.[1]
-
A control is prepared with the DPPH solution and ethanol.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
ABTS Radical Cation Decolorization Assay
-
Reagents and Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or Methanol
-
This compound standard
-
Test compounds
-
Spectrophotometer
-
-
Procedure:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM) in water.
-
To produce the ABTS radical cation (ABTS•⁺), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the sample solution to a defined volume of the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagents and Materials:
-
FRAP reagent: composed of acetate buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.
-
This compound standard
-
Test compounds
-
Spectrophotometer
-
-
Procedure:
-
Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Add a small volume of the sample solution to a defined volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
A standard curve is prepared using a known antioxidant (e.g., Trolox), and the results are expressed as equivalents of the standard.
-
Iron Chelation Assay
-
Reagents and Materials:
-
Ferrozine
-
FeCl₂ solution
-
This compound standard
-
Test compounds
-
Spectrophotometer
-
-
Procedure:
-
Mix the sample solution with the FeCl₂ solution.
-
Initiate the reaction by adding ferrozine.
-
After a short incubation period, measure the absorbance at 562 nm.
-
The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as a measure of the metal chelating activity.
-
Western Blot Analysis for Nrf2 Pathway Activation
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Lyse the cells to extract total protein or perform nuclear and cytoplasmic fractionation to separate protein fractions.
-
-
SDS-PAGE and Electrotransfer:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound exhibits a robust and multifaceted antioxidant capacity, acting through direct free radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. The ortho-dihydroxyl structure of its catechol ring is fundamental to its direct antioxidant and metal-chelating activities. The ability of this compound and its derivatives to modulate cellular signaling pathways underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development in this promising area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of this compound: thermodynamic and kinetic aspects on the oxidative degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Inhibitory mechanism against oxidative stress of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of this compound against Iron-Induced Free Radical Generation—A Chemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. This compound alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. knowledgecenter.ubt-uni.net [knowledgecenter.ubt-uni.net]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Free radical scavenging and antioxidative activity of this compound amide and ester analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Virtues of Caffeic Acid and Its Derivatives: A Technical Guide for Researchers
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found throughout the plant kingdom, notably in fruits, vegetables, coffee, and tea. This hydroxycinnamic acid, along with its numerous derivatives, has garnered significant attention within the scientific community for its broad spectrum of biological activities. These compounds are characterized by their potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth overview of the biological properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Biological Properties
This compound and its derivatives exert their biological effects through a variety of mechanisms, primarily stemming from their potent antioxidant capabilities. The catechol group in their structure is crucial for scavenging free radicals and chelating metal ions.[1] These foundational properties give rise to a cascade of therapeutic effects.
Antioxidant Activity
The antioxidant activity of this compound and its derivatives is a cornerstone of their biological function. They can neutralize a wide array of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET).[2][3]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases, including cancer and neurodegenerative disorders. This compound and its derivatives, particularly this compound phenethyl ester (CAPE), have demonstrated significant anti-inflammatory properties.[4][5] Their mode of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5][6][7]
Anticancer Properties
A growing body of evidence supports the anticancer potential of this compound and its derivatives.[8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor angiogenesis and metastasis.[8][9][10] Their anticancer effects are often attributed to their ability to modulate signaling pathways involved in cell growth, survival, and invasion, such as the PI3K/Akt pathway.[10]
Antimicrobial and Antiviral Activities
This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria, fungi, and viruses.[11][12][13] Their mechanisms of action are diverse and can include disruption of microbial membranes, inhibition of essential enzymes, and interference with viral replication.[14][15]
Neuroprotective Effects
The antioxidant and anti-inflammatory properties of this compound and its derivatives contribute to their significant neuroprotective effects.[16][17][18] They have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's by protecting neurons from oxidative damage, reducing neuroinflammation, and modulating signaling pathways crucial for neuronal survival, such as the Nrf2 pathway.[16][19]
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound methyl ester | LPS-induced NO production | RAW 264.7 | 21.0 | [4][20][21] |
| This compound ethyl ester | LPS-induced NO production | RAW 264.7 | 12.0 | [4][20][21] |
| This compound butyl ester | LPS-induced NO production | RAW 264.7 | 8.4 | [4][20][21] |
| This compound octyl ester | LPS-induced NO production | RAW 264.7 | 2.4 | [4][20][21] |
| This compound benzyl ester | LPS-induced NO production | RAW 264.7 | 10.7 | [4][20][21] |
| This compound phenethyl ester (CAPE) | LPS-induced NO production | RAW 264.7 | 4.80 | [4][20][21] |
| Compound 2 (from S. miltiorrhiza) | NO production | RAW 264.7 | 1.4 | [22] |
| Compound 3 (from S. miltiorrhiza) | NO production | RAW 264.7 | 0.6 | [22] |
Table 2: Anticancer Activity of this compound and Its Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound Phenethyl Ester (CAPE) | HL-60 | Human Leukemia | 1.0 (DNA synthesis), 5.0 (RNA synthesis), 1.5 (protein synthesis) | [16] |
| This compound Phenethyl Ester (CAPE) | A549 | Human Lung Carcinoma | ~100 | [23] |
| This compound Phenethyl Ester (CAPE) | HT1080 | Human Fibrosarcoma | 5 | [23] |
| This compound Phenethyl Ester (CAPE) | G361 | Human Melanoma | 20 | [23] |
| This compound Phenethyl Ester (CAPE) | U2OS | Human Osteosarcoma | 60 | [23] |
| This compound Phenethyl Ester (CAPE) | MCF-7 | Human Breast Adenocarcinoma | 5 | [23] |
| This compound Phenethyl Ester (CAPE) | SAS | Oral Squamous Cell Carcinoma | 129.7 ± 4.2 | [24] |
| This compound Phenethyl Ester (CAPE) | OECM-1 | Oral Squamous Cell Carcinoma | 159.2 ± 7.2 | [24] |
| Caffeamide Derivative 26G | SAS | Oral Squamous Cell Carcinoma | 54.0 | [24] |
| Caffeamide Derivative 36M | SAS | Oral Squamous Cell Carcinoma | 161.3 | [24] |
| This compound Derivative 5 | AsPC1 | Pancreatic Cancer | 42.47 | [25] |
| This compound Derivative 5 | BxPC3 | Pancreatic Cancer | 46.58 | [25] |
| This compound Derivative 7 | AsPC1 | Pancreatic Cancer | 18.70 | [25] |
| This compound Derivative 7 | BxPC3 | Pancreatic Cancer | 18.35 | [25] |
| This compound Derivative 11 | AsPC1 | Pancreatic Cancer | 22.38 | [25] |
| This compound Derivative 11 | BxPC3 | Pancreatic Cancer | 21.72 | [25] |
Table 3: Antimicrobial Activity of this compound and Its Derivatives
| Compound | Microorganism | MIC | Reference |
| This compound | Staphylococcus aureus | 256 - 1024 µg/mL | [26] |
| This compound | Pseudomonas aeruginosa | 625 µg/mL (3469 µM) | [11][27] |
| This compound | Candida albicans | >1200 µg/mL (>6900 µM) | [11][27] |
| This compound Phosphanium Derivatives | Gram-positive bacteria | 13 - 57 µM | [11] |
| This compound Phosphanium Derivatives | Candida albicans | 13 - 57 µM | [11] |
| This compound Phenethyl Ester (CAPE) | Cariogenic bacteria | 0.08 - 0.16 mg/mL | [14] |
| Propyl caffeate | Escherichia coli | ~0.20 µM | [28] |
| Butyl caffeate | Escherichia coli | ~0.20 µM | [28] |
| Butyl caffeate | Staphylococcus aureus | ~0.20 µM | [28] |
| Pentyl caffeate | Escherichia coli | ~0.20 µM | [28] |
| (di-(4-chlorobenzyl)) caffeate | Escherichia coli | 0.23 µM | [28] |
| Diphenylmethyl caffeate | Escherichia coli | 0.29 µM | [28] |
Key Signaling Pathways Modulated by this compound and Its Derivatives
The biological activities of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity.[20][29] this compound and its derivatives, especially CAPE, are well-known inhibitors of NF-κB activation.[5][16] By inhibiting this pathway, they can suppress the expression of pro-inflammatory cytokines and enzymes.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. iomcworld.com [iomcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Potential of this compound against Staphylococcus aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DPPH Radical Scavenging Assay [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. protocols.io [protocols.io]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Natural sources and biosynthesis of caffeic acid in plants
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Caffeic Acid in Plants
Introduction
This compound (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic acid found throughout the plant kingdom.[1][2] As a key intermediate in the biosynthesis of lignin and a wide array of other secondary metabolites, it plays a crucial role in plant development, structural integrity, and defense mechanisms against biotic and abiotic stresses.[3][4][5][6] For researchers and drug development professionals, this compound and its derivatives are of significant interest due to their potent antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][7][8][9] This technical guide provides a comprehensive overview of the natural sources of this compound, its detailed biosynthetic pathways in plants, quantitative data on its occurrence, and the experimental protocols used for its extraction and analysis.
Natural Sources of this compound
This compound is one of the most common hydroxycinnamic acids and is present in virtually all plants, often in the form of esters or glycosides.[7][10] The concentration of this compound varies significantly between plant species and even between different parts of the same plant. Major dietary sources include vegetables, fruits, coffee, wine, and herbs.[7][8]
Quantitative Data on this compound Content
The following table summarizes the concentration of this compound in various plant sources. It is important to note that these values can be influenced by factors such as plant variety, growing conditions, maturity, and the extraction method used.
| Plant Species | Plant Part | This compound Concentration | Reference |
| Coffea canephora (Robusta Coffee) | Seeds (dried crude drug) | 1.23 g / 100 g | [11] |
| Coffea arabica (Arabica Coffee) | Raw Beans | 0.156–0.384 mg / g | [12] |
| Coffea spp. (Brewed Coffee) | Beverage | 63.1-96.0 mg / 100 ml | [2] |
| Arctostaphylos uva-ursi (Bearberry) | Leaves | 11.55 mg / g | |
| Salvia officinalis (Sage) | Aerial Parts | 8.80 mg / g | |
| Mentha x piperita (Peppermint) | Leaves | 7.00 mg / g | |
| Thymus vulgaris (Thyme) | Herb | ~20 mg / 100 g | [2] |
| Salvia rosmarinus (Rosemary) | Leaves | 4.80 mg / g | |
| Origanum vulgare (Oregano) | Leaves | 4.20 mg / g | |
| Helianthus annuus (Sunflower) | Seeds | 8 mg / 100 g | [2] |
| Aronia melanocarpa (Black Chokeberry) | Fruit | 141 mg / 100 g | [2] |
| Malus domestica (Apple) | Fruit | ~1 mg / 100 g | [2] |
| Prunus armeniaca (Apricot) | Fruit | ~1 mg / 100 g | [2] |
| Prunus domestica (Prune) | Fruit | ~1 mg / 100 g | [2] |
Biosynthesis of this compound
The biosynthesis of this compound in plants is a multi-step process that begins with primary metabolites from carbohydrate metabolism. It involves two major pathways: the Shikimate Pathway and the Phenylpropanoid Pathway .[13][14] The shikimate pathway produces the aromatic amino acid precursors, which then enter the general phenylpropanoid pathway to be converted into this compound and other phenolic compounds.[3][15]
The Shikimate Pathway
The shikimate pathway links central carbon metabolism (glycolysis and the pentose phosphate pathway) to the synthesis of aromatic compounds.[13][16] It converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[17][18][19] This pathway is exclusive to plants, microorganisms, and some protozoans, and is absent in animals, making its enzymes attractive targets for herbicides.[16][17] In higher plants, the shikimate pathway is localized within the plastids.[16]
Figure 1. Overview of the Shikimate Pathway leading to aromatic amino acid precursors.
The Phenylpropanoid Pathway
The general phenylpropanoid pathway is the central route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, coumarins, and hydroxycinnamic acids like this compound.[4][5][14] The pathway begins with the deamination of L-phenylalanine.
The primary route to this compound involves three key enzymatic steps:
-
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway.[5][20]
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid.[9][21][22]
-
p-Coumarate 3-hydroxylase (C3H): Another critical P450 enzyme that introduces a second hydroxyl group at the 3-position of p-coumaric acid, resulting in the formation of this compound.[9]
In some plants, particularly monocots, an alternative pathway exists where L-tyrosine can be directly converted to p-coumaric acid by the enzyme Tyrosine ammonia-lyase (TAL) , bypassing the first two steps of the main pathway.[15][21]
Figure 2. The core Phenylpropanoid Pathway for this compound biosynthesis.
Experimental Protocols
The accurate extraction, purification, and quantification of this compound are essential for research and quality control. Methodologies vary depending on the plant matrix and the intended scale of the analysis.
Protocol 1: General Extraction of this compound from Plant Material
This protocol is a generalized method for lab-scale extraction suitable for subsequent analysis.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
95% Ethanol (EtOH) or Methanol (MeOH)
-
Ultrasonic bath
-
Centrifuge and tubes
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh 1-2 g of the finely powdered plant material into a flask.
-
Add 50 mL of 95% EtOH or MeOH to the flask.
-
Place the flask in an ultrasonic water bath and sonicate for 15-60 minutes at a controlled temperature (e.g., 40°C).[23][24]
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant (the extract) into a clean flask.
-
To ensure exhaustive extraction, the pellet can be re-suspended in a fresh portion of the solvent and the process (steps 2-5) repeated two more times.
-
Combine all the supernatant fractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator until the solvent is fully removed, yielding a crude extract.
-
For analytical purposes, redissolve a known weight of the crude extract in a known volume of the solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[23]
Protocol 2: Purification using Column Chromatography
For obtaining high-purity this compound from a crude extract, column chromatography is employed.
Materials:
-
Crude plant extract (from Protocol 1)
-
Macroporous resin (e.g., D101 type)
-
Silica gel for column chromatography
-
Solvents: Ethanol, distilled water, and a suitable elution solvent system for silica gel (e.g., dichloromethane:methanol:formic acid).[23]
-
Glass column
Procedure:
-
Macroporous Resin Cleanup:
-
Dissolve the crude extract in distilled water.
-
Pack a glass column with D101 macroporous resin and equilibrate with distilled water.
-
Load the aqueous extract onto the column.
-
Wash the column with distilled water to remove highly polar impurities like sugars.
-
Elute the phenolic compounds using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.
-
Analyze the fractions (e.g., by TLC or HPLC) to identify those rich in this compound. Fractions eluted with lower ethanol concentrations (e.g., 20%) are often enriched with this compound.[23]
-
-
Silica Gel Chromatography:
-
Pool and concentrate the this compound-rich fractions from the previous step.
-
Pack a second column with silica gel and equilibrate with the initial mobile phase (e.g., dichloromethane).
-
Dissolve the concentrated fraction in a minimal amount of solvent and load it onto the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of dichloromethane:methanol:formic acid).[23]
-
Collect fractions and monitor by TLC or HPLC to isolate pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.
-
Protocol 3: Quantification by RP-HPLC-DAD
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode Array Detector (DAD) is the most common and reliable method for quantifying this compound.[11]
Instrumentation & Conditions:
-
HPLC System: With a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11][23]
-
Mobile Phase: A gradient of an aqueous acidic solution (Solvent A) and an organic solvent (Solvent B).
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 323-325 nm (near the λmax for this compound).[11][23]
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare the sample extract as described in Protocol 1.
-
Analysis:
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the pure standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the linear regression equation of the calibration curve.
-
Figure 3. General experimental workflow for the quantification of this compound.
References
- 1. quora.com [quora.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In what foods and plants does this compound occur?_Chemicalbook [chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Biosynthesis of this compound in Escherichia coli using its endogenous hydroxylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 15. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 16. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 18. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioone.org [bioone.org]
- 20. researchgate.net [researchgate.net]
- 21. Genes and Enzymes Involved in this compound Biosynthesis in the Actinomycete Saccharothrix espanaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. This compound product from the highly copper-tolerant plant Elsholtzia splendens post-phytoremediation: its extraction, purification, and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Pharmacological Potential of Novel Caffeic Acid Derivatives: A Technical Guide
Abstract: Caffeic acid (CA), a ubiquitous phenolic acid found in plant-based sources, has garnered significant attention for its diverse pharmacological properties.[1][2] However, its therapeutic application is often limited by factors such as low bioavailability.[3] To overcome these limitations and enhance its biological efficacy, researchers have focused on synthesizing novel this compound derivatives. These derivatives, which include esters, amides, and hybrids with other pharmacophores, have demonstrated a broad spectrum of enhanced activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] This technical guide provides an in-depth overview of the pharmacological potential of these novel compounds, presenting key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and workflows.
Synthesis Strategies and Experimental Workflow
The synthesis of novel this compound derivatives is a cornerstone of their development. Common strategies involve the modification of the carboxylic acid group or the catechol moiety to improve lipophilicity and target specificity.[4][6] One prevalent and efficient method is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, which is used to form the characteristic α,β-unsaturated carbonyl structure.[7][8] Greener approaches utilizing water as a solvent have also been successfully developed.[7]
A general workflow for the synthesis and evaluation of this compound derivatives typically involves initial synthesis, purification, structural confirmation, and subsequent screening for biological activity.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Anti-inflammatory and Antioxidant Potential
This compound and its derivatives are potent antioxidants and exhibit significant anti-inflammatory properties.[9] Their antioxidant activity is largely attributed to the catechol structure, which is an excellent scavenger of reactive oxygen species (ROS).[10] The anti-inflammatory effects are often mediated by the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, as well as the modulation of critical signaling pathways such as NF-κB and Nrf2.[6][9][11]
Signaling Pathway: NF-κB Inhibition
Many this compound derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB protein is degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound methyl ester (CM) has been shown to prevent the degradation of IκB, thereby blocking this cascade.[11]
Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Quantitative Data: Antioxidant and Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of various this compound derivatives, demonstrating their potency in antioxidant and anti-inflammatory assays.
| Derivative | Activity Assessed | IC50 Value (µM) | Model System | Reference |
| This compound | DPPH Radical Scavenging | 50 | Chemical Assay | [12] |
| Trolox (Standard) | DPPH Radical Scavenging | 56 | Chemical Assay | [12] |
| Indole-caffeic Amide (3j) | DPPH Radical Scavenging | 50.98 ± 1.05 | Chemical Assay | [13] |
| Indole-caffeic Amide (3m) | DPPH Radical Scavenging | 67.64 ± 1.02 | Chemical Assay | [13] |
| This compound Methyl Ester | NO Production Inhibition | 21.0 | RAW 264.7 Macrophages | [9] |
| This compound Ethyl Ester | NO Production Inhibition | 12.0 | RAW 264.7 Macrophages | [9] |
| This compound Butyl Ester | NO Production Inhibition | 8.4 | RAW 264.7 Macrophages | [9] |
| This compound Octyl Ester | NO Production Inhibition | 2.4 | RAW 264.7 Macrophages | [9] |
| This compound Benzyl Ester | NO Production Inhibition | 10.7 | RAW 264.7 Macrophages | [9] |
| CAPE | NO Production Inhibition | 4.8 | RAW 264.7 Macrophages | [9] |
| Derivative 3s | NO Production Inhibition | 3.3 | RAW 264.7 Macrophages | [14] |
| Derivative 3t | NO Production Inhibition | 2.2 | RAW 264.7 Macrophages | [14] |
| Shimobashiric acid B | NO Production Inhibition | 1.4 | - | [15] |
| Rosmarinic acid methyl ester | NO Production Inhibition | 0.6 | - | [15] |
Anticancer Potential
Novel this compound derivatives have emerged as promising anticancer agents, exhibiting selective toxicity towards cancer cells while sparing normal cells.[16] Their mechanisms of action are multifaceted, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways that govern cell proliferation and survival, such as the PI3-K/Akt and AMPK pathways.[16][17]
Signaling Pathway: PI3-K/Akt and AMPK Modulation in Cancer
This compound phenethyl ester (CAPE) and this compound phenylpropyl ester (CAPPE) have been shown to inhibit the growth of human colorectal cancer (CRC) cells.[17] They achieve this by modulating the PI3-K/Akt pathway, which is aberrantly activated in many cancers, and by activating the AMPK pathway, a key cellular energy sensor that can suppress cell growth. This dual modulation disrupts cancer cell metabolism and survival signals, leading to apoptosis.[17]
Caption: Anticancer mechanism via modulation of PI3-K/Akt and AMPK pathways.
Quantitative Data: Anticancer Activity
The cytotoxic effects of this compound and its derivatives against various human cancer cell lines are presented below.
| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| CAPE | A549 (Lung) | ~100 | [16] |
| CAPE | HT1080 (Fibrosarcoma) | ~5 | [16] |
| CAPE | G361 (Melanoma) | ~20 | [16] |
| CAPE | U2OS (Osteosarcoma) | ~60 | [16] |
| CAPE | MCF-7 (Breast) | ~5 | [16][18] |
| CAPE | MDA-MB-231 (Breast) | ~20 | [16] |
| This compound | MCF-7 (Breast) | >100 | [18] |
| Phosphanium Salt (CAP1) | Jurkat (Leukemia) | 8.5 | [19] |
| Phosphanium Salt (CAP2) | Jurkat (Leukemia) | 1.8 | [19] |
| Phosphanium Salt (CAP3) | Jurkat (Leukemia) | 1.4 | [19] |
| Phosphanium Salt (CAP4) | Jurkat (Leukemia) | 0.9 | [19] |
Neuroprotective Potential
Derivatives of this compound show significant promise in the treatment of neurodegenerative diseases. Their neuroprotective effects stem from their ability to combat oxidative stress and modulate signaling pathways crucial for neuronal survival and function, such as the PKA/CREB and Nrf2 pathways.[10][20]
Signaling Pathway: Nrf2 Activation
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress or certain activators, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes like Heme Oxygenase-1 (HO-1). This compound derivatives can activate this pathway, thereby protecting cells from oxidative injury.[6][21]
Caption: Neuroprotective mechanism via activation of the Nrf2 pathway.
Key Experimental Protocols
General Synthesis of this compound Esters via Reflux
This protocol outlines a general method for synthesizing this compound ester derivatives.[14]
-
Reactant Mixture: Combine this compound (0.5 mmol), dicyclohexylcarbodiimide (DCC, 0.5 mmol), and the corresponding alcohol (0.5 mmol) in a suitable solvent such as Tetrahydrofuran (THF).
-
Reaction: Reflux the mixture for approximately 5 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as a byproduct.
-
Filtration: After cooling, remove the DCU precipitate by filtration.
-
Purification: Subject the remaining filtrate to flash chromatography for purification. An eluent system such as dichloromethane/methanol (e.g., 70:1 ratio) is typically used to isolate the final ester product.
-
Characterization: Confirm the structure of the purified derivative using analytical techniques such as NMR and Mass Spectrometry.
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant potential of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8][13]
-
Preparation: Prepare a stock solution of the test compound (this compound derivative) in a suitable solvent (e.g., ethanol or methanol).
-
Reaction Mixture: In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations to a solution of DPPH in the same solvent. The final concentration of DPPH is typically around 100-250 µM.[22]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[6][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control if applicable.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
References
- 1. Chemistry and biological activities of this compound derivatives from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of this compound Derivatives f...: Ingenta Connect [ingentaconnect.com]
- 3. Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of this compound Analogs as Versatile Therapeutic Agents [mdpi.com]
- 5. Chemical and Pharmacological Aspects of this compound and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel this compound derivatives and their protective effect against hydrogen peroxide induced oxidative stress via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient One-Pot Synthesis of Novel this compound Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Hybrid Indole-Based this compound Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and effects of new this compound derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Characterization and Enhancement of Anticancer Activity of this compound Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound derivatives inhibit the growth of colon cancer: involvement of the PI3-K/Akt and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Neuroprotective effect of three this compound derivatives via ameliorate oxidative stress and enhance PKA/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Potential of this compound Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Discovery and Early History of Caffeic Acid Phenethyl Ester (CAPE): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has emerged as a molecule of significant interest in biomedical research due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical investigation of CAPE, with a focus on its initial identification as a cytotoxic agent and the subsequent elucidation of its mechanism of action as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This document includes a compilation of key quantitative data, detailed experimental protocols from seminal studies, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction
This compound phenethyl ester (CAPE) is a lipophilic polyphenol, chemically identified as 2-phenylethyl (2E)-3-(3,4-dihydroxyphenyl)acrylate.[1] It is a bioactive constituent of propolis, a resinous substance produced by honeybees from plant exudates.[1][2] Propolis has a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and wound-healing properties.[2] The isolation and characterization of CAPE as a key active component of propolis marked a significant step in understanding the molecular basis of these therapeutic effects. This whitepaper will detail the initial discovery of CAPE and the foundational research that established its biological activity, with a particular emphasis on its preferential cytotoxicity towards tumor cells and its mechanism of action as an NF-κB inhibitor.
The Discovery of CAPE and its Preferential Cytotoxicity
The seminal discovery of this compound phenethyl ester as a biologically active compound is credited to Grunberger and his colleagues in a 1988 publication in the journal Experientia.[2] Their research focused on identifying the active components within propolis that contributed to its observed carcinostatic properties.
Isolation and Identification
Grunberger et al. isolated CAPE from propolis extracts.[2] The chemical structure of CAPE, C₁₇H₁₆O₄, was confirmed, and the compound was also synthesized for further biological evaluation.[1][2]
Preferential Cytotoxicity Towards Tumor Cells
The most significant finding of the 1988 study was the observation that CAPE exhibited differential cytotoxicity, being more toxic to transformed (cancerous) cell lines than to their normal, untransformed counterparts.[2] This selective action against tumor cells immediately positioned CAPE as a compound of interest for cancer research.
Table 1: Summary of Preferential Cytotoxicity of CAPE (Data inferred from Grunberger et al., 1988)
| Cell Line Type | Growth Inhibition |
| Transformed Rat Fibroblasts | Significant |
| Normal Rat Fibroblasts | Minimal |
Experimental Protocol: Cell Growth Inhibition Assay (Inferred from Grunberger et al., 1988)
While the complete detailed protocol from the original publication is not accessible, a standard cell growth inhibition assay of that era would likely have involved the following steps:
-
Cell Culture: Normal and transformed cell lines (e.g., rat fibroblasts) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of CAPE dissolved in a suitable solvent (e.g., ethanol or DMSO). Control cells were treated with the solvent alone.
-
Incubation: The cells were incubated for a defined period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assessment of Cell Viability: Cell viability was assessed using a method such as trypan blue exclusion assay or a colorimetric assay (e.g., MTT assay) to determine the percentage of viable cells in treated versus control wells.
-
Data Analysis: The concentration of CAPE that caused a 50% inhibition of cell growth (IC₅₀) would have been calculated to quantify its cytotoxic effect.
Elucidation of the Mechanism of Action: Inhibition of NF-κB
Following the discovery of its cytotoxic properties, research efforts were directed towards understanding the molecular mechanisms underlying CAPE's biological effects. A pivotal study by Natarajan and colleagues, published in the Proceedings of the National Academy of Sciences in 1996, identified CAPE as a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]
NF-κB is a family of transcription factors that plays a central role in regulating inflammatory responses, cell survival, and proliferation. In many cancer cells, NF-κB is constitutively active, promoting chronic inflammation and preventing apoptosis, thereby contributing to tumor growth and survival.
Key Findings of Natarajan et al. (1996)
-
CAPE completely blocks the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α) in a dose- and time-dependent manner.[3]
-
CAPE also inhibits NF-κB activation by other stimuli, including phorbol esters, ceramide, and hydrogen peroxide.[3]
-
The inhibitory effect of CAPE on NF-κB is specific, as it does not affect the DNA binding of other transcription factors like AP-1 and Oct-1.[3]
-
CAPE prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[3]
Table 2: Quantitative Data on NF-κB Inhibition by CAPE (Natarajan et al., 1996)
| Experiment | Inducer | CAPE Concentration (µg/mL) | Inhibition of NF-κB Activation (%) |
| Dose-Response | TNF-α | 2.5 | ~50 |
| 5 | ~90 | ||
| 10 | ~100 | ||
| Time-Dependence | TNF-α | 10 | 15 min pre-incubation: ~100 |
| Specificity | TNF-α | 10 | No effect on AP-1 or Oct-1 binding |
Experimental Protocols from Natarajan et al. (1996)
Human myeloid leukemia (HL-60) cells were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were treated with various concentrations of CAPE for different durations before stimulation with TNF-α (10 ng/mL).
-
Nuclear Extract Preparation: After treatment, cells were harvested, and nuclear extracts were prepared by lysing the cells in a hypotonic buffer and separating the cytoplasmic and nuclear fractions by centrifugation.
-
Oligonucleotide Probe: A double-stranded oligonucleotide containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3') was end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled probe was incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The protein-DNA complexes were resolved on a non-denaturing 4% polyacrylamide gel.
-
Visualization: The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. The intensity of the bands was quantified to determine the level of NF-κB activation.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, nuclear and cytoplasmic extracts were prepared as described for the EMSA.
-
Protein Quantification: The protein concentration of the extracts was determined using a Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from the nuclear and cytoplasmic fractions were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
References
Initial Investigations into the Anti-inflammatory Pathways of Caffeic Acid: A Technical Guide
Introduction: Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plant-based sources such as fruits, vegetables, coffee, and tea.[1][2] As a major representative of hydroxycinnamic acids, it has garnered significant attention from the scientific community for its diverse pharmacological properties, including antioxidant, anticarcinogenic, and immunomodulatory effects.[1][3][4] Initial research into its anti-inflammatory capabilities has revealed that this compound and its derivatives, such as this compound Phenethyl Ester (CAPE), do not act through a single mechanism but rather modulate a network of interconnected signaling pathways. This technical guide provides an in-depth overview of the primary inflammatory pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mode of action for researchers, scientists, and drug development professionals.
Core Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening at multiple points within key cellular signaling cascades. The most well-documented of these are the NF-κB, MAPK, and JAK-STAT pathways, which are central regulators of inflammatory gene expression. Concurrently, it activates the Nrf2 pathway, a critical component of the cellular antioxidant defense system.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[3][5] this compound is a potent and specific inhibitor of NF-κB activation.[6][7] Its mechanism involves preventing the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[8][9] This action ensures that the NF-κB p50/p65 dimer remains sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby inhibiting the expression of inflammatory target genes.[6][10] Studies have demonstrated that this compound and its derivatives effectively block NF-κB activation induced by various inflammatory stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and phorbol esters.[5][6]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for translating extracellular stimuli into cellular responses such as inflammation and proliferation.[11] this compound has been shown to suppress the phosphorylation and activation of these key kinases in response to inflammatory triggers like LPS.[12][13][14] By inhibiting the MAPK pathways, this compound blocks the activation of downstream transcription factors like Activator Protein-1 (AP-1), which collaborates with NF-κB to amplify the inflammatory response.[15] This inhibitory action contributes to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines.[12][14]
Attenuation of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors involved in immunity and inflammation.[16][17] Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT proteins, which then regulate gene expression.[18] this compound has been found to inhibit this pathway, particularly by suppressing the activation of JAK1, JAK2, and the downstream transcription factor STAT3.[11][18][19] This inhibition is crucial for downregulating the expression of genes involved in cell proliferation, survival, and inflammation, making the JAK-STAT pathway a key target in this compound's anti-inflammatory and chemopreventive activities.[11][18]
Activation of the Nrf2 Antioxidant Pathway
In contrast to its inhibitory roles, this compound actively promotes the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[20][21][22] Under basal conditions, Nrf2 is bound to its inhibitor, Keap1. This compound, particularly its derivative CAPE, can induce the dissociation of Nrf2 from Keap1.[20][23] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[21][22][24] By bolstering the cell's antioxidant capacity, this mechanism helps to counteract the oxidative stress that often initiates and perpetuates inflammatory processes.[20][25]
Quantitative Analysis of Bioactivity
The anti-inflammatory efficacy of this compound and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data from these investigations.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| This compound methyl ester | NO Production Inhibition | RAW 264.7 | ~21.0 | [26][27] |
| This compound ethyl ester | NO Production Inhibition | RAW 264.7 | ~12.0 | [26][27] |
| This compound butyl ester | NO Production Inhibition | RAW 264.7 | ~8.4 | [26][27] |
| This compound octyl ester | NO Production Inhibition | RAW 264.7 | ~2.4 | [26][27] |
| This compound benzyl ester | NO Production Inhibition | RAW 264.7 | ~10.7 | [26][27] |
| CAPE | NO Production Inhibition | RAW 264.7 | ~4.8 | [26][27] |
| This compound | NF-κB Activity Inhibition | RAW-D | >1 µg/mL | [7] |
| this compound (50 µM) | IL-8 Reduction | CCD-18Co | ~27% |[28] |
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Model | Animal | Dose | Effect | Reference(s) |
|---|---|---|---|---|---|
| Butyl Caffeate | Carrageenan Paw Edema | Mice | 30 mg/kg | 30% reduction in IL-1β levels | [26][27] |
| Octyl Caffeate | Carrageenan Paw Edema | Mice | 30 mg/kg | 24% reduction in IL-1β levels | [26][27] |
| CAPE | Carrageenan Paw Edema | Mice | 30 mg/kg | 36% reduction in IL-1β levels | [26][27] |
| Butyl Caffeate | Carrageenan Paw Edema | Mice | 30 mg/kg | 28% reduction in neutrophil influx | [27] |
| Octyl Caffeate | Carrageenan Paw Edema | Mice | 30 mg/kg | 49% reduction in neutrophil influx | [27] |
| CAPE | Carrageenan Paw Edema | Mice | 30 mg/kg | 31% reduction in neutrophil influx | [27] |
| This compound | Carrageenan-induced pleurisy | Rats | 10 mg/kg | 92.9% reduction in leukocyte migration | [1] |
| this compound | LPS-induced sickness | Mice | 30 mg/kg | Significant reduction in brain cytokines |[29] |
Key Experimental Protocols
The following section details the methodologies for two widely used assays to investigate the anti-inflammatory properties of compounds like this compound.
In Vitro: LPS-Induced Inflammation in Macrophages (RAW 264.7)
This model is used to assess the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophage cells stimulated with bacterial lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (or its derivatives) for 1-2 hours.[26][27]
-
Inflammatory Challenge: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (typically 18-24 hours) to induce an inflammatory response.[21][22]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[15][26]
-
Cytokine and PGE₂ Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and prostaglandin E₂ (PGE₂) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21][28][30]
-
Protein Expression Analysis (Western Blot): Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., iNOS, COX-2, p-IKK, p-p38, p-STAT3) via Western blotting to determine the compound's effect on specific pathways.[9][14]
In Vivo: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model of acute, localized inflammation used to evaluate the efficacy of anti-inflammatory drugs in vivo.[31]
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.[32][33]
-
Grouping and Administration: Animals are divided into groups: a negative control (vehicle), a positive control (a known anti-inflammatory drug like Indomethacin), a carrageenan-only group, and test groups receiving different doses of this compound.[32][34] The test compound is usually administered intraperitoneally (i.p.) or orally (p.o.) approximately 1 hour before the inflammatory insult.[27][32]
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of a 1% carrageenan solution into the right hind paw of each animal.[31][35]
-
Measurement of Edema: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., every hour for 4-5 hours) using a digital plethysmometer.[32][34] The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the carrageenan-only group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and blood and paw tissue are collected. The tissue can be homogenized to measure levels of inflammatory markers such as IL-1β, TNF-α, MPO (an indicator of neutrophil infiltration), and COX-2 expression.[27][35][36]
Initial investigations conclusively demonstrate that this compound is a multi-target anti-inflammatory agent. Its efficacy stems from its ability to concurrently inhibit several major pro-inflammatory signaling cascades, including the NF-κB, MAPK, and JAK-STAT pathways, while simultaneously activating the cytoprotective Nrf2 antioxidant pathway. This dual action of suppressing inflammatory mediators and bolstering cellular defense mechanisms underscores its potential as a lead compound for the development of novel therapeutics for a range of inflammatory diseases. The quantitative data and established experimental models presented in this guide provide a solid foundation for further research into the precise molecular interactions and therapeutic applications of this promising natural compound.
References
- 1. Effect of Rosmarinic and Caffeic Acids on Inflammatory and Nociception Process in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of this compound phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 8. This compound phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. This compound hinders the proliferation and migration through inhibition of IL-6 mediated JAK-STAT-3 signaling axis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound phenethyl ester protects mice from lethal endotoxin shock and inhibits lipopolysaccharide-induced cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW 264.7 macrophages via the p38/ERK and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-grafted chitooligosaccharides downregulate MAPK and NF-kB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IRAK1/4-Targeted Anti-Inflammatory Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 17. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Chronic UVB-Induced Cellular Proliferation Through JAK-STAT3 Signaling in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 24. This compound methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. This compound derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. This compound attenuates lipopolysaccharide-induced sickness behaviour and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Anti-inflammatory in vitro activities of eleven selected this compound derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. phytopharmajournal.com [phytopharmajournal.com]
- 32. Investigation of the anti-inflammatory effects of this compound phenethyl ester in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Caffeic Acid: A Technical Guide to its Role in the Prevention of Oxidative DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage, including DNA lesions. This damage is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Caffeic acid (3,4-dihydroxycinnamic acid), a naturally occurring phenolic compound found in a wide variety of plant-derived foods, has garnered significant attention for its potent antioxidant properties and its ability to protect against oxidative DNA damage.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms through which this compound prevents oxidative DNA damage, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Mechanisms of Action
This compound employs a dual strategy to combat oxidative DNA damage: direct scavenging of free radicals and modulation of cellular signaling pathways that enhance endogenous antioxidant defenses.
Direct Antioxidant Activity: Free Radical Scavenging
The chemical structure of this compound, particularly its ortho-dihydroxyl (catechol) group, is crucial for its potent free radical scavenging activity.[4] This structure allows it to donate hydrogen atoms to neutralize highly reactive free radicals, thereby terminating damaging chain reactions.[3][4] The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF), with HAT being the more feasible pathway.[3][5]
This compound's efficacy as a direct antioxidant has been quantified in numerous in vitro assays. It demonstrates significant scavenging activity against various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[6][7][8]
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Metric | Value | Reference Compound | Reference Value | Source |
| DPPH Radical Scavenging | IC50 | 4 µg/mL | p-Coumaric acid | 33 µg/mL | [9] |
| DPPH Radical Scavenging | IC50 | 50 µM | Trolox | 56 µM | [10] |
| Lipid Peroxidation Inhibition (Linoleic acid emulsion) | % Inhibition (10 µg/mL) | 68.2% | BHA (20 µg/mL) | 74.4% | [6][8] |
| Lipid Peroxidation Inhibition (Linoleic acid emulsion) | % Inhibition (30 µg/mL) | 75.8% | BHT (20 µg/mL) | 71.2% | [6][8] |
| ABTS Radical Scavenging | % Inhibition (6.23 µg/mL) | 82.21% | - | - | [7] |
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
Beyond direct scavenging, this compound exerts its protective effects by activating key signaling pathways that bolster the cell's intrinsic antioxidant and DNA repair capabilities.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound and its derivatives can activate this pathway.[12][13][14] The electrophilic properties of this compound, particularly after it is oxidized to its quinone form, are thought to lead to the oxidation of thiol groups on Keap1.[15] This conformational change in Keap1 disrupts its interaction with Nrf2, allowing Nrf2 to translocate to the nucleus.[13] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[11][13]
The Extracellular signal-regulated kinase (ERK) pathway is another mechanism through which this compound protects against oxidative DNA damage.[1] Studies have shown that low concentrations of this compound can induce a modest increase in intracellular ROS, which in turn activates the ERK signaling pathway.[1] This activation has been demonstrated to enhance cell viability and protect against hydrogen peroxide (H₂O₂)-induced DNA double-strand breaks.[1][16][17] Inhibition of ERK signaling negates the protective effects of this compound, confirming the pathway's crucial role.[1][16]
Experimental Protocols
The assessment of this compound's protective effects against oxidative DNA damage relies on a variety of well-established experimental protocols. Below are methodologies for two key assays.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18]
Objective: To quantify DNA damage (single and double-strand breaks) in cells treated with an oxidizing agent, with and without pre-treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human lymphocytes or HL-60 cells) at an appropriate density and allow them to attach overnight.[19][20]
-
Pre-treat a subset of cells with various concentrations of this compound for a specified duration (e.g., 4 hours).[19]
-
Induce oxidative DNA damage by exposing the cells to an oxidizing agent like H₂O₂ or methyl methanesulfonate (MMS) for a short period.[19] Include negative (vehicle) and positive (oxidizing agent only) controls.
-
Harvest cells and ensure viability is >80% using a method like trypan blue exclusion.[19]
-
-
Slide Preparation and Lysis:
-
Mix a suspension of ~1 x 10⁵ cells/mL with molten low melting point (LMP) agarose (at 37°C) at a 1:10 ratio (v/v).[21]
-
Immediately pipette 50 µL of the cell/agarose mixture onto a pre-coated slide.[18][21]
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in a chilled lysis solution (high salt, detergent) and incubate at 4°C, typically for at least 60 minutes to overnight, to lyse the cells and unfold the DNA.[18][22]
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in an alkaline electrophoresis buffer (pH > 13) for a period (e.g., 30-60 minutes) to allow the DNA to unwind.[18][20]
-
Perform electrophoresis under alkaline conditions (e.g., 1 V/cm for 45 minutes).[18] Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization, Staining, and Visualization:
-
Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).[22]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).
-
Visualize the comets using a fluorescence microscope and quantify the DNA in the head and tail using specialized software. The percentage of DNA in the tail is proportional to the amount of DNA damage.
-
HPLC-ECD for 8-hydroxy-2'-deoxyguanosine (8-OHdG) Analysis
8-OHdG is a major product of oxidative DNA damage and serves as a key biomarker.[23][24] Its quantification in biological samples like urine or plasma provides an assessment of systemic oxidative stress.
Objective: To measure the concentration of 8-OHdG in biological samples from subjects or animal models, comparing levels before and after intervention with this compound.
Methodology:
-
Sample Collection and Preparation:
-
Collect urine or plasma samples.
-
To prevent artificial oxidation during sample processing, add antioxidants and store samples at -80°C until analysis.
-
-
Solid-Phase Extraction (SPE):
-
Thaw samples on ice.
-
Perform a solid-phase extraction to clean up the sample and concentrate the analyte.[23][24] This typically involves using a C18 or a specialized SPE cartridge to remove interfering substances.[25]
-
Elute the analyte of interest (8-OHdG) from the cartridge using an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Separation:
-
Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is typically achieved using a C18 reversed-phase column under isocratic conditions.[25]
-
The mobile phase is often a phosphate buffer with a small percentage of an organic modifier like acetonitrile or methanol.[26]
-
-
Electrochemical Detection (ECD):
-
As the analyte elutes from the HPLC column, it passes through an electrochemical detector.
-
The detector applies a specific potential, causing the 8-OHdG to oxidize, which generates an electrical signal. The magnitude of this signal is proportional to the concentration of 8-OHdG.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 8-OHdG.
-
Quantify the 8-OHdG in the samples by comparing their peak areas to the standard curve.
-
Results are often normalized to creatinine concentration for urine samples to account for variations in urine dilution.[24] For a more robust marker, the ratio of 8-OHdG to its non-oxidized counterpart, 2'-deoxyguanosine (2-dG), can be determined.[23]
-
Conclusion and Future Directions
This compound demonstrates significant potential in preventing oxidative DNA damage through a combination of direct free radical scavenging and the modulation of key cellular defense pathways, namely the Nrf2/Keap1 and ERK signaling systems. The quantitative data from in vitro antioxidant assays and cellular studies consistently support its protective effects. The experimental protocols detailed herein provide a framework for the continued investigation and validation of this compound and its derivatives as potential therapeutic agents.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its bioavailability and delivery to target tissues, as well as conducting comprehensive preclinical and clinical trials to evaluate its efficacy in preventing and treating diseases associated with oxidative stress. Further elucidation of its interactions with other cellular pathways will also be critical in fully understanding its therapeutic potential.
References
- 1. This compound improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro methods to determine the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of this compound: thermodynamic and kinetic aspects on the oxidative degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of this compound (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. knowledgecenter.ubt-uni.net [knowledgecenter.ubt-uni.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of the catecholic and the electrophilic moieties of this compound in Nrf2/Keap1 pathway activation in ovarian carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. This compound and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. mdpi.com [mdpi.com]
- 23. Plasma and urinary HPLC-ED determination of the ratio of 8-OHdG/2-dG in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Pivotal Role of Hydroxyl Groups in the Free Radical Scavenging Activity of Caffeic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid), a prominent hydroxycinnamic acid found extensively in plant-based foods and beverages, has garnered significant attention for its potent antioxidant properties. Its ability to neutralize free radicals is a cornerstone of its potential therapeutic effects in various oxidative stress-related pathologies. This technical guide delves into the core of this compound's antioxidant capacity, focusing specifically on the indispensable role of its hydroxyl (-OH) groups in the mechanism of free radical scavenging. Understanding this structure-activity relationship is paramount for the rational design and development of novel antioxidant-based therapeutic agents.
The antioxidant prowess of this compound is intrinsically linked to its molecular structure, particularly the catechol (ortho-dihydroxy) moiety on its phenyl ring.[1] This guide will elucidate the mechanisms of action, present quantitative data from key experimental assays, provide detailed experimental protocols for assessing antioxidant activity, and visualize the underlying biochemical pathways.
The Chemical Basis of this compound's Antioxidant Activity
The free radical scavenging activity of this compound is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals. The number and position of hydroxyl groups on the aromatic ring are the most critical determinants of this capacity.[2]
The Significance of the Catechol Moiety
This compound possesses two hydroxyl groups at the C3 and C4 positions of its phenyl ring, forming a catechol structure. This arrangement is crucial for several reasons:
-
Lowering of O-H Bond Dissociation Enthalpy (BDE): The presence of two adjacent hydroxyl groups lowers the BDE of the O-H bond, making it easier to donate a hydrogen atom to a free radical.[1]
-
Stabilization of the Resulting Phenoxyl Radical: Upon donating a hydrogen atom, this compound forms a phenoxyl radical. The ortho-dihydroxy arrangement allows for the delocalization of the unpaired electron across the aromatic ring and the formation of a stable intramolecular hydrogen bond, which significantly stabilizes the radical and prevents it from becoming a pro-oxidant.[1]
-
Electron-Donating Capacity: The hydroxyl groups are strong electron-donating groups, which enhances the molecule's ability to participate in single electron transfer reactions to neutralize radicals.
Mechanisms of Free Radical Scavenging
This compound primarily employs two main mechanisms to scavenge free radicals: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3]
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic hydroxyl group of this compound donates a hydrogen atom to a free radical (R•), thereby quenching the radical and forming a stable this compound radical.[4]
This compound-OH + R• → this compound-O• + RH
This mechanism is favored in non-polar solvents. The stability of the resulting this compound radical is paramount to its antioxidant efficacy.
Single Electron Transfer (SET)
In the SET mechanism, this compound donates an electron to a free radical, forming a this compound radical cation and an anion of the radical.[4]
This compound-OH + R• → this compound-OH•+ + R⁻
This is often followed by proton transfer (a process sometimes referred to as Sequential Proton-Loss Electron Transfer or SPLET in aqueous media) to yield a more stable species. The SET mechanism is more prevalent in polar solvents.
Visualizing the Scavenging Mechanisms
The following diagrams, generated using Graphviz, illustrate the fundamental pathways of free radical scavenging by this compound.
Structure-Activity Relationship: The Proof is in the Hydroxyls
The critical role of the hydroxyl groups in this compound's antioxidant activity is unequivocally demonstrated when comparing its activity to that of its structural analogues, such as ferulic acid (which has one hydroxyl group and one methoxy group) and p-coumaric acid (which has only one hydroxyl group).
Quantitative Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its analogues from various studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Number of -OH Groups | IC50 (µM) - DPPH Assay | Reference(s) |
| This compound | 2 | 4 - 50 | [1][5][6][7] |
| Ferulic Acid | 1 | 66 - 76 | [1][6][7] |
| p-Coumaric Acid | 1 | 33 - >100 | [5][8][9] |
| Trolox (Standard) | 1 | 56 | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for research and development. The following are detailed protocols for two of the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Workflow for DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[11]
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.[12]
-
Assay Procedure:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to separate wells.[13]
-
Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.[11]
-
For the blank, use 100 µL of methanol instead of the sample.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[1]
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
Workflow for ABTS Assay
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (or test compound)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ stock solution.[14]
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test sample at different concentrations to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.[15]
-
Mix thoroughly.
-
-
Incubation: Incubate the mixture at room temperature for a specific time, typically 6 minutes.[14]
-
Measurement: Measure the absorbance at 734 nm.[16]
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
IC50 or TEAC Determination: The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
Conclusion
The evidence presented in this technical guide unequivocally demonstrates that the hydroxyl groups, particularly the ortho-dihydroxy (catechol) functionality, are the primary drivers of this compound's potent free radical scavenging activity. The ability to readily donate hydrogen atoms and electrons, coupled with the formation of a stable phenoxyl radical, underscores the importance of this structural feature. The comparative quantitative data from DPPH assays further solidifies the structure-activity relationship, showing a clear hierarchy of antioxidant capacity directly correlated with the number of hydroxyl groups. For researchers and professionals in drug development, a thorough understanding of the role of these hydroxyl groups is fundamental for leveraging the therapeutic potential of this compound and for the design of novel antioxidants with enhanced efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Insight into Antioxidant Mechanism of this compound Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of the Radical-scavenging Activity of the Phenolcarboxylic Acids this compound, p-Coumaric Acid, Chlorogenic Acid and Ferulic Acid, With or Without 2-Mercaptoethanol, a Thiol, Using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 16. ABTS radical scavenging capacity measurement [protocols.io]
Preliminary Studies on Caffeic Acid for Neurodegenerative Diseases: A Technical Whitepaper
Executive Summary: Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis, represent a significant and growing global health challenge with limited effective treatments. Natural polyphenolic compounds have emerged as promising therapeutic candidates due to their multi-target bioactivity and favorable safety profiles. Among these, caffeic acid (CA) and its derivatives, such as this compound phenethyl ester (CAPE), have garnered substantial attention. This document provides a technical overview of the preliminary preclinical evidence supporting the neuroprotective potential of this compound. It details the compound's core mechanisms of action—including antioxidant, anti-inflammatory, anti-protein aggregation, and pro-survival signaling modulation—and summarizes key quantitative findings and experimental protocols from in vitro and in vivo studies across various disease models.
Introduction to this compound
This compound (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plant-based foods, including coffee, fruits, and vegetables.[1][2] Its structure, featuring a catechol ring and a conjugated double bond, endows it with potent antioxidant properties.[3] Both this compound and its well-studied derivative, this compound phenethyl ester (CAPE), readily cross the blood-brain barrier, allowing them to exert significant effects on the central nervous system.[4] Preliminary research indicates that these compounds can modulate multiple pathological pathways central to neurodegeneration, such as oxidative stress, chronic neuroinflammation, protein misfolding, and neuronal apoptosis, making them attractive candidates for further drug development.[2][5]
Core Neuroprotective Mechanisms
The therapeutic potential of this compound stems from its ability to engage with several core pathological processes simultaneously.
-
Antioxidant and Redox Modulation: this compound is a powerful scavenger of reactive oxygen species (ROS) and can chelate redox-active metals, directly mitigating oxidative damage.[3] Critically, it also upregulates endogenous antioxidant systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[6][7]
-
Anti-Inflammatory Activity: CA and CAPE suppress neuroinflammation by inhibiting key pro-inflammatory signaling cascades. This includes the downregulation of Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs like p38), which in turn reduces the production of inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2, iNOS).[1][3][8]
-
Modulation of Protein Homeostasis: this compound has been shown to interfere with the aggregation of pathological proteins, such as amyloid-beta (Aβ) and α-synuclein.[4][9][10] It can inhibit the formation of toxic oligomers and fibrils and, in some cases, disaggregate pre-formed fibrils.[9][10]
-
Activation of Pro-Survival Signaling: this compound promotes neuronal survival by activating pro-survival pathways, including the PI3K/Akt cascade.[1] This pathway is crucial for inhibiting apoptosis and supporting synaptic integrity.
Preclinical Evidence in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
AD pathology is characterized by extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[3] this compound has been shown to target both of these hallmarks, in addition to mitigating associated oxidative stress and cholinergic deficits.[1][3]
Table 1: Quantitative Data from In Vitro & In Vivo AD Studies
| Model System | Compound | Concentration / Dose | Key Quantitative Finding(s) | Reference(s) |
|---|---|---|---|---|
| In Vitro (Aβ1-42 Aggregation Assay) | This compound Dimer | 10 µM | ~50% reduction in Aβ1-40 fibrillization. | [10] |
| In Vitro (SH-SY5Y cells) | CA-Aβ38-42 Conjugate | IC50 = 4 µM | Protection against Aβ1-42-induced cytotoxicity. | [11] |
| In Vitro (PC12 cells) | This compound | 10 & 20 µg/ml | Significantly reversed Aβ25-35-induced neurotoxicity and intracellular calcium elevation. | [12] |
| In Vitro (Human Serum) | This compound | IC50 = 16.80 mM | Inhibition of partially purified Acetylcholinesterase (AChE). | [13][14] |
| Rat Model (Aβ1-40 injection) | This compound | 100 mg/kg for 2 weeks | Significantly improved learning deficits and suppressed NF-κB-p65 protein expression. | [9] |
| Rat Model (High-Fat Diet) | This compound | 30 mg/kg/day for 30 weeks | Ameliorated memory impairments and reduced hippocampal Aβ1-42 levels. | [13][15] |
| Mouse Model (Aβ1-42 oligomers) | CAPE | 10 mg/kg (i.p.) for 10 days | Counteracted oxidative stress and induced Nrf2 and heme oxygenase-1 (HO-1). |[6] |
-
In Vivo Aβ1-42 Oligomer-Induced AD Model: As described by Orhan et al. (2021), C57Bl/6 mice received a single intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers to induce AD-like pathology.[6] this compound phenethyl ester (CAPE) was administered intraperitoneally (i.p.) at 10 mg/kg for 10 consecutive days.[6] Neuroprotection was assessed through behavioral tests (e.g., spatial memory), and hippocampal tissues were analyzed for oxidative stress markers, apoptosis, inflammation, and Nrf2/HO-1 pathway activation via Western blot and immunohistochemistry.[6]
-
In Vitro Aβ Aggregation and Cytotoxicity Assay: To assess anti-aggregation properties, synthetic Aβ1-42 peptides are incubated with or without the test compound (e.g., this compound derivatives).[11] Fibril formation is monitored over time using Thioflavin T (ThT) fluorescence. For cytotoxicity, human neuroblastoma SH-SY5Y cells are pre-treated with the test compound before being exposed to pre-aggregated Aβ1-42. Cell viability is then measured using assays such as MTT to determine the protective effects and calculate IC50 values.[11]
Parkinson's Disease (PD)
PD is primarily caused by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Pathological hallmarks include the aggregation of α-synuclein into Lewy bodies. This compound has shown promise in protecting these specific neurons and reducing α-synuclein pathology.[4]
Table 2: Quantitative Data from In Vitro & In Vivo PD Studies
| Model System | Compound | Concentration / Dose | Key Quantitative Finding(s) | Reference(s) |
|---|---|---|---|---|
| Rat Model (6-OHDA) | CAPE | 20 & 80 µmol | Prevented 6-OHDA-induced loss of tyrosine hydroxylase (TH)-positive neurons and improved motor performance. | [16][17] |
| Mouse Model (Rotenone) | This compound | 5 & 10 mg/kg | Amended most motor deficits and lessened microglia expression (CD11b) and inflammatory mediators (COX-2, iNOS, NF-κB). | [18] |
| Mouse Model (A53T α-synuclein Tg) | This compound | N/A | Improved behavioral impairments, attenuated loss of dopaminergic neurons, and reduced α-synuclein levels in the substantia nigra. | [4] |
| In Vitro (SH-SY5Y cells) | this compound | N/A | Reduced A53T α-synuclein levels by activating the JNK/Bcl-2-mediated autophagy pathway. |[4] |
-
In Vivo 6-Hydroxydopamine (6-OHDA) Model: This widely used model involves the unilateral intrastriatal injection of the neurotoxin 6-OHDA in rats to selectively destroy dopaminergic neurons, mimicking PD pathology.[17] In the study by Acikgoz et al. (2021), CAPE (20 or 80 µmol) was administered intrastriatally 24 hours after the 6-OHDA lesion.[16] Behavioral outcomes were measured using tests like the open-field test and apomorphine-induced rotations. Post-mortem analysis involved immunohistochemistry for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.[16][17]
-
In Vivo Rotenone-Induced Model: Rotenone, a pesticide that inhibits mitochondrial complex I, is used to induce PD-like neurodegeneration. Mice receive repeated subcutaneous injections of rotenone (e.g., 1 mg/kg every 48 hours).[18] this compound is administered daily (e.g., 2.5, 5, or 10 mg/kg). Motor function is evaluated using a battery of tests (rotarod, pole test). Brain tissues are then analyzed for striatal dopamine levels, inflammatory gene expression (via PCR for NF-κB, COX-2), and TH immunostaining in the substantia nigra.[18]
References
- 1. Experimental Evidence of this compound’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Potential of this compound Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of this compound Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway [aginganddisease.org]
- 7. This compound alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound phenethyl ester extends survival of a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpoas.ntu.edu.tw [jpoas.ntu.edu.tw]
- 11. Inhibition of amyloid fibril formation and cytotoxicity by this compound-conjugated amyloid-β C-terminal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of this compound against beta-amyloid-induced neurotoxicity by the inhibition of calcium influx and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Screening of the Anti-Neurodegenerative Activity of this compound after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Effect of this compound against Alzheimer's Disease Pathogenesis via Modulating Cerebral Insulin Signaling, β-Amyloid Accumulation, and Synaptic Plasticity in Hyperinsulinemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Effect of Intrastriatal this compound Phenethyl Ester Treatment in 6-OH Dopamine Model of Parkinson's Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound improves locomotor activity and lessens inflammatory burden in a mouse model of rotenone-induced nigral neurodegeneration: Relevance to Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability of Caffeic Acid from Dietary Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its efficacy is intrinsically linked to its bioavailability, which is influenced by its dietary form, absorption, metabolism, and excretion. This technical guide provides an in-depth overview of the current understanding of this compound bioavailability, with a focus on its dietary sources, analytical methodologies for its quantification in biological matrices, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.
Introduction
This compound (3,4-dihydroxycinnamic acid) is a hydroxycinnamic acid found abundantly in a wide array of plant-based foods and beverages. In nature, it often exists in esterified forms, most commonly as chlorogenic acid, an ester of this compound and quinic acid. The biological activities of this compound are vast, with research pointing to its role in mitigating oxidative stress and inflammation, key drivers of many chronic diseases. Understanding the journey of this compound from dietary intake to its target tissues is paramount for elucidating its mechanisms of action and for the development of functional foods and therapeutics. This guide aims to consolidate the current knowledge on the bioavailability of this compound, providing a technical framework for its study.
Dietary Sources of this compound
This compound is widespread in the human diet. Its concentration can vary significantly depending on the plant species, variety, growing conditions, and processing methods. The following table summarizes the content of this compound and its most common ester, 5-caffeoylquinic acid (a major chlorogenic acid), in various dietary sources.
| Food Group | Food Item | This compound (mg/100g or 100mL FW) | 5-Caffeoylquinic Acid (mg/100g or 100mL FW) |
| Beverages | Coffee, brewed | 63.1 - 96.0 | 10 - 11.3 (in beans, dry weight)[1] |
| Red Wine | 1.88 (mean) | - | |
| White Wine | 0.24 (mean) | 0.10 (mean) | |
| Apple Juice | 0 - 1.0 | - | |
| Fruits | Black Chokeberry | 141 | - |
| Highbush Blueberry | - | 131.18 (mean) | |
| Apricot | ~1 | 3.58 (mean) | |
| Prune | ~1 | 38.79 (mean) | |
| Apple | - | - | |
| Pear | - | - | |
| Vegetables | Artichoke | - | 1 - 8 (dry weight)[1] |
| Herbs & Spices | Thyme | ~20 | - |
| Sage | ~20 | - | |
| Spearmint | ~20 | - | |
| Ceylon Cinnamon | ~22 | - | |
| Star Anise | ~22 | - | |
| Nuts & Seeds | Sunflower Seeds | 8 | - |
Data compiled from multiple sources.[1][2][3][4] FW denotes fresh weight.
Absorption, Metabolism, and Excretion
The bioavailability of this compound is a complex process that begins in the gastrointestinal tract.
Absorption: Free this compound is readily absorbed in the small intestine, with studies in ileostomy subjects showing an absorption rate of approximately 95%.[2][5][6] However, a significant portion of dietary this compound is consumed as chlorogenic acid. Chlorogenic acid is less efficiently absorbed in the small intestine (around 33%).[2][5][6] The unabsorbed portion travels to the colon, where gut microbiota play a crucial role. Bacterial esterases hydrolyze chlorogenic acid, releasing free this compound, which can then be absorbed by the colonic mucosa.[7]
Metabolism: Once absorbed, this compound undergoes extensive metabolism, primarily in the liver and intestinal mucosa. The main metabolic pathways include:
-
Methylation: Conversion to ferulic acid and isoferulic acid.
-
Sulfation: Formation of sulfate conjugates.
-
Glucuronidation: Formation of glucuronide conjugates.
These metabolic transformations increase the water solubility of this compound, facilitating its circulation and subsequent excretion.
Excretion: The metabolites of this compound are primarily excreted in the urine.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound bioavailability.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study in a rat model.
Animals: Male Wistar rats (200-250 g) are used. Animals are housed in controlled conditions (12-h light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water. Prior to the experiment, rats are fasted overnight with free access to water.[9]
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 10 mg/kg body weight).[10] For intravenous administration, this compound is dissolved in saline and administered via the tail vein (e.g., 2 mg/kg body weight).[10]
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[7][9] Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[9]
Data Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method (see Section 4.2). Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated using appropriate software.
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. Preparation of this compound grafted chitosan self-assembled micelles to enhance oral bioavailability and antibacterial activity of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability of this compound in rats and its absorption properties in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preparation of this compound grafted chitosan self-assembled micelles to enhance oral bioavailability and antibacterial activity of quercetin [frontiersin.org]
- 5. Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound, Ferulic Acid, Formononetin, Cryptotanshinone, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. jfda-online.com [jfda-online.com]
Methodological & Application
Application Notes and Protocols for the Solvent Extraction of Caffeic Acid from Coffee Beans
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solvent extraction of caffeic acid from coffee beans, a phenolic compound of significant interest for its antioxidant properties. The following sections offer a comprehensive guide to the extraction process, including a summary of expected yields, a step-by-step experimental protocol, and a visual representation of the workflow.
Data Presentation: this compound Yield from Coffee Beans
The concentration of this compound in coffee beans can vary depending on factors such as the type of coffee bean (Arabica vs. Robusta), the roast level, and the extraction method employed. Lighter roasts tend to preserve higher concentrations of phenolic compounds like this compound, while darker roasts may lead to their degradation[1]. The following table summarizes quantitative data on this compound content found in various coffee samples.
| Coffee Sample Type | Extraction/Analysis Method | This compound Content | Reference |
| Roasted Coffee Beans (5 C. arabica cultivars) | HPLC-UV | 1.43 - 1.93 mg/g | [2] |
| Raw Coffee Beans (5 C. arabica cultivars) | HPLC-UV | 0.16 - 0.38 mg/g | [2] |
| Commercial Coffee Samples | RP-HPLC | 7.57 - 14.04 mg/100g | [3][4] |
| Monsooned Malabar Coffee | Not Specified | 20 mg/100g | [3][4] |
| Monsooned Robusta Coffee | Not Specified | 40 mg/100g | [3][4] |
| Fermented Coffee Husk | HPLC | 132.50 mg/g (chlorogenic acid) | [5] |
| Fermented Coffee Pulp | HPLC | 22.83 mg/g (chlorogenic acid) | [5] |
Note: this compound is often present in coffee beans as chlorogenic acid, which is an ester of this compound and quinic acid. The roasting process can hydrolyze chlorogenic acid, leading to an increase in the concentration of free this compound[6].
Experimental Protocol: Solvent Extraction of this compound
This protocol details a standard laboratory procedure for the extraction of this compound from coffee beans using an organic solvent. Ethanol is a commonly used solvent for this purpose[1].
1. Materials and Equipment
-
Coffee Beans: Green or lightly roasted beans are recommended for higher yields of phenolic compounds[1].
-
Grinder: A coffee grinder or a laboratory mill.
-
Solvent: 80% Acetone or Ethanol (reagent grade).
-
Extraction Vessel: Erlenmeyer flask or beaker.
-
Shaker or Magnetic Stirrer.
-
Filtration System: Whatman No. 1 filter paper and funnel, or a vacuum filtration setup.
-
Rotary Evaporator.
-
Analytical Balance.
-
High-Performance Liquid Chromatography (HPLC) system for quantification.
2. Sample Preparation
-
Weigh a desired amount of coffee beans (e.g., 10 g).
-
Grind the coffee beans into a fine powder to increase the surface area for extraction.
3. Extraction Procedure
-
Transfer the ground coffee powder to the extraction vessel.
-
Add the extraction solvent (e.g., 80% acetone) at a solvent-to-solid ratio of 10:1 (v/w)[5]. For 10 g of coffee powder, add 100 mL of solvent.
-
Securely cover the extraction vessel to prevent solvent evaporation.
-
Place the vessel on a shaker or magnetic stirrer and agitate for a specified duration. A common extraction time is 3 to 5 hours at room temperature[7].
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid coffee grounds. Collect the filtrate.
-
For enhanced recovery, the solid residue can be re-extracted with a fresh portion of the solvent.
4. Solvent Removal and Sample Concentration
-
Transfer the collected filtrate to a round-bottom flask.
-
Use a rotary evaporator to remove the solvent under reduced pressure. A water bath temperature of 40-50°C is recommended to avoid degradation of the phenolic compounds[7].
-
Continue the evaporation until a concentrated extract or a dry powder is obtained.
5. Quantification of this compound
-
Redissolve a known amount of the dried extract in the mobile phase used for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Quantify the this compound content by comparing the peak area with that of a standard this compound solution of known concentration.
Visual Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the solvent extraction of this compound and a simplified representation of the chemical relationship between chlorogenic acid and this compound.
References
- 1. yo.healthkintai.com [yo.healthkintai.com]
- 2. mdpi.com [mdpi.com]
- 3. alanrevista.org [alanrevista.org]
- 4. ve.scielo.org [ve.scielo.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Quantification of Caffeine and Chlorogenic Acid in Green and Roasted Coffee Samples Using HPLC-DAD and Evaluation of the Effect of Degree of Roasting on Their Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105175266A - Method for extracting chlorogenic acid and this compound from coffee beans - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Purification of Caffeic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound found in a wide variety of plant sources, including coffee, fruits, and vegetables.[1][2] Its derivatives, particularly esters and amides, have garnered significant attention in the scientific community due to their potent biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4][5] this compound phenethyl ester (CAPE), a well-studied derivative found in propolis, is known to modulate key signaling pathways such as NF-κB and Nrf2.[4][5] The synthesis and purification of these derivatives are critical steps in their evaluation as potential therapeutic agents. These notes provide detailed protocols for the synthesis and purification of common this compound derivatives.
Synthesis Techniques for this compound Derivatives
The primary synthetic routes for this compound derivatives involve the modification of the carboxylic acid group to form esters or amides. Common methods include direct esterification, acyl chloride-mediated reactions, and the use of coupling agents.
This compound Ester Derivatives
This compound esters are typically synthesized through the reaction of this compound with various alcohols.[1] this compound Phenethyl Ester (CAPE) is one of the most extensively studied ester derivatives.[1]
Table 1: Summary of Selected Synthesis Methods for this compound Phenethyl Ester (CAPE)
| Method | Catalyst / Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Acyl Chloride Method | Thionyl chloride (SOCl₂), Pyridine | Nitrobenzene / CH₂Cl₂ | ~1 hour | 50 - 86% | [3] |
| Direct Catalysis | p-Toluenesulfonic acid | Benzene | 3 - 4 days | 40% | [3] |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | THF/CH₂Cl₂ (1:1) | Not specified | 46% | [3] |
| Enzymatic Synthesis | Candida antarctica lipase B (Novozym 435) | tert-Butyl alcohol | 500 hours | 40% (conversion) | [3] |
| Wittig Reaction | K₂CO₃ | CHCl₃/1,4-dioxane | Not specified | 60% | [3] |
Experimental Protocol 1: Synthesis of CAPE via the Acyl Chloride Method
This protocol is adapted from the acyl chloride method, which offers high yields and relatively short reaction times.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Phenethyl alcohol
-
Pyridine
-
Nitrobenzene
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Vacuum distillation apparatus
-
Silica gel for column chromatography
Procedure:
-
Place this compound in a round-bottom flask and add an excess of thionyl chloride (SOCl₂).
-
Heat the mixture at reflux for approximately 1 hour. During this time, the carboxylic acid will be converted to caffeoyl chloride.
-
After the reaction is complete, remove the unreacted SOCl₂ by vacuum distillation. The intermediate acyl chloride will be left as a solid.
-
At room temperature, add a mixed solution of phenethyl alcohol, pyridine, and nitrobenzene to the flask containing the caffeoyl chloride.
-
Allow the reaction to proceed for 1 hour with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified by silica gel column chromatography using a CH₂Cl₂/n-hexane solvent system to yield pure CAPE.[3]
This compound Amide Derivatives
This compound amides are synthesized by forming an amide bond between this compound and an amine. These derivatives often exhibit improved metabolic stability compared to their ester counterparts.[6][7] The use of coupling reagents is a common and efficient method for their preparation.[1]
Experimental Protocol 2: Synthesis of this compound Amides using Coupling Reagents
This protocol provides a general procedure for amide synthesis using common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBT).[1]
Materials:
-
This compound
-
Desired amine (e.g., phenethylamine)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBT (1-Hydroxybenzotriazole)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in an anhydrous solvent (e.g., DMF or CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add HOBT (1.2 equivalents) and the desired amine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 equivalents) and a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours or until completion, as monitored by TLC.[1]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Purification Techniques
The purification of this compound derivatives is essential to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the scale of the synthesis and the physicochemical properties of the target compound.
Table 2: Common Purification Techniques for this compound Derivatives
| Technique | Stationary Phase / Method | Mobile Phase / Solvent System | Application Notes | Reference |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol (e.g., 70:1) | Widely used for purifying crude reaction mixtures of esters and amides. | [8] |
| Column Chromatography | Silica Gel | Ethyl ether/n-Hexane | Effective for purifying CAPE. | [3] |
| Column Chromatography | Macroporous Resin (D101) | Stepwise gradient of Ethanol in Water | Used for initial purification from crude plant extracts. | [9] |
| Crystallization | Slow Evaporation | Methanol or Toluene | Effective for obtaining high-purity, stable crystalline products. This compound itself can be crystallized from methanol. | [10] |
| Solid Phase Extraction (SPE) | C18 or Molecularly Imprinted Polymers (MIPs) | Acetonitrile/Water | Useful for selective extraction and enrichment from complex mixtures like mushroom extracts. | [11] |
Experimental Protocol 3: Purification by Silica Gel Column Chromatography
This is the most common method for purifying synthetic this compound derivatives.
Materials:
-
Crude product
-
Silica gel (appropriate mesh size)
-
Elution solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system (e.g., 100% hexane or dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed silica gel bed.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane). This can be done in a stepwise or gradient fashion.
-
Collect Fractions: Collect the eluate in separate fractions.
-
Analyze Fractions: Monitor the composition of each fraction using TLC. Combine the fractions that contain the pure desired product.
-
Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound derivative.
Experimental Protocol 4: Purification by Crystallization
Crystallization is an effective method for obtaining highly pure compounds, particularly if the product is a solid at room temperature.[10]
Materials:
-
Purified or semi-purified product from chromatography
-
Appropriate recrystallization solvent (e.g., methanol, ethanol, toluene)[3][10]
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude or semi-purified solid in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
For maximum yield, the flask can be placed in an ice bath or refrigerator to induce further crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent. Faint yellow microcrystals are often obtained.[10]
Visualizations of Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.
Caption: General workflow for synthesis and purification of this compound derivatives.
Modulation of NF-κB Signaling by CAPE
This compound derivatives, notably CAPE, are known inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.[2][5]
Caption: CAPE inhibits the NF-κB pathway, reducing inflammation.
Activation of Nrf2 Pathway by this compound Derivatives
This compound and its derivatives can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[4][5]
Caption: this compound derivatives activate the Nrf2 antioxidant response pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and Chemical Synthesis of this compound Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Synthesis and effects of new this compound derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound product from the highly copper-tolerant plant Elsholtzia splendens post-phytoremediation: its extraction, purification, and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Separation and purification of the antioxidant compounds, this compound phenethyl ester and this compound from mushrooms by molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Antioxidant Efficacy of Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant efficacy of caffeic acid using common and reliable assays. Detailed protocols, data presentation, and visual diagrams of workflows and signaling pathways are included to facilitate experimental design and data interpretation.
Introduction to this compound as an Antioxidant
This compound (3,4-dihydroxycinnamic acid) is a phenolic compound widely found in plants, coffee, wine, and various foods. Its structure, featuring a catechol group and a carboxylic acid, endows it with potent antioxidant properties. This compound can neutralize free radicals and reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Furthermore, it can modulate cellular antioxidant defense systems, notably through the activation of the Nrf2 signaling pathway.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified using various assays. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) are common metrics for reporting these activities. A lower IC50 value indicates higher antioxidant potency.
| Assay | Parameter | Reported Value (μg/mL) | Reported Value (µM) | Reference Compound |
| DPPH | IC50 | 5.9 | ~32.7 | Ascorbic Acid, Trolox |
| ABTS | IC50 | 1.59 - 9.9 | ~8.8 - 54.9 | Trolox |
| FRAP | TEAC (mM TE/g) | - | - | Trolox |
| ORAC | TEAC (µmol TE/g) | - | - | Trolox |
Note: The reported values can vary depending on the specific experimental conditions, such as solvent, pH, and incubation time. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies for four key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound standard
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound and Control Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare a similar dilution series for the positive control (Trolox or ascorbic acid).
-
Assay:
-
To a 96-well plate, add 100 µL of the different concentrations of this compound or control solutions to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol or ethanol instead of the sample.
-
For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound standard
-
Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of this compound and Control Solutions: Prepare a stock solution of this compound and a dilution series in the appropriate solvent. Prepare a similar dilution series for Trolox.
-
Assay:
-
Add 10 µL of the different concentrations of this compound or control solutions to the wells of a 96-well plate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated as:
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[1]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound standard
-
Trolox or Ferrous sulfate (FeSO₄) (standard)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a dilution series. Prepare a standard curve using Trolox or FeSO₄.
-
Assay:
-
Add 10 µL of the different concentrations of this compound or standard solutions to the wells of a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[1]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound standard
-
Trolox (positive control)
-
Black 96-well microplate
-
Fluorescence microplate reader with an incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
-
Preparation of this compound and Control Solutions: Prepare a stock solution of this compound and a dilution series in phosphate buffer. Prepare a similar dilution series for Trolox.
-
Assay:
-
To the wells of a black 96-well plate, add 25 µL of the different concentrations of this compound or control solutions.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately start recording the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation: The area under the curve (AUC) for each sample is calculated and compared to the AUC of the blank. The net AUC is plotted against the concentration of the standard (Trolox), and the ORAC value of the sample is expressed as Trolox equivalents.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for conducting in vitro antioxidant assays.
This compound and the Nrf2 Signaling Pathway
This compound not only directly scavenges free radicals but also enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1).[4]
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. maljnutr.org.my [maljnutr.org.my]
- 2. The role of the catecholic and the electrophilic moieties of this compound in Nrf2/Keap1 pathway activation in ovarian carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2-mediated HO-1 induction coupled with the ERK signaling pathway contributes to indirect antioxidant capacity of this compound phenethyl ester in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Caffeic Acid Bioavailability Through Encapsulation: Application Notes and Protocols
Introduction: Caffeic acid, a phenolic compound abundant in various plant-based foods, exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. However, its clinical application is often hampered by poor water solubility, low stability, and limited bioavailability. Encapsulation technologies offer a promising strategy to overcome these limitations by protecting this compound from degradation, improving its solubility, and facilitating its absorption and transport to target sites. This document provides detailed application notes and protocols for various methods of encapsulating this compound to enhance its bioavailability, intended for researchers, scientists, and drug development professionals.
Data Summary of this compound Encapsulation Methods
The following tables summarize quantitative data from various studies on the encapsulation of this compound and its derivatives, providing a comparative overview of different techniques.
Table 1: Encapsulation Efficiency and Drug Loading of this compound in Various Carrier Systems
| Encapsulation Method | Carrier Material | Active Compound | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Liposomes (Reverse Phase Evaporation) | Egg Phosphatidylcholine, Cholesterol | This compound | 70 | Not Reported | [1][2] |
| Liposomes (Thin-Film Hydration) | DPPC, DMPC, PC | This compound | Up to 76 | Not Reported | [3] |
| Albumin Nanoparticles (Desolvation) | Bovine Serum Albumin (BSA) | This compound Phenethyl Ester (CAPE) | Decreases with increased drug amount | Not Reported | [4] |
| Rice Peptide Nanoparticles | Self-Assembled Rice Peptides | This compound Phenethyl Ester (CAPE) | 77.77 ± 0.35 | 3.89 ± 0.11 | |
| Sodium Caseinate Nanoparticles (pH-driven) | Sodium Caseinate | This compound | Up to 72.94 | Not Reported | |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-Cyclodextrin | This compound | Not explicitly stated, 1:1 molar ratio | Not Reported | [5][6] |
| Electrospun Nanofibers | Carob Flour, Whey Protein, PEO | This compound | 76.4 (for 1% CA), 94 (for 10% CA) | Not Reported | |
| This compound-grafted-Chitosan Micelles | Chitosan | Quercetin (using CA-grafted chitosan) | 72.09 | Not Reported |
Table 2: Physicochemical Properties of this compound-Loaded Nanocarriers
| Encapsulation Method | Carrier Material | Active Compound | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Liposomes (Reverse Phase Evaporation) | Egg Phosphatidylcholine, Cholesterol | This compound | ~100 | -55 | Not Reported | [1][2] |
| Albumin Nanoparticles (Desolvation) | Bovine Serum Albumin (BSA) | This compound Phenethyl Ester (CAPE) | 210 - 288 | Increases with drug amount | 0.11 - 0.18 | [4] |
| Rice Peptide Nanoparticles | Self-Assembled Rice Peptides | This compound Phenethyl Ester (CAPE) | ~210 | Not Reported | Not Reported | |
| This compound-grafted-Chitosan Micelles | Chitosan | Quercetin | 375.6 ± 5.9 | Not Reported | Not Reported |
Table 3: In Vitro Release of this compound from Encapsulated Formulations
| Encapsulation Method | Carrier Material | Active Compound | Release Conditions | Cumulative Release (%) | Time (hours) | Reference |
| Liposomes (Reverse Phase Evaporation) | Egg Phosphatidylcholine, Cholesterol | This compound | Dialysis membrane, PBS (pH 7.4) | 70 | 7 | [1][2] |
| Free this compound | - | This compound | Dialysis membrane, PBS (pH 7.4) | 95 | 4 | [1][2] |
| Liposomes (Thin-Film Hydration) | DPPC, DMPC, PC | This compound | Franz diffusion cell | >80 | 8 | |
| Capsules with β-Cyclodextrin | β-Cyclodextrin (25 mg) | This compound | Dissolution test | 85 | 1 | [7] |
| Capsules with Poloxamer 407 | Poloxamer 407 (25-50 mg) | This compound | Dissolution test | >85 | 0.5 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the encapsulation of this compound.
Protocol 1: Liposomal Encapsulation of this compound by Reverse Phase Evaporation
This protocol is based on the method described by Katuwavila et al. (2016).[1][2]
Materials:
-
This compound
-
Egg Phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Lipid Dissolution: Dissolve egg phosphatidylcholine and cholesterol in a suitable organic solvent mixture such as chloroform:methanol (2:1 v/v) in a round-bottom flask.
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound in PBS (pH 7.4).
-
Emulsification: Add the aqueous this compound solution to the lipid solution. Sonicate the mixture using a probe sonicator to form a water-in-oil emulsion.
-
Organic Solvent Evaporation: Attach the flask to a rotary evaporator. Reduce the pressure gradually to evaporate the organic solvent. As the solvent is removed, a viscous gel will form, which will eventually collapse to form a liposomal suspension.
-
Hydration: Add a specific volume of PBS to the liposomal suspension and gently agitate to ensure complete hydration.
-
Purification: To remove unencapsulated this compound, the liposomal suspension can be subjected to dialysis against PBS or centrifugation followed by washing of the pellet.
-
Characterization: Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro release profile.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Solvent Evaporation
This protocol is a generalized method based on descriptions for forming inclusion complexes with cyclodextrins.[8]
Materials:
-
This compound or this compound Phenethyl Ester (CAPE)
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized Water
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Cyclodextrin Solution: Dissolve a specific molar amount of β-CD or HP-β-CD in deionized water with stirring.
-
This compound Solution: Dissolve an equimolar amount of this compound or CAPE in ethanol. The volume of ethanol can be varied to optimize complexation.[8]
-
Mixing: Slowly add the this compound solution to the cyclodextrin solution while continuously stirring.
-
Complexation: Allow the mixture to stir at room temperature for a specified period (e.g., 24 hours) to facilitate the formation of the inclusion complex.
-
Solvent Evaporation: Remove the ethanol and water using a rotary evaporator under reduced pressure until a solid powder is obtained.
-
Washing and Drying: Wash the resulting powder with a small amount of cold ethanol to remove any surface-adhered this compound and then dry under vacuum.
-
Characterization: Analyze the prepared inclusion complex for its formation, stoichiometry, and improved solubility and dissolution characteristics of this compound.
Protocol 3: Fabrication of this compound-Loaded Albumin Nanoparticles via Desolvation
This protocol is adapted from the method described for encapsulating this compound phenethyl ester (CAPE) in bovine serum albumin (BSA) nanoparticles.[4]
Materials:
-
This compound or this compound Phenethyl Ester (CAPE)
-
Bovine Serum Albumin (BSA)
-
Ethanol
-
Glutaraldehyde (8% w/v solution)
-
Deionized Water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
BSA Solution Preparation: Prepare a 2% w/v BSA solution in deionized water.
-
This compound Solution Preparation: Dissolve the desired amount of this compound or CAPE (e.g., 10 mg, 20 mg, or 30 mg) in ethanol.[4]
-
Desolvation: Under constant stirring, add the ethanolic this compound solution dropwise to the BSA solution. This will cause the desolvation of BSA and the formation of coacervates.
-
Cross-linking: Add a specific volume of 8% w/v glutaraldehyde solution to the coacervate suspension to cross-link the albumin nanoparticles.[4]
-
Stirring and Solvent Removal: Continue stirring the mixture overnight at room temperature to allow for complete cross-linking and evaporation of the organic solvent.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 10,000 x g at 4°C). Wash the nanoparticle pellet three times with deionized water to remove unencapsulated material and residual glutaraldehyde.
-
Lyophilization: Freeze the final nanoparticle pellet (e.g., at -20°C for 6 hours) and then lyophilize to obtain a dry powder.
-
Characterization: Characterize the albumin nanoparticles for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Experimental workflows for this compound encapsulation.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: this compound's inhibitory effects on key signaling pathways.
Conclusion
The encapsulation of this compound using various techniques such as liposomes, cyclodextrin inclusion complexes, and albumin nanoparticles presents a viable approach to enhance its physicochemical properties and biological activity. The choice of encapsulation method will depend on the specific application, desired release profile, and formulation requirements. The provided protocols offer a starting point for researchers to develop and optimize encapsulated this compound formulations for improved therapeutic outcomes. Further in vivo studies are warranted to fully elucidate the extent to which these encapsulation strategies improve the bioavailability and efficacy of this compound in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Albumin nano-encapsulation of this compound phenethyl ester and piceatannol potentiated its ability to modulate HIF and NF-kB pathways and improves therapeutic outcome in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Preparation and spectral investigation of inclusion complex of this compound with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Delivery and Bioavailability of Encapsulated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Host–Guest Interactions of this compound Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Caffeic Acid from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic acid is a prominent phenolic compound found throughout the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2] Accurate quantification and isolation of this compound from complex plant matrices are crucial for research and the development of new pharmaceuticals and nutraceuticals. Solid-phase extraction (SPE) is a widely utilized technique for the selective isolation and pre-concentration of analytes from complex samples.[3] This method offers a robust and efficient alternative to traditional liquid-liquid extraction, providing cleaner extracts and higher recovery rates.
This document provides detailed protocols for the purification of this compound from plant extracts using reversed-phase SPE, particularly with C18 and polymeric sorbents.
Principle of Solid-Phase Extraction for this compound
Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[4] For this compound purification, reversed-phase SPE is typically employed. The stationary phase (sorbent, e.g., C18) is nonpolar, while the mobile phase (the sample and subsequent solvents) is polar.
The process involves four key steps:
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the functional groups, followed by an aqueous solution (e.g., acidified water) to equilibrate the sorbent surface for sample loading.
-
Loading: The plant extract, dissolved in a polar solvent, is passed through the SPE cartridge. This compound and other nonpolar to moderately polar compounds are retained on the sorbent through hydrophobic interactions, while more polar compounds like sugars and salts pass through.[4][5]
-
Washing: The cartridge is washed with a weak polar solvent to remove any remaining weakly bound impurities without eluting the this compound.
-
Elution: A nonpolar organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions between this compound and the sorbent, allowing for its collection in a concentrated and purified form.[6]
Experimental Protocols
The following are generalized protocols that can be adapted for various plant materials. Optimization may be required depending on the specific plant matrix and the concentration of this compound.
1. Sample Preparation (Plant Extract)
-
Extraction from Dried Plant Material:
-
Grind the dried plant material (e.g., leaves, stems, seeds) into a fine powder.[7]
-
Extract the powder with a suitable solvent. A common choice is 80% methanol in water, often acidified with 0.1% formic acid to improve the stability of phenolic compounds.[3] A sample-to-solvent ratio of 1:9 (w/v) can be effective.[8][9][10]
-
Sonication or reflux extraction can be used to enhance extraction efficiency.[7][11] For example, ultrasonic treatment at 40 kHz for 30-60 minutes.[7][12]
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm filter to remove particulate matter.[8][13]
-
-
Pre-SPE Treatment:
2. Solid-Phase Extraction Protocol
This protocol is based on the use of a standard 3 mL SPE cartridge with 500 mg of sorbent. Volumes should be adjusted for different cartridge sizes.
-
Sorbent: C18 silica-based or a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X). Polymeric sorbents can offer higher capacity and better retention for polar compounds.[6][14]
-
Procedure:
-
Conditioning:
-
Loading:
-
Load the prepared plant extract onto the cartridge at a slow flow rate (approximately 1-2 drops per second).[3]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (acidified to pH 2-3) to remove polar impurities.
-
-
Elution:
-
Post-Elution:
-
The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for HPLC analysis.
-
-
Data Presentation
The following tables summarize quantitative data for the recovery of this compound and related phenolic compounds using different SPE sorbents and conditions.
Table 1: Recovery of Phenolic Acids using Different SPE Sorbents from Honey Samples [6]
| Compound | Oasis HLB Recovery (%) | C18 Recovery (%) | Strata-X Recovery (%) |
| This compound | 98.2 ± 3.5 | 85.1 ± 4.2 | 95.3 ± 3.8 |
| Gallic Acid | 99.1 ± 2.9 | 75.4 ± 5.1 | 92.4 ± 4.5 |
| p-Coumaric Acid | 97.5 ± 2.8 | 90.2 ± 3.3 | 96.1 ± 3.1 |
| Vanillic Acid | 95.4 ± 4.1 | 88.7 ± 3.9 | 94.5 ± 4.0 |
Data represents mean ± standard deviation.
Table 2: SPE Performance for Phenolic Compounds from Plant Extracts under Optimized Conditions [3]
| Compound | Concentration (µg/mL) | Recovery (%) |
| This compound | 25 | 98.5 |
| 50 | 95.2 | |
| 75 | 90.8 | |
| 150 | 75.3 | |
| Chlorogenic Acid | 25 | 99.8 |
| 150 | 78.1 | |
| Ferulic Acid | 25 | 99.1 |
| 150 | 97.5 |
*A decrease in recovery at higher concentrations indicates that the sorbent capacity was exceeded.[3]
Visualization of Workflows and Mechanisms
Below are diagrams created using the DOT language to visualize the experimental workflow and the underlying chemical interactions.
Caption: Experimental workflow for the purification of this compound.
Caption: Interaction of this compound with C18 sorbent.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Sorbent breakthrough during loading | Decrease the flow rate during sample loading. Ensure the organic solvent concentration in the sample is low (<10%). |
| Incomplete elution | Use a stronger (less polar) elution solvent or increase the elution volume. Ensure the solvent fully wets the sorbent. | |
| This compound degradation | Ensure solvents and sample are acidified (pH 2-3) to improve stability. Avoid high temperatures.[3] | |
| Poor Purity (Interfering Peaks in HPLC) | Inefficient washing | Increase the volume of the washing solvent or use a slightly less polar wash solvent (e.g., 5% methanol in water). |
| Sorbent overload | Reduce the amount of crude extract loaded onto the cartridge or use a cartridge with a higher capacity.[3] | |
| Inconsistent Results | Sorbent bed drying out | Do not allow the sorbent to go dry between the conditioning and loading steps. |
| Variable flow rates | Use a vacuum manifold or automated system for consistent flow rates. | |
| Incomplete extraction from plant material | Optimize the initial solvent extraction procedure (solvent type, time, temperature). |
By following these protocols and considering the potential challenges, researchers can effectively purify this compound from various plant extracts for further analysis and development.
References
- 1. Quantitative analysis of this compound phenethyl ester in crude propolis by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. specartridge.com [specartridge.com]
- 5. specartridge.com [specartridge.com]
- 6. Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound product from the highly copper-tolerant plant Elsholtzia splendens post-phytoremediation: its extraction, purification, and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anticancer Effects of Caffeic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid (CA), a naturally occurring phenolic compound found in various plants, fruits, and beverages like coffee, has garnered significant attention for its potential anticancer properties.[1][2][3][4] Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.[3][5][6][7] The anticancer effects of this compound are attributed to its ability to modulate several key signaling pathways involved in tumorigenesis and progression.[1][8][9] This document provides detailed protocols for studying the anticancer effects of this compound in a cell culture setting, along with data presentation guidelines and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Anticancer Effects
The following tables summarize the inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines, providing a quantitative measure of its cytotoxic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Lung Cancer | A549 | 25 | Not Specified | [10] |
| Pancreatic Cancer | AsPC1 | 42.47 | Not Specified | [11] |
| Pancreatic Cancer | BxPC3 | 46.58 | Not Specified | [11] |
| Fibrosarcoma | HT-1080 | 30 | Not Specified | [12] |
| Breast Cancer | MDA-MB-231 | 151 | Not Specified | [12] |
| Cervical Cancer | HeLa | ~2000 | 24 | [12] |
| Colon Cancer | HT-29 | 81.05 (µg/ml) | Not Specified | [13] |
Table 2: IC50 Values of this compound Phenethyl Ester (CAPE) in Prostate Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference |
| LNCaP 104-R1 | 16.5 | Not Specified | [14] |
| LNCaP 104-R1 | 64.0 | 24 | [14] |
| LNCaP 104-R1 | 30.5 | 48 | [14] |
| LNCaP 104-R1 | 20.5 | 72 | [14] |
| LNCaP 104-R1 | 18.0 | 96 | [14] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anticancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or its derivatives)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Multiwell plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound (e.g., 5 to 200 µg/ml) dissolved in the complete culture medium.[15] A vehicle control (medium with DMSO) should also be prepared.
-
After 24 hours, replace the medium with the prepared this compound solutions and the vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a multiwell plate reader.[16]
-
Cell viability is calculated as the ratio of the absorbance of the experimental wells to the control wells.
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 18 hours.[17]
-
Treat the cells with the desired concentration of this compound (e.g., 75 µM) for the specified duration (e.g., 72 hours).[17]
-
Harvest the cells by trypsinization and wash them three times with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and 7-AAD staining solution according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against β-catenin, c-myc, cyclinD1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
This protocol is used to measure the intracellular levels of reactive oxygen species.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
PBS
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black plates).
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Load the cells with DCFDA (e.g., 10 µM) and incubate for 30 minutes at 37°C.[16]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorometric plate reader or flow cytometer.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating multiple signaling pathways. Below are diagrams of key pathways.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the anticancer effects of this compound.
Caption: General workflow for in vitro analysis of this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the anticancer properties of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of action of this promising natural compound and evaluate its potential as a therapeutic agent in cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future [frontiersin.org]
- 4. Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in human cervical cancer cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. This compound phenethyl ester induced cell cycle arrest and growth inhibition in androgen-independent prostate cancer cells via regulation of Skp2, p53, p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of this compound and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound phenethyl ester induces apoptosis in colorectal cancer cells via inhibition of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory effect of this compound phenethyl ester on the growth of SW480 colorectal tumor cells involves β-catenin associated signaling pathway down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Wittig Reaction for the Synthesis of Unsaturated Caffeic Acid Derivatives
Introduction
Caffeic acid (CA) and its derivatives are naturally occurring phenolic compounds renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor properties.[1][2] The synthesis of novel unsaturated this compound derivatives is of significant interest to researchers in medicinal chemistry and drug development for exploring their therapeutic potential.[3] The Wittig reaction, and its Horner-Wadsworth-Emmons (HWE) modification, serves as a powerful and versatile tool for constructing the α,β-unsaturated carbonyl core of these molecules.[1][4][5] Notably, recent advancements have led to the development of greener synthetic protocols that utilize water as a reaction medium, offering a safe, efficient, and environmentally friendly alternative to traditional organic solvents.[1][6]
These application notes provide detailed protocols for the synthesis of unsaturated this compound derivatives via an aqueous Wittig reaction, summarize quantitative yield data, and illustrate the key molecular pathways affected by these compounds.
Key Application Highlights
-
Green Chemistry: The featured protocol emphasizes an aqueous, one-pot synthesis, minimizing the use of toxic organic solvents and aligning with the principles of green chemistry.[4][6]
-
High Efficiency: The modified Wittig reaction in water can produce good to excellent yields, particularly for aromatic aldehydes with one or two unprotected hydroxyl groups.[1][4]
-
Broad Substrate Scope: The method is applicable to a variety of substituted aromatic aldehydes, allowing for the creation of a diverse library of this compound derivatives.
-
Biological Relevance: The synthesized compounds are valuable for screening for various biological activities. For instance, certain derivatives show high antioxidant activity with no cytotoxicity, making them suitable for pharmaceutical or cosmetic applications.[4][7] this compound derivatives have also been shown to inhibit cancer cell growth by modulating key signaling pathways like PI3-K/Akt and AMPK.[8]
Experimental Protocols
General Protocol for Aqueous Wittig Reaction
This protocol details a one-step synthesis of unsaturated this compound derivatives from commercially available aromatic aldehydes and phosphorus ylides in an aqueous medium.[1][6]
Materials:
-
Appropriate aromatic aldehyde (e.g., 2-hydroxybenzaldehyde, 4-hydroxy-3-methoxybenzaldehyde)
-
Phosphorus ylide (e.g., (methoxycarbonylmethyl)triphenylphosphine or an appropriate phosphonate for HWE)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, create a suspension of the aromatic aldehyde (1.0 eq.) and the corresponding phosphorus ylide (1.3–1.5 eq.) in deionized water (4–10 mL).[1][6]
-
Heating: Stir the suspension vigorously at 90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to 24 hours depending on the reactivity of the aldehyde.[1][4]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the heterogeneous mixture to room temperature.[1][6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane or ethyl acetate (3 x 10 mL).[1][6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the resulting crude residue by silica gel column chromatography. A solvent system such as hexane-ethyl acetate or chloroform-methanol is typically used to elute the product, yielding the (E)-alkene as the major isomer.[1][6]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
Table 1: Reaction Yields of this compound Derivatives via Aqueous Wittig Reaction
The yield of the Wittig reaction is highly dependent on the substitution pattern of the aromatic aldehyde, particularly the number of unprotected hydroxyl groups.[4]
| Starting Aldehyde | Ylide/Phosphonate | Reaction Time (h) | Product | Yield (%) | Reference(s) |
| 4-Hydroxy-3-methoxybenzaldehyde | Ylide I | 0.5 | Derivative 14 | 99% | [4] |
| 4-Hydroxy-3-methoxybenzaldehyde | Ylide II** | 0.5 | Derivative 20 | 98% | [4] |
| 3,4-Dihydroxybenzaldehyde | Ylide I | 1.0 | Derivative 11 | 86% | [4] |
| 3,4-Dihydroxybenzaldehyde | Ylide II | 1.0 | Derivative 17 | 78% | [4] |
| 2,4-Dihydroxybenzaldehyde | Ylide I | 4.0 | (E)-3-(2,4-dihydroxyphenyl)propenoate | 94% | [6] |
| 2,3,4-Trihydroxybenzaldehyde | Ylide I | 1.0 | Derivative 12 | 74% | [4][9] |
| 3,4,5-Trihydroxybenzaldehyde | Ylide I* | 0.5 | Derivative 13 | 37% | [4][9] |
| 2,3,4-Trihydroxybenzaldehyde | Ylide II | 0.5 | Derivative 18 | 70% | [4][9] |
| 2-Hydroxy-3-fluorobenzaldehyde | Ylide I* | 2.0 | (E)-3-(3-fluoro-2-hydroxyphenyl)propenoate | 48% | [6] |
*Ylide I: (methoxycarbonylmethyl)triphenylphosphine or similar phosphonium ylide. **Ylide II: (1-acetylmethyl)triphenylphosphine or similar phosphonium ylide.
Visualizations: Diagrams and Workflows
Reaction and Experimental Workflow
The following diagrams illustrate the general chemical transformation and the procedural steps for synthesis and purification.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Simplified mechanism of the Wittig reaction.
Biological Signaling Pathway
This compound derivatives, such as this compound Phenethyl Ester (CAPE), have been shown to exert anti-cancer effects by modulating critical cell signaling pathways.[8]
References
- 1. Synthesis and Antioxidant Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. Efficient One-Pot Synthesis of Novel this compound Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Derivatives Inhibit the Growth of Colon Cancer: Involvement of the PI3-K/Akt and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antioxidant Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeic Acid in Radioprotective Agent Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation, a cornerstone of cancer therapy, unfortunately, also inflicts damage on healthy tissues, limiting its therapeutic window. The development of effective radioprotective agents to mitigate these off-target effects is a critical area of research. Caffeic acid (CA), a naturally occurring phenolic compound found in various plant-based foods, and its derivatives, such as this compound Phenethyl Ester (CAPE), have emerged as promising candidates for designing such agents.[1][2] Their potent antioxidant, anti-inflammatory, and signaling pathway-modulating properties offer a multifaceted approach to protecting normal cells from radiation-induced injury.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the radioprotective potential of this compound and its derivatives.
Mechanisms of Radioprotection by this compound
This compound and its derivatives exert their radioprotective effects through several key mechanisms:
-
Scavenging of Reactive Oxygen Species (ROS): Ionizing radiation leads to the radiolysis of water molecules, generating a surge of damaging ROS. This compound, with its phenolic hydroxyl groups, is an excellent scavenger of these free radicals, thereby reducing oxidative stress, a primary driver of radiation-induced cellular damage.[3][4]
-
Modulation of the Nrf2/Keap1 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] It is thought to covalently modify cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), leading to the dissociation and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 upregulates the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[1]
-
Inhibition of Inflammatory Pathways: Radiation exposure triggers a cascade of inflammatory responses, mediated by transcription factors like Nuclear Factor-kappa B (NF-κB).[3][5] CAPE has been shown to be a specific inhibitor of NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1α/β, IL-6, and TNF-α.[3][5]
-
Differential Effects on Normal and Cancer Cells: A key advantage of this compound derivatives is their potential to selectively protect normal tissues while sensitizing cancer cells to radiation.[6][7][8] For instance, CAPE has been observed to radiosensitize p53-mutated or deficient breast cancer cells while protecting normal breast cells.[7][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the radioprotective effects of this compound and its derivatives.
Table 1: In Vitro Radioprotective Effects of this compound and Derivatives
| Compound | Cell Line | Radiation Dose | Key Finding | Reference |
| CAPE | Normal breast cells | Not specified | Increased surviving fraction upon radiation (p = 0.03) | [7] |
| CAPE | Normal lung fibroblast (WI-38) | 9 Gy | No significant cytotoxicity compared to lung cancer cells | [3] |
| This compound | Human peripheral blood lymphocytes | γ-radiation | Significant reduction in radiation-induced DNA damage | [2] |
| CAPE | p53 mutated/deficient breast cancer cell lines | Not specified | Sensitized cells to radiotherapy (p < 0.05) | [7] |
| CAPE | p53 proficient breast cancer cell lines | Not specified | No sensitization to radiotherapy | [7] |
Table 2: In Vivo Radioprotective Effects of this compound and Derivatives
| Compound | Animal Model | Radiation Dose & Type | Administration Route & Dose | Key Finding | Reference |
| CAPE | Rats | 800 cGy (Total Body) | 50 µmol/kg i.p. | Attenuated radiation-induced pulmonary injury | [10] |
| CAPE | BALB/c mice | 10 Gy and 20 Gy (Whole Thorax) | Pretreatment (dose not specified) | Decreased radiation-induced interstitial pneumonitis | [5] |
| CAPE | Rats | 30 Gy (β-ray to upper abdomen) | 30 mg/kg i.p. for 3 days | Protected against radiation-induced hepatotoxicity | [5] |
| This compound | Mice | 5 Gy (Total Body Irradiation) | 20 mg/kg oral gavage | Long-lasting radioprotective effect on hematopoietic stem cells | [1] |
| CAPE | Rats | 9 Gy (X-ray to abdomen) | 10 µmol/kg/d intragastrically for 7 days | Attenuated intestinal pathology and apoptosis | [11] |
| CAPE | MDA-MB-231 tumor-bearing mice | Not specified | Not specified | Increased survival when combined with radiotherapy (22 days) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the radioprotective effects of this compound and its derivatives.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the ability of a single cell to proliferate and form a colony after radiation exposure.
Materials:
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound or derivative stock solution
-
6-well plates or culture dishes
-
X-ray irradiator
-
Fixation solution (e.g., 6.0% v/v glutaraldehyde)
-
Staining solution (e.g., 0.5% w/v crystal violet)
Procedure:
-
Cell Preparation: Culture cells of interest to exponential growth phase.
-
Seeding: Harvest cells using trypsin-EDTA and plate an appropriate number of cells per well of a 6-well plate. The number of cells to be seeded should be determined based on the expected survival fraction at a given radiation dose (typically ranging from 100 to 50,000 cells). Allow cells to attach for a few hours.[7]
-
Treatment: Treat cells with various concentrations of this compound or its derivative for a predetermined time (e.g., 1 hour) before irradiation.[3] Include vehicle-treated controls.
-
Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).[7]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 1-3 weeks, until colonies in the control plates are of a sufficient size (at least 50 cells per colony).[7]
-
Fixation and Staining:
-
Colony Counting: Carefully rinse the plates with tap water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the survival curves (SF vs. radiation dose).
Protocol 2: In Vivo Evaluation of Radioprotective Efficacy in a Mouse Model
This protocol outlines a general procedure for assessing the radioprotective effects of this compound in a mouse model of total body irradiation (TBI).
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle for oral gavage (e.g., ethanol diluted in distilled water)
-
Gamma irradiator (e.g., 60Co source)
-
Animal housing and monitoring facilities
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee.[12]
-
Drug Administration: Administer this compound (e.g., 20 mg/kg body weight) via oral gavage. A typical regimen involves administration five times (once every three days) before and once immediately after TBI.[1] A control group should receive the vehicle only.
-
Irradiation: Expose the mice to a lethal or sub-lethal dose of total body irradiation (e.g., 5-8 Gy).[1][12]
-
Monitoring: Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.[12]
-
Tissue Collection and Analysis (Optional): At specific time points, a subset of animals can be euthanized for the collection of tissues (e.g., bone marrow, intestine, lung) for further analysis, such as histology, immunohistochemistry, or flow cytometry.
Protocol 3: Western Blot Analysis of Nrf2 and Keap1
This protocol is for assessing the activation of the Nrf2 pathway.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from treated and control cells or tissues. Determine the protein concentration using a standard protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Nrf2 or Keap1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. For Nrf2 activation, analysis of nuclear and cytoplasmic fractions is recommended to observe nuclear translocation.
Protocol 4: Immunohistochemical Staining for TGF-β in Irradiated Tissue
This protocol is for evaluating the expression of the pro-fibrotic cytokine TGF-β in tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against TGF-β
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TGF-β antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex. Visualize the staining using the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.
-
Microscopy and Analysis: Examine the slides under a microscope and quantify the staining intensity and distribution.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows involved in the evaluation of this compound as a radioprotective agent.
References
- 1. The Long-lasting Radioprotective Effect of this compound in Mice Exposed to Total Body Irradiation by Modulating Reactive Oxygen Species Generation and Hematopoietic Stem Cell Senescence-Accompanied Long-term Residual Bone Marrow Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound phenethyl ester decreases acute pneumonitis after irradiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. Evaluation of sodium orthovanadate as a radioprotective agent under total-body irradiation and partial-body irradiation conditions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transforming growth factor-beta activation in irradiated murine mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grafting Caffeic Acid to PLGA and Chitosan for Advanced Drug Delivery and Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the chemical grafting of caffeic acid (CA), a potent antioxidant and anti-inflammatory molecule, onto two widely used biocompatible polymers: poly(lactic-co-glycolic acid) (PLGA) and chitosan. The resulting polymer-caffeic acid conjugates exhibit enhanced properties, making them promising materials for a range of applications, including drug delivery, tissue engineering, and medical device coatings.
Introduction
The covalent attachment of bioactive molecules like this compound to polymers such as PLGA and chitosan offers a versatile strategy to develop functional biomaterials. Grafting this compound can impart antioxidant and anti-inflammatory properties to the base polymer, improve drug encapsulation efficiency, and enhance biocompatibility. This document outlines two primary methods for grafting this compound: a free-radical-mediated approach for PLGA and a carbodiimide-mediated coupling for chitosan.
Grafting this compound to PLGA via Free Radical Reaction
This method utilizes a redox initiator system to generate free radicals on the PLGA backbone, which then react with this compound.
Experimental Protocol
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio
-
Tetrahydrofuran (THF)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
Ethanol
-
Dissolve 0.5 g of PLGA in 5 mL of THF in a round-bottom flask.
-
Evaporate the THF under vacuum to form a thin polymer film on the flask's inner surface.
-
Add 50 mL of a 1.0 M H₂O₂ solution containing 1.2 g of ascorbic acid to the flask. Allow the reaction to proceed for 30 minutes at room temperature.
-
Remove the H₂O₂/ascorbic acid solution.
-
Add a fresh solution of 50 mL of a 1:1 (v/v) mixture of 2.0 M H₂O₂ and ethanol, containing 1.2 g of ascorbic acid and 0.8 mmol of this compound.
-
Maintain the reaction at 25°C for 24 hours under atmospheric air.[1]
-
After 24 hours, recover the grafted polymer (g-CA-PLGA), wash it thoroughly with deionized water, and dry it under a vacuum.
Characterization Data
The successful grafting of this compound onto PLGA can be confirmed through various analytical techniques. The following table summarizes typical physicochemical properties of the resulting conjugate compared to the unmodified polymer.
| Parameter | PLGA (Unmodified) | g-CA-PLGA (this compound Grafted) | Reference(s) |
| Molecular Weight (Mw, kDa) | 26.3 ± 1.3 | 22.8 ± 0.7 | [3][4] |
| Glass Transition Temp. (Tg, °C) | 47.7 ± 0.8 | 47.4 ± 0.2 | [3][4] |
| Encapsulation Efficiency (EE, %)* | 35.0 ± 0.7 | 95.6 ± 2.7 | [3][4] |
| DPPH Radical Scavenging (%) | 0 ± 0.4 | >90 (after 24h) | [5] |
*Encapsulation efficiency of a model protein (Ovalbumin) in microspheres prepared by a W1/O/W2 technique.[3][4]
Experimental Workflow
Grafting this compound to Chitosan
Two primary methods are presented for grafting this compound onto chitosan: a free-radical mediated approach and a more targeted carbodiimide coupling reaction.
Method 1: Free Radical-Mediated Grafting
This method is similar to the one used for PLGA, employing a redox initiator to create reactive sites on the chitosan backbone.
Materials:
-
Chitosan (CS)
-
1% Acetic acid solution
-
Ascorbic acid
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Dialysis tubing
-
Dissolve 0.5 g of chitosan in 50 mL of 1% acetic acid solution.
-
Add 1.32 g of ascorbic acid and 1 g of this compound to the chitosan solution.
-
Adjust the pH of the solution to 6.0.
-
Purge the reactor with nitrogen gas for 60 minutes.
-
Initiate the reaction by adding 0.375 mL of 10 mol/L hydrogen peroxide.
-
Continue the reaction under a nitrogen atmosphere for 16 hours.
-
Transfer the reaction mixture to a dialysis bag and dialyze against ultrapure water for 72 hours.
-
Lyophilize the dialyzed solution to obtain the this compound-grafted chitosan (CA-g-CS).
Method 2: EDC/NHS Carbodiimide Coupling
This method facilitates the formation of an amide bond between the carboxylic acid group of this compound and the primary amine groups of chitosan.
Materials:
-
Chitosan (CS)
-
This compound (CA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Aqueous acetic acid solution (e.g., 1%)
-
Ethanol
-
Dialysis tubing
Procedure: [8]
-
Dissolve chitosan in an aqueous acetic acid solution.
-
Dissolve this compound in ethanol.
-
In a separate container, dissolve EDC and NHS in a suitable buffer (e.g., MES buffer, pH 5.0-6.0) to activate the carboxylic acid group of this compound.
-
Add the this compound solution to the EDC/NHS solution and stir for a designated time (e.g., 15-30 minutes) to allow for the formation of the NHS-ester intermediate.
-
Add the activated this compound solution dropwise to the chitosan solution with constant stirring.
-
Allow the reaction to proceed for a specified time (e.g., 12-24 hours) at room temperature.
-
Purify the resulting chitosan-grafted this compound (CS-g-CA) by dialysis against deionized water for 48-72 hours to remove unreacted reagents.
-
Lyophilize the purified product to obtain a dry powder.
Characterization Data
The table below presents typical data for chitosan-caffeic acid conjugates.
| Parameter | Chitosan (Unmodified) | CA-g-CS (this compound Grafted) | Reference(s) |
| Grafting Degree (mg CA/g CS) | N/A | 91.26 ± 2.58 | [9] |
| Solubility in Water | Limited | Favorable | [6][7] |
| Micelle Size (nm) | N/A | 375.6 ± 5.9 | [6][7] |
| Encapsulation Efficiency (%) | N/A | 72.09 | [6][7] |
*Data for self-assembled micelles of CA-g-CS encapsulating quercetin.[6][7]
Experimental Workflow (EDC/NHS Coupling)
Signaling Pathways
Grafting this compound onto polymers can modulate cellular signaling pathways, primarily due to the inherent anti-inflammatory and antioxidant properties of this compound.
Anti-inflammatory Signaling via Chitosan-Caffeic Acid Conjugates
This compound-grafted chitosan has been shown to exert anti-inflammatory effects by downregulating key inflammatory pathways in macrophages.[10] This is particularly relevant for applications in inflammatory disease treatment and tissue engineering.
References
- 1. PlumX [plu.mx]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-Grafted PLGA as a Novel Material for the Design of Fluvastatin-Eluting Nanoparticles for the Prevention of Neointimal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound-Grafted PLGA as a Novel Material for the Design of Fluvastatin-Eluting Nanoparticles for the Prevention of Neointimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Zinc Basic Salt/Chitosan Nanohybrid Possesses Controlled Release Properties and Exhibits In Vivo Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 9. citedrive.com [citedrive.com]
- 10. This compound phenethyl ester inhibits arterial smooth muscle cell proliferation and migration in vitro and in vivo using a local delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Separation of Caffeic Acid Using Molecularly Imprinted Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to exhibit high selectivity for a specific target molecule. This is achieved by creating polymer matrices with cavities that are complementary in shape, size, and functionality to the template molecule, in this case, caffeic acid. This tailored recognition makes MIPs excellent candidates for the selective extraction and separation of this compound from complex matrices such as plant extracts, beverages, and biological fluids. These application notes provide detailed protocols for the synthesis of this compound-imprinted polymers and their application in solid-phase extraction, along with comparative data on their performance.
Key Applications
-
Selective extraction of this compound from complex natural product extracts.
-
Purification of this compound in pharmaceutical and nutraceutical manufacturing.
-
Development of analytical methods for the quantification of this compound in various samples.
-
Use as a stationary phase in high-performance liquid chromatography (HPLC) for enhanced separation.
Experimental Protocols
Protocol 1: Synthesis of this compound-Imprinted Polymer via Bulk Polymerization
This protocol describes a common method for synthesizing a molecularly imprinted polymer for this compound using a non-covalent imprinting approach.
Materials:
-
This compound (Template)
-
4-Vinylpyridine (4-VP) (Functional Monomer)
-
Ethylene Glycol Dimethacrylate (EGDMA) (Crosslinker)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Tetrahydrofuran (THF) (Porogenic Solvent)
-
Methanol
-
Acetic Acid
Procedure:
-
Preparation of the Pre-polymerization Mixture:
-
In a glass vial, dissolve 0.4625 mmol of this compound in 9 mL of dried THF.
-
Add 1.85 mmol of 4-vinylpyridine to the solution and mix for approximately 10 minutes to allow for pre-polymerization complex formation.
-
Add 7.4 mmol of EGDMA as the crosslinker and 0.93 mmol of AIBN as the initiator to the mixture.
-
-
Polymerization:
-
Purge the mixture with nitrogen gas for 15 minutes in an ice bath to remove oxygen, which can inhibit polymerization.
-
Seal the vial and place it in a water bath or oven at 60°C for 24 hours for thermal polymerization.
-
-
Post-Polymerization Processing:
-
The resulting bulk polymer is ground into a fine powder using a mortar and pestle.
-
The polymer particles are sieved to obtain a uniform particle size.
-
-
Template Removal (Washing):
-
Wash the polymer particles extensively with a solution of methanol and acetic acid (90:10, v/v) to remove the this compound template from the imprinted cavities.
-
Continuously monitor the washing solution using HPLC-UV until no this compound is detected.
-
Dry the washed polymer in a vacuum oven at 60°C overnight.
-
The resulting polymer is the this compound-MIP.
-
-
Preparation of Non-Imprinted Polymer (NIP):
-
A non-imprinted polymer (NIP) should be synthesized following the same procedure but omitting the this compound template. The NIP serves as a crucial control to evaluate the imprinting effect.
-
Protocol 2: Molecularly Imprinted Solid Phase Extraction (MISPE) of this compound
This protocol outlines the use of the synthesized MIP for the selective extraction of this compound from a liquid sample.
Materials:
-
This compound-MIP
-
Empty Solid Phase Extraction (SPE) cartridges (e.g., 3 mL)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Acetic Acid (HAc)
-
Sample containing this compound (e.g., dissolved in ACN)
Procedure:
-
Cartridge Packing and Conditioning:
-
Pack an empty SPE cartridge with 100 mg of the dry this compound-MIP.
-
Condition the cartridge by passing 10 mL of ACN through it.
-
-
Sample Loading:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., ACN). For complex matrices like green coffee bean extract, dissolve the evaporated extract in ACN:DMSO (98:2, v/v) and then dilute with ACN.
-
Load the sample onto the conditioned MISPE cartridge at a flow rate of 0.3 mL/min.
-
-
Washing:
-
Wash the cartridge with a solvent that removes non-specifically bound compounds while retaining the target this compound. A typical washing step involves passing 12 mL followed by 8 mL of ACN at a flow rate of 1 mL/min.
-
-
Elution:
-
Elute the selectively bound this compound from the MIP using a suitable elution solvent. A common eluent is a mixture of methanol and acetic acid (e.g., 4:1, v/v).
-
Perform the elution in two steps, first with 3 mL and then with 2 mL of the elution solvent at a flow rate of 0.5 mL/min.
-
-
Analysis:
-
The collected eluate can be analyzed for this compound content using analytical techniques such as HPLC. Before HPLC analysis, it is often necessary to dilute the eluates, for instance, with water at a 1:1 (v/v) ratio.
-
Data Presentation
The performance of molecularly imprinted polymers for this compound can be evaluated based on several quantitative parameters. The following tables summarize key data from various studies to facilitate comparison.
| Polymer Synthesis Parameters | Template:Monomer:Crosslinker Ratio | Functional Monomer | Crosslinker | Porogen | Polymerization Method | Reference |
| MIP-1 | 1:4:16 | 4-Vinylpyridine | EGDMA | THF | Bulk | |
| MIP-2 | 0.66:3:3 (CA:MAM:4-VP) | Methacrylamide & 4-VP | Divinylbenzene | Acetonitrile:Toluene (3:1) | Precipitation | |
| MIP-3 | - | 4-Vinylpyridine | Divinylbenzene-80 | Acetonitrile:Toluene (75/25) | Precipitation | |
| MIP-4 | - | Methacrylic Acid | - | Acetonitrile/Methanol | UV Polymerization | |
| MIP-5 | 1:5 | 4-Vinylpyridine | - | - | Bulk |
| Performance Metrics of this compound MIPs | Binding Capacity (mg/g or µmol/g) | Imprinting Factor (IF) | Recovery (%) | Application | Reference |
| MIP-1 | 930 µg/g | 2.02 | - | Extraction from Green Coffee Bean | |
| MIP-2 | - | - | - | Extraction from Eucommia ulmodies leaves | |
| MIP-3 | 0.6 mmol/g | - | >81% | Extraction from Apple Juice | |
| MIP-4 | N1 = 29.8 µmol/g | - | 104-111% | Detection in Wine | |
| MIP-5 (for Quinic Acid) | 9.05 ± 0.80 µmol/g | 2.14 | 81.92 ± 3.03% | Separation of Quinic Acid from this compound | |
| Hollow MIP | 21.10 mg/g | - | 85.6–103.5% | Extraction from Fruits |
Visualizations
Caption: Workflow for the synthesis of a this compound Molecularly Imprinted Polymer.
Caption: Workflow for Molecularly Imprinted Solid Phase Extraction (MISPE) of this compound.
Caption: Logical relationship of MIP components and the principle of selective separation.
Troubleshooting & Optimization
Improving the aqueous solubility of caffeic acid for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of caffeic acid in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound has poor water solubility.[1][2] Its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL to 0.65 mg/mL.[3][4] The solubility is also dependent on pH and the specific buffer system used.[5]
Q2: Which organic solvents are commonly used to prepare this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents for dissolving this compound.[3][6] this compound is significantly more soluble in these solvents than in water, allowing for the preparation of concentrated stock solutions that can be diluted into aqueous media for experiments.[3]
Q3: What are the pros and cons of using DMSO versus ethanol?
A3: Both solvents are effective, but have different properties to consider:
-
DMSO: Offers high solubility for this compound (up to 40 mg/mL) and is not volatile, preventing the stock solution concentration from changing due to evaporation.[6][7] However, DMSO can be toxic to cells at higher concentrations (typically >0.5%) and can penetrate skin, carrying dissolved substances with it.[6][8]
-
Ethanol: Also provides good solubility (approx. 25 mg/mL, especially when warm) and is often considered less toxic to cells than DMSO at equivalent concentrations.[3][7] Its main drawback is volatility, which can cause the stock solution to become more concentrated over time if not stored properly.[6]
Q4: How can I improve the aqueous solubility of this compound without using organic solvents?
A4: Several methods can enhance the aqueous solubility of this compound:
-
pH Adjustment: The solubility of this compound is pH-dependent.[9] Increasing the pH of the solution can deprotonate the phenolic hydroxyl groups, increasing its solubility in aqueous media. However, the stability of this compound can be compromised at alkaline pH.[10]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the water solubility of this compound.[1][11][12] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the this compound molecule can be entrapped.[11]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), ethosomes, or polymeric nanoparticles, can improve its solubility, stability, and delivery to cells.[13][14][15][16]
Q5: What are cyclodextrins and how do they increase solubility?
A5: Cyclodextrins are cyclic oligosaccharides that are generally recognized as safe (GRAS) by the FDA.[17] They have a bucket-like shape with a hydrophilic outer surface and a hydrophobic inner cavity.[11] Poorly soluble molecules like this compound can be encapsulated within this hydrophobic core, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the guest molecule from water, making the entire complex more water-soluble.[11][12]
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents and systems.
| Solvent / System | Temperature | Reported Solubility | Citations |
| Purified Water | Room Temp | ~0.5 mg/mL | [18] |
| Hot Water | - | Sparingly soluble | [7] |
| PBS (pH 7.2) | Room Temp | ~0.5 - 0.65 mg/mL | [3][4] |
| Ethanol | Room Temp (Warm) | ~25 mg/mL | [3][4][7] |
| DMSO | Room Temp | ~5 - 40 mg/mL | [3][4][7][19] |
| Dimethyl Formamide (DMF) | Room Temp | ~5 - 7 mg/mL | [3][7] |
| 30% (v/v) Ethanol | Room Temp | Higher than water, PBS, or HCl (pH 1.2) | [20] |
| β-Cyclodextrin Complex | Not Specified | Linear increase with cyclodextrin concentration | [1][21] |
| HP-β-Cyclodextrin Complex | Not Specified | Linear increase with cyclodextrin concentration | [11][12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately after adding this compound stock to cell culture medium. | 1. High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the medium is too high, causing the this compound to crash out of solution. 2. Temperature Shock: Adding a cold stock solution to warm medium can decrease solubility. 3. pH or Salt Incompatibility: The pH or salt concentration of the medium may promote precipitation.[22][23] | 1. Reduce Solvent Concentration: Ensure the final solvent concentration is as low as possible, ideally well below 0.5%.[8] Prepare a more dilute stock solution if necessary. Perform serial dilutions. 2. Warm the Stock Solution: Gently warm the stock solution to room temperature before adding it to the pre-warmed culture medium. Avoid repeated freeze-thaw cycles.[22] 3. Add Dropwise While Vortexing: Add the stock solution to the medium slowly and dropwise while gently vortexing or swirling to ensure rapid and even dispersal. |
| Precipitate appears hours or days after treatment. | 1. Instability of this compound: this compound can degrade or autoxidize over time in aqueous solution, especially under certain pH and light conditions, leading to insoluble byproducts.[2][24] 2. Media Component Interaction: this compound may interact with components in the serum or medium over time, forming insoluble complexes. | 1. Prepare Solutions Fresh: Prepare aqueous dilutions of this compound immediately before use. Storing aqueous solutions for more than one day is not recommended.[3] 2. Use Antioxidants: In some cases, the addition of protective agents like ascorbic acid or glutathione can prevent oxidative browning and degradation.[24] 3. Consider Encapsulation: Use cyclodextrins or nanoformulations to improve stability in the culture medium.[13][17] |
| Cell death or morphological changes observed in the vehicle control group. | 1. Solvent Toxicity: The concentration of the organic solvent used as a vehicle (e.g., DMSO) is toxic to the specific cell line being used.[8] | 1. Determine Maximum Tolerable Solvent Concentration: Run a dose-response experiment with the solvent alone to find the highest concentration that does not affect cell viability or morphology. 2. Lower the Final Solvent Concentration: Aim for the lowest possible final solvent concentration (e.g., <0.1%).[8] 3. Switch Solvents or Methods: Consider using a less toxic solvent like ethanol or a solvent-free method like cyclodextrin complexation.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in in vitro assays.
-
Weighing: Accurately weigh the desired amount of crystalline this compound powder in a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the appropriate volume of high-purity, sterile-filtered DMSO or ethanol to achieve the desired stock concentration (e.g., 20 mg/mL).[3] Vortex thoroughly until the solid is completely dissolved. Gentle warming may aid dissolution in ethanol.[7]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber tube).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-to-medium term (up to 3-6 months) or -80°C for long-term storage (up to 1 year).[25][26]
-
Application: Before the experiment, thaw an aliquot and dilute it serially in sterile cell culture medium to achieve the final desired treatment concentrations. Ensure the final concentration of the organic solvent in the culture wells is below the toxic threshold for your cell line.[3]
Protocol 2: Phase Solubility Study for Cyclodextrin Complexation
This protocol, based on the method by Higuchi and Connors, is used to determine the solubilizing effect of a cyclodextrin on this compound and to confirm the stoichiometry of the inclusion complex.[1]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 15 mM) in the desired buffer (e.g., PBS).
-
Add Excess this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate sealed vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) until the solution reaches equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully collect a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove the undissolved this compound.
-
Concentration Analysis: Determine the concentration of dissolved this compound in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11]
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear plot (AL type) indicates the formation of a 1:1 inclusion complex.[1] The slope of this line can be used to calculate the stability constant (Ks) of the complex.
Visualizations
Caption: Decision workflow for selecting a this compound solubilization method.
Caption: Standard experimental workflow for in vitro cell treatment.
Caption: Conceptual diagram of cyclodextrin encapsulation.
References
- 1. Effect of antioxidant activity of this compound with cyclodextrins using ground mixture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Preparation and spectral investigation of inclusion complex of this compound with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Phenethyl Ester Loaded Poly (ε -caprolactone) Nanoparticles for Improved Anticancer Efficacy: Formulation Development, Characterization and in Vitro Cytotoxicity Study [nanomedicine-rj.com]
- 14. The Potential of this compound Lipid Nanoparticulate Systems for Skin Application: In Vitro Assays to Assess Delivery and Antioxidant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Host–Guest Interactions of this compound Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening of the Anti-Neurodegenerative Activity of this compound after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Potential Unlocking of Biological Activity of this compound by Incorporation into Hydrophilic Gels [mdpi.com]
- 21. Optimization of Delivery and Bioavailability of Encapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 23. Cell Culture Academy [procellsystem.com]
- 24. This compound - Wikipedia [en.wikipedia.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. medchemexpress.com [medchemexpress.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of caffeic acid. This compound is susceptible to degradation influenced by changes in pH and temperature, which can impact experimental outcomes and product efficacy.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during experiments involving this compound, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of this compound Solution (e.g., yellowing, browning) | Oxidation and degradation of this compound, which is accelerated at higher pH and temperature. The catechol group is prone to oxidation, forming o-quinones which can polymerize.[1] | Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C for up to 3 months) and protected from light. For aqueous solutions, daily preparation is recommended.[2] Consider using antioxidants like ascorbic acid to mitigate oxidation.[1][3] |
| Precipitation in this compound Solution | Poor solubility of this compound, especially in aqueous solutions at neutral or acidic pH. This compound is more soluble in organic solvents like ethanol and DMSO.[2][4] | Prepare stock solutions in an appropriate organic solvent (e.g., ethanol, DMSO) before diluting into aqueous buffers.[2] Ensure the final concentration in aqueous buffer does not exceed its solubility limit (approx. 0.5 mg/mL in PBS at pH 7.2).[2] |
| Inconsistent or Poor Experimental Results | Degradation of this compound during the experiment due to inappropriate pH or temperature conditions. This compound is unstable at high pH.[5] | Maintain a slightly acidic to neutral pH (pH 4-7) for optimal stability. Avoid highly alkaline conditions. Monitor and control the temperature throughout the experiment, as higher temperatures accelerate degradation.[6][7] |
| Unexpected Peaks in HPLC/UPLC Analysis | Formation of degradation products. Common degradation products include isomers (cis-caffeic acid) and products of decarboxylation and polymerization.[5][6][7] | Use a validated stability-indicating HPLC method that can separate this compound from its potential degradation products.[5][8][9] Perform forced degradation studies to identify potential degradation peaks. |
Frequently Asked Questions (FAQs)
1. What are the optimal pH and temperature conditions for storing this compound solutions?
For short-term storage (up to 24 hours), aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to prepare stock solutions in organic solvents like ethanol or DMSO, aliquot, and store at -20°C for up to 3 months. This compound is more stable in acidic to neutral pH conditions.
2. How does pH affect the stability of this compound?
This compound is significantly less stable at higher pH values.[5] Alkaline conditions promote the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation. Studies have shown that the degradation rate of this compound increases with increasing pH.[3][10]
3. What is the impact of temperature on this compound stability?
Higher temperatures accelerate the degradation of this compound.[6][7] The degradation kinetics are temperature-dependent, with the rate of degradation increasing at elevated temperatures. However, one study on sonodegradation found that the degradation rate decreased with increasing temperature in the range of -5 to 65°C, which was attributed to the effect of temperature on cavitation.[6]
4. What are the common degradation products of this compound?
Common degradation products include isomers like cis-caffeic acid, which can be formed under the influence of UV radiation and certain solvents.[5] Other degradation products can result from oxidation, decarboxylation, and polymerization.[6][7][11] Under subcritical water conditions, degradation products such as hydroxytyrosol and protocatechuic aldehyde have been identified.[7]
5. How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is crucial to:
-
Prepare solutions fresh whenever possible.
-
Use high-purity solvents and reagents.
-
Control the pH of the medium, preferably keeping it in the acidic to neutral range.
-
Avoid high temperatures unless experimentally required.
-
Protect solutions from light.
-
Consider adding stabilizing agents like antioxidants (e.g., ascorbic acid) if compatible with your experimental design.[1][3]
Quantitative Data on this compound Stability
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Solvent/Medium | Remaining this compound (%) | Incubation Time | Reference |
| 5.5 | 21 | Aqueous | >95% | 50 min | [3] |
| 8.0 | 21 | Aqueous | ~80% | 50 min | [3] |
| 12.0 | 21 | Aqueous | <10% | 50 min | [3] |
Table 2: Effect of Temperature on this compound Stability (under sonication)
| Temperature (°C) | Solvent | Initial Concentration | Remaining this compound (%) after 60 min | Reference |
| -5 | 80% Ethanol | Not specified | ~83% | [6] |
| 5 | 80% Ethanol | Not specified | Not specified | [6] |
| 25 | 80% Ethanol | Not specified | Not specified | [6] |
| 45 | 80% Ethanol | Not specified | Not specified | [6] |
| 65 | 80% Ethanol | Not specified | ~98% | [6] |
Note: The study on sonodegradation showed an inverse relationship between temperature and degradation due to the effect on cavitation intensity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Ethanol or Dimethyl sulfoxide (DMSO), HPLC grade
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber vials
Procedure:
-
Weigh the desired amount of this compound powder in a clean, dry vial.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired concentration (e.g., 25 mg/mL in ethanol, 5 mg/mL in DMSO).[2]
-
Purge the vial with an inert gas to displace oxygen.
-
Seal the vial tightly and vortex or sonicate until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.
Protocol 2: HPLC Method for Stability Testing of this compound
Objective: To quantify the amount of this compound and its degradation products over time using a stability-indicating HPLC method.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile/Methanol/Aqueous formic acid (e.g., 10:10:80 v/v/v) or other validated mobile phase.[12]
-
This compound reference standard
-
Samples of this compound solution subjected to stability testing
-
0.22 µm syringe filters
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase and degas it before use.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution as validated. For example, an isocratic mobile phase of ethanol and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid can be used.[9]
-
Flow Rate: 0.7-1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples.
-
Data Analysis: Quantify the peak area of this compound in the samples and determine its concentration using the calibration curve. Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid | MDPI [mdpi.com]
- 6. The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of this compound in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcogj.com [phcogj.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sonodegradation of this compound under ultrasound treatment: relation to stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Caffeic Acid Phenethyl Ester (CAPE)
Welcome to the technical support center for the synthesis of Caffeic Acid Phenethyl Ester (CAPE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale synthesis of CAPE. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during CAPE synthesis experiments.
Question: Why is my CAPE yield consistently low in chemical synthesis?
Answer: Low yields in the chemical synthesis of CAPE are a common issue and can stem from several factors. Here are the most frequent causes and their solutions:
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Inefficient Catalyst: The choice of catalyst is critical. Traditional inorganic acid catalysts often result in lower conversion rates.[1]
-
Solution: Consider using more efficient catalysts or coupling agents. Thionyl chloride (SOCl₂) followed by reaction with phenethyl alcohol can produce yields between 50-86%.[1] Dicyclohexylcarbodiimide (DCC) with a dimethylaminopyridine (DMAP) catalyst is another option, though yields may be moderate (around 46%).[1]
-
-
Long Reaction Times: Direct esterification methods can be very slow, sometimes requiring 3-4 days of reflux, which can lead to degradation of reactants or products.[1]
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Sub-optimal Reaction Conditions: Temperature, solvent, and reactant ratios play a significant role.
-
Solution: Ensure your reaction is performed under optimal conditions as determined by literature. For instance, the acyl chloride method is effective at room temperature.[1] Protecting the hydroxyl groups on this compound before esterification can prevent side reactions, though it adds extra steps to the process.[4][5]
-
-
Impurity Formation: Side reactions can consume starting materials and complicate purification, leading to a lower isolated yield.
-
Solution: Use high-purity starting materials. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to avoid excessive heating or prolonged reaction times that can lead to byproduct formation.[1]
-
Question: My enzymatic synthesis of CAPE has a low conversion rate. What could be the problem?
Answer: Enzymatic synthesis is favored for its mild conditions but has its own set of challenges. Low conversion is often traced back to the following:
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Solvent Choice: The polarity of the solvent significantly impacts enzyme activity. Polar solvents can strip the essential water layer from the enzyme, leading to inactivation.[6]
-
Water Inhibition: The esterification reaction produces water, which can inhibit the enzyme's catalytic activity.[1]
-
Solution: Add molecular sieves to the reaction mixture to continuously remove the water produced.[1]
-
-
Sub-optimal Substrate Ratio: An incorrect molar ratio of this compound to phenethyl alcohol can limit the reaction rate or even inactivate the enzyme.
-
Solution: The optimal molar ratio is highly dependent on the specific enzyme and solvent system. While ratios as high as 1:92 (this compound:phenethyl alcohol) have been reported for Novozym 435 in isooctane, high concentrations of phenethyl alcohol can also cause enzyme inactivation.[1][8] Optimization studies suggest a ratio of 1:72 is optimal under specific conditions.[9]
-
-
Incorrect Temperature: Enzyme activity is highly temperature-dependent.
Question: I am struggling with the purification of CAPE. What are the best methods?
Answer: Purification is a critical step for obtaining high-purity CAPE and can be challenging due to the presence of unreacted starting materials and byproducts.
-
For Chemical Synthesis:
-
Column Chromatography: This is the most common and effective method. Silica gel is typically used as the stationary phase. Eluent systems like ethyl ether/n-hexane or CH₂Cl₂/n-hexane are effective for separating CAPE from less polar impurities and starting materials.[1]
-
Recrystallization: This technique can be used after chromatography to achieve very high purity. Toluene has been successfully used as a recrystallization solvent.[8]
-
-
For Enzymatic Synthesis:
-
Filtration: The first step is to remove the immobilized enzyme by simple filtration.
-
Solvent Evaporation and Chromatography: After filtration, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography as described above.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of CAPE?
There are two main routes for CAPE synthesis: chemical synthesis and biosynthesis (enzymatic).[1]
-
Chemical Synthesis methods include:
-
Direct Esterification: this compound and phenethyl alcohol are reacted directly, usually with an acid catalyst like p-toluenesulfonic acid. This method is simple but often slow and low-yielding.[1]
-
Acyl Chloride Method: this compound is converted to caffeoyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with phenethyl alcohol. This method is fast and high-yielding but involves corrosive reagents.[1][3]
-
Wittig Reaction: This involves reacting 3,4-dihydroxy benzaldehyde with a phosphonium ylide derived from phenethyl alcohol.[1]
-
Base-Catalyzed Alkylation: A salt of this compound is reacted with β-bromoethylbenzene. This can provide good yields (around 70%).[1][10]
-
-
Biosynthesis (Enzymatic Method) typically involves:
Q2: What are the main advantages and disadvantages of chemical versus enzymatic synthesis for CAPE?
| Feature | Chemical Synthesis | Enzymatic Synthesis (Biosynthesis) |
| Advantages | - High yields possible (e.g., Acyl Chloride method).[1] - Fast reaction times (e.g., Acyl Chloride, Microwave methods).[1][3] - Well-established chemical principles. | - Mild reaction conditions (protects sensitive functional groups).[1] - High specificity (fewer byproducts). - Environmentally friendly ("green chemistry").[7] - Reusable catalyst (immobilized enzyme). |
| Disadvantages | - Harsh conditions (high temp, strong acids/bases). - Use of corrosive and environmentally harmful reagents (e.g., SOCl₂).[1] - Often requires protection/deprotection steps.[4] - Can generate more complex impurities. | - Slower reaction times compared to some chemical methods. - Enzyme can be inhibited by products (water) or substrates.[1] - Higher initial cost of enzymes. - Sensitive to solvent and temperature.[6] |
Q3: How can I monitor the progress of my CAPE synthesis reaction?
The most common method for monitoring reaction progress in a lab setting is Thin-Layer Chromatography (TLC) .[1] You can spot the reaction mixture on a silica gel plate alongside your starting materials (this compound and phenethyl alcohol) and a CAPE standard, if available. As the reaction proceeds, you will see the spots for the starting materials diminish and a new spot corresponding to the CAPE product appear and intensify. This allows you to determine the optimal time to stop the reaction.
Q4: What are common impurities in CAPE synthesis?
Impurities can arise from various sources including the starting materials, side reactions, or degradation.[11]
-
Unreacted Starting Materials: this compound and phenethyl alcohol.
-
Byproducts of Side Reactions: In chemical synthesis, etherification of the phenolic hydroxyl groups can occur.[10] In enzymatic synthesis, cross-esterification byproducts can form if the catechol groups are not protected.[4]
-
Degradation Products: CAPE, being a phenolic compound, can be susceptible to oxidation, especially under harsh conditions or prolonged exposure to air and light.
Data Presentation: Comparison of Synthesis Methods
Table 1: Selected Chemical Synthesis Methods for CAPE
| Method | Catalyst / Reagent | Solvent | Reaction Time | Yield | Reference(s) |
| Direct Esterification | p-Toluene-sulfonic acid | Benzene | 3-4 days | 40% | [1] |
| DCC Coupling | DCC, DMAP | THF/CH₂Cl₂ | Not specified | 46% | [1] |
| Acyl Chloride | SOCl₂, Pyridine | Nitrobenzene | ~1 hour | 50-86% | [1] |
| Base-Catalyzed | NaOH, β-phenyl ethyl bromide | HMPA | Not specified | 70% | [1] |
| One-Pot Microwave | Organic Base (e.g., NaOMe) | Protic Solvent (e.g., EtOH) | 1-2 hours | >85% | [3] |
Table 2: Optimization of Enzymatic CAPE Synthesis using Novozym 435
| Parameter | Optimized Value | Outcome | Reference(s) |
| Solvent | Isooctane | Higher conversion than polar solvents | [1][6] |
| Reaction Temperature | 69-70°C | High substrate solubility and conversion | [1][9] |
| Reaction Time | 59 hours | 91.65% molar conversion | [9] |
| Substrate Molar Ratio (CA:PE) | 1:72 | 91.65% molar conversion | [9] |
| Ultrasound Acceleration | 9.6 hours, 2 W/cm² | 93.08% molar conversion | [12] |
Experimental Protocols
Protocol 1: Synthesis of CAPE via the Acyl Chloride Method
This protocol is adapted from the general method described in literature and offers high yields and short reaction times.[1]
-
Preparation of Caffeoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 1 hour. The this compound should dissolve as it converts to the acyl chloride.
-
After 1 hour, remove the excess SOCl₂ by vacuum distillation. The intermediate, solid caffeoyl chloride, will remain.
-
-
Esterification:
-
Allow the flask containing caffeoyl chloride to cool to room temperature.
-
Prepare a solution of phenethyl alcohol (1.1 equivalents) and pyridine (1.2 equivalents) in a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane).
-
Slowly add the phenethyl alcohol/pyridine solution to the caffeoyl chloride at room temperature with stirring.
-
Let the reaction proceed for 1 hour. Monitor completion using TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a CH₂Cl₂/n-hexane gradient to obtain pure CAPE.
-
Protocol 2: Enzymatic Synthesis of CAPE using Immobilized Lipase
This protocol is based on optimized conditions for Novozym 435-catalyzed synthesis.[1][9]
-
Reaction Setup:
-
To a sealed reaction vessel, add this compound (1 equivalent) and phenethyl alcohol (72 equivalents).
-
Add isooctane as the solvent. The volume should be sufficient to dissolve the phenethyl alcohol and suspend the this compound.
-
Add Novozym 435 (e.g., 350 PLU per mmol of this compound).
-
(Optional but recommended) Add activated 3Å molecular sieves (approx. 10-15% w/v) to remove water.
-
-
Reaction Execution:
-
Place the vessel in an incubator shaker set to 69-70°C.
-
Agitate the mixture at a low speed (e.g., 50-150 rpm) to ensure mixing without damaging the enzyme beads.
-
Allow the reaction to proceed for approximately 59 hours. Monitor progress periodically by taking small aliquots for HPLC or TLC analysis.
-
-
Work-up and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh isooctane and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent and purify by silica gel column chromatography.
-
Visualizations: Workflows and Pathways
Caption: General workflow for the synthesis and purification of CAPE.
Caption: Troubleshooting flowchart for diagnosing low CAPE synthesis yield.
Caption: CAPE's mechanism of inhibiting the NF-κB signaling pathway.[2][13]
References
- 1. Bioactivity and Chemical Synthesis of this compound Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 3. CN102746152A - Method for preparing this compound phenethyl ester - Google Patents [patents.google.com]
- 4. This compound Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1211237A1 - A one pot process for the preparation of this compound ester derivatives - Google Patents [patents.google.com]
- 6. “One Pot” Enzymatic Synthesis of this compound Phenethyl Ester in Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimized enzymatic synthesis of this compound phenethyl ester by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. Optimization of ultrasound-accelerated synthesis of enzymatic this compound phenethyl ester by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing autoxidation and browning of caffeic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic acid solutions. Our goal is to help you prevent autoxidation and browning, ensuring the integrity and efficacy of your experiments.
Troubleshooting Guide
Issue: My this compound solution is turning brown. What is happening?
This discoloration is a visual indicator of this compound degradation. This compound is a phenolic compound that is susceptible to autoxidation, especially in solution. The browning is the result of the formation of quinones and their subsequent polymerization into complex, colored compounds resembling humic acids.[1] This process is accelerated by factors such as elevated pH, exposure to oxygen, light, and the presence of metal ions.[1][2][3]
Issue: I prepared a fresh solution of this compound, and it became discolored within a few hours. How can I prevent this?
Rapid discoloration suggests that one or more factors are accelerating the autoxidation process. To mitigate this, consider the following immediate actions:
-
pH Adjustment: this compound is more stable in acidic conditions (pH 2-3).[2] If your experimental conditions allow, preparing and storing the solution in a slightly acidic buffer can significantly slow down degradation. Most dairy products have a pH of around 6.5–6.7. Adjusting the pH to 4.5–5.5 by adding food-grade acids such as citric acid or lactic acid can enhance the stability of this compound.[4]
-
Use of Antioxidants: The addition of other antioxidants can protect this compound. Ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to inhibit the degradation of caffeoylquinic acids, which are structurally related to this compound.[5]
-
Deoxygenate Your Solvent: Before dissolving the this compound, purge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen, which is a key reactant in the autoxidation process.
-
Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), consider adding a chelating agent like EDTA to sequester these ions, as they can catalyze oxidation. This compound itself can act as a metal chelator, which is one of its antioxidant mechanisms.[6]
Issue: How should I prepare and store my this compound stock solutions for maximum stability?
Proper preparation and storage are critical for maintaining the stability of your this compound solutions.
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Solvent Choice: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[7][8] For aqueous solutions, its solubility is limited (approx. 0.5 mg/mL in PBS at pH 7.2).[7]
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Preparation:
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Use high-purity, deoxygenated solvents.
-
Prepare the solution under dim light to minimize light-induced degradation.
-
If using an organic solvent for a stock solution, purge the vial with an inert gas before sealing.[7]
-
-
Storage:
-
For short-term storage (up to one day), aqueous solutions should be kept at 2-8°C and protected from light.[7]
-
For long-term storage, it is recommended to prepare aliquots of stock solutions in organic solvents and store them at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Solid, crystalline this compound should be stored at room temperature, and it is stable for at least four years.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the browning of this compound solutions?
A1: The browning of this compound solutions is primarily due to autoxidation. The catechol group (the two hydroxyl groups on the benzene ring) of this compound is oxidized to form highly reactive o-quinones. These quinones can then undergo further reactions, including polymerization, to form brown-colored, high-molecular-weight compounds.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is significantly more stable in acidic environments (pH 2-3) and becomes increasingly unstable as the pH becomes neutral and alkaline.[2][9] Higher pH levels promote the deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation.[2] For instance, the degradation rate of a related compound, 5-caffeoylquinic acid, was found to be 8.46% at pH 3.4 but increased to 99.99% at pH 12 within 2 hours.[5]
Q3: What is the role of temperature in this compound degradation?
A3: Elevated temperatures generally accelerate the rate of chemical reactions, including the autoxidation of this compound.[3][4] It is advisable to avoid prolonged exposure to high temperatures during processing and storage.[4] For example, low-temperature pasteurization (72–85°C for 15–30 seconds) has a smaller impact on this compound stability compared to ultra-high-temperature sterilization.[4]
Q4: Can I use antioxidants to protect my this compound solution? Which ones are effective?
A4: Yes, using other antioxidants is an effective strategy. Ascorbic acid and epigallocatechin gallate (EGCG) have been shown to protect against the degradation of related caffeoylquinic acids.[5] These antioxidants can act as sacrificial agents, being preferentially oxidized over this compound.
Q5: Are there any specific metal ions I should be concerned about?
A5: Divalent metal ions such as Cu²⁺ and Mg²⁺ can significantly enhance the rate of this compound autoxidation.[1] These ions can act as catalysts in the oxidation process. If contamination is a concern, using high-purity water and reagents, and potentially a chelating agent, is recommended.
Q6: How does light exposure affect this compound solutions?
A6: Exposure to light, particularly UV radiation, can provide the energy to initiate and promote oxidative reactions.[2][10] Therefore, it is crucial to store this compound solutions in amber vials or otherwise protect them from light.
Data on this compound Stability
Table 1: Effect of pH on the Degradation of 5-Caffeoylquinic Acid (a this compound Derivative) in Aqueous Solution over 2 Hours.
| pH | Degradation Rate (%) |
| 3.4 | 8.46 |
| 4.0 | 49.92 |
| 6.0 | 63.59 |
| 12.0 | 99.99 |
(Data adapted from a study on 5-caffeoylquinic acid, which provides insight into the pH-dependent stability of this compound derivatives)[5]
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous this compound Solution
-
Solvent Preparation:
-
Take a suitable volume of high-purity water or a buffer with a pH between 3 and 5.
-
Place the solvent in a flask and sparge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Addition of Stabilizers (Optional but Recommended):
-
If desired, add a chelating agent such as EDTA to a final concentration of 0.1-1 mM.
-
Add an antioxidant like ascorbic acid to a concentration equimolar or slightly higher than the this compound concentration.
-
-
Dissolving this compound:
-
Weigh the required amount of crystalline this compound.
-
Under subdued lighting, add the this compound to the prepared solvent while stirring gently until fully dissolved. Sonication can be used to aid dissolution if necessary, but avoid excessive heating.
-
-
Storage:
-
Immediately transfer the solution to an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Purge the headspace of the vial with the inert gas before sealing.
-
Store the solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, consider preparing a stock in an organic solvent and freezing at -20°C.
-
Visualizations
Caption: Autoxidation pathway of this compound leading to browning.
Caption: Troubleshooting workflow for preventing this compound browning.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. 安全检测 [hzfoodic.com]
- 5. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of this compound against Iron-Induced Free Radical Generation—A Chemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound - CD Formulation [formulationbio.com]
- 9. Changes in Browning Degree and Reducibility of Polyphenols during Autoxidation and Enzymatic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting poor yield in caffeic acid extraction from biomass
Welcome to the technical support center for caffeic acid extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to poor extraction yield from biomass.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than expected. What are the most common initial factors to check?
A1: The most common factors affecting this compound yield are the choice of solvent and its concentration, extraction temperature, and the solid-to-liquid ratio. An inappropriate solvent may not efficiently solubilize the this compound, while excessively high temperatures can lead to its degradation[1][2][3]. The ratio of biomass to solvent also plays a critical role in extraction efficiency[4][5].
Q2: Can the pH of my extraction solvent impact the yield?
A2: Yes, pH is a critical factor. This compound is unstable at high (alkaline) pH levels, which can cause it to degrade[6][7][8]. Acidic conditions are generally more favorable for stability and extraction[7][9]. The antioxidant activity of this compound also increases with pH, but this is near the pKa value where degradation can also occur[10].
Q3: Is it possible that my extraction method itself is causing degradation of the this compound?
A3: Certain extraction methods, if not properly optimized, can contribute to degradation. For instance, in microwave-assisted extraction (MAE), high microwave power can lead to a rapid temperature increase, causing thermal degradation of chlorogenic acid into this compound, and potentially further degradation of this compound itself[11]. Similarly, while ultrasound-assisted extraction (UAE) is efficient, the cavitation effect can trigger chemical reactions, and the stability of this compound is temperature-dependent during this process[1][12][13].
Q4: How does the type of biomass affect extraction efficiency?
A4: The matrix of the biomass (e.g., leaves, roots, seeds) significantly influences extraction. The this compound may be bound to the plant cell wall, requiring specific extraction conditions to be released[14]. The physical state of the biomass, such as particle size, is also a key parameter in methods like MAE[11].
Q5: I'm using an advanced extraction technique like UAE or MAE and still getting low yields. What should I optimize?
A5: For advanced techniques, key parameters to optimize include temperature, extraction time, solvent-to-solid ratio, and power (ultrasonic or microwave)[15]. For UAE, lower temperatures have sometimes been shown to lead to higher degradation rates due to cavitation intensity, a counterintuitive finding that highlights the need for careful optimization[1][12]. For MAE, optimizing microwave power, irradiation time, and solvent-to-feed ratio is crucial[16][17].
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during this compound extraction.
Issue 1: Consistently Low Yield Despite Using a Standard Protocol
Question: I am following a published protocol for this compound extraction, but my yields are consistently poor. What could be going wrong?
Answer:
Several factors could be at play even with a standard protocol. Use the following checklist to diagnose the issue:
-
Solvent Quality and Concentration:
-
Is the solvent concentration optimal? Studies show that a mixture of an organic solvent and water is often more effective than a mono-solvent system[6][18]. For example, 60% ethanol was found to be superior for extracting this compound derivatives from Echinacea purpurea roots[19][20]. For Dendropanax morbifera leaves, a 41.23% methanol concentration was optimal[2][21].
-
Is your solvent fresh and of the correct grade? Degraded or impure solvents can have different polarity and may negatively impact extraction efficiency.
-
-
Temperature Control:
-
Is the temperature accurately maintained? this compound can degrade at high temperatures. For example, significant degradation was observed at 125°C during microwave-assisted extraction[1]. While higher temperatures can increase solubility, a balance must be struck to avoid degradation[2]. For heat reflux extraction, 60°C was found to be optimal in one study[19].
-
Are you accounting for localized heating? In microwave-assisted extractions, localized "hot spots" can occur, leading to degradation even if the bulk temperature seems appropriate[11].
-
-
Biomass Condition:
-
What is the particle size of your biomass? Smaller particle sizes increase the surface area available for extraction, which can improve yield, particularly in methods like MAE[11].
-
Has the biomass been stored correctly? Improper storage (e.g., exposure to light or heat) can degrade phenolic compounds before extraction even begins.
-
-
Solid-to-Liquid Ratio:
-
Is your solid-to-liquid ratio optimized? An increase in the solvent quantity generally leads to higher extraction of phenolic compounds up to a certain point[5][22]. For example, optimal ratios have been identified as 1:20 (w/v) for longan seeds and 10 mL/g for brewers' spent grain[4][22]. An excessive amount of solvent can lead to dilution issues during downstream processing[9].
-
Issue 2: Yield Decreases When Scaling Up the Extraction
Question: My small-scale lab experiments gave good yields, but when I scaled up the process, the yield dropped significantly. Why is this happening?
Answer:
Scaling up extraction processes is not always linear. Here are the key areas to investigate:
-
Mass and Heat Transfer Limitations:
-
Inefficient Mixing: In larger vessels, achieving homogenous mixing is more difficult. This can lead to inefficient solvent penetration into the biomass.
-
Uneven Temperature Distribution: Maintaining a consistent temperature throughout a larger volume is challenging. For MAE, microwave penetration depth can be limited, leading to uneven heating. For conventional heating, the surface-to-volume ratio changes, affecting heat transfer rates.
-
-
Extraction Dynamics:
-
Solid-to-Liquid Ratio: Ensure the solid-to-liquid ratio is maintained during scale-up. A simple volumetric increase might not be sufficient; hydrodynamics and vessel geometry play a larger role.
-
Extraction Time: The optimal extraction time may need to be re-validated at a larger scale. It might take longer for the solvent to penetrate the entire biomass volume.
-
-
Post-Extraction Losses:
-
Handling and Filtration: Larger volumes can lead to greater losses during transfer, centrifugation, and filtration steps. Ensure your recovery methods are scalable.
-
Solvent Evaporation: When concentrating the larger volume of extract, the extended time required for solvent evaporation (e.g., in a rotary evaporator) can expose the this compound to heat for a prolonged period, causing degradation.
-
Data Presentation: Comparative Extraction Parameters
The tables below summarize quantitative data from various studies to help guide your experimental design and troubleshooting.
Table 1: Effect of Solvent Type and Concentration on Phenolic Compound Yield
| Biomass Source | Solvent | Concentration (% v/v) | Yield (mg/g DW) | Reference |
| Echinacea purpurea (Adventitious Roots) | Ethanol | 60% | 52.3 (Total Phenolics) | [19][20] |
| Echinacea purpurea (Adventitious Roots) | Methanol | 80% | 51.6 (Total Phenolics) | [19][20] |
| Echinacea purpurea (Adventitious Roots) | Water | 100% | 25.5 (Total Phenolics) | [19][20] |
| Dendropanax morbifera (Leaves) | Methanol | 41.23% | 20.35 (this compound) | [2][21] |
| Coriandrum sativum (Aerial Parts) | Methanol | 50% | Optimized for this compound | [18][23] |
Table 2: Optimal Conditions for Advanced Extraction Methods
| Extraction Method | Biomass | Optimal Parameters | Max. This compound Yield | Reference |
| Supercritical CO₂ | Spirulina microalgae | 350 bar, 40°C, 60 min | 72.11 µg/g dw | [24] |
| Ultrasound-Assisted | Coriandrum sativum | 70°C, 10 min, 50% Methanol, 6.51 mL/g ratio | Not specified directly | [18][23] |
| Microwave-Assisted | Sarawak Liberica sp. coffee pulp | 700 W, 180 s, 86.64:1 solvent-to-feed ratio | Not specified directly | [16][17] |
| Heat Reflux | Echinacea purpurea | 60°C, 2 h, 60% Ethanol | 24.6 mg/g (Chichoric acid) | [19][20] |
Experimental Protocols
Below are generalized methodologies for key extraction techniques based on cited literature. These should be adapted and optimized for your specific biomass.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on the principles described for extracting phenolic compounds from coriander[18][23].
-
Preparation: Weigh the desired amount of dried, ground biomass (e.g., 1.5 g).
-
Solvent Addition: Add the optimized extraction solvent (e.g., 10 mL of 50% methanol in water) to the biomass in an appropriate extraction tube. This creates a liquid-to-solid ratio of approximately 6.67 mL/g.
-
Sonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe. The apparatus should have a temperature controller.
-
Extraction: Sonicate the mixture for the optimized duration and temperature (e.g., 10 minutes at 70°C).
-
Recovery: After extraction, centrifuge the mixture (e.g., at 6000 rpm for 5 minutes) to separate the solid residue from the supernatant.
-
Final Steps: Collect the supernatant. For analysis, filter the extract through a 0.22 µm syringe filter. Store at 4°C until analysis.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is based on methodologies used for coffee pulp and beans[16][25].
-
Preparation: Mix the dried biomass powder with the selected solvent (e.g., methanol or water) at the desired solvent-to-feed ratio (e.g., 15 mL/g to 87:1 mL/g).
-
Extraction: Place the mixture in a microwave-safe vessel inside a microwave extractor. Set the microwave power (e.g., 500-700 W) and irradiation time (e.g., 2-3 minutes).
-
Cooling: After the extraction cycle, allow the vessel to cool to room temperature.
-
Recovery: Centrifuge the mixture to separate the extract from the solid biomass.
-
Concentration & Storage: Collect the supernatant. If necessary, concentrate the extract using a rotary evaporator. Store the final extract under refrigeration.
Protocol 3: Heat Reflux Extraction
This protocol is derived from a study on Echinacea purpurea roots[19][20].
-
Preparation: Place a known amount of powdered biomass (e.g., 2 g) into a round-bottom flask.
-
Solvent Addition: Add the extraction solvent (e.g., 40 mL of 60% ethanol) to the flask.
-
Reflux Setup: Attach a reflux condenser to the flask and place it in a heating mantle or water bath.
-
Extraction: Heat the mixture to the target temperature (e.g., 60°C) and maintain the reflux for the specified duration (e.g., 2 hours).
-
Recovery: After extraction, allow the mixture to cool. Filter the extract to remove the solid plant material.
-
Analysis: The resulting filtrate contains the extracted this compound and its derivatives and is ready for further purification or analysis.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes and relationships in this compound extraction and troubleshooting.
Caption: General workflow for this compound extraction from biomass.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of this compound in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring the effect of different microwave extraction parameters on the recovery of polyphenols from shiitake mushrooms: Comparison with hot-water and organic-solvent extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Microwave‐assisted extraction of bioactive compounds from Sarawak Liberica sp. coffee pulp: Statistical optimization and comparison with conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted extraction of bioactive compounds from Sarawak Liberica sp. coffee pulp: Statistical optimization and comparison with conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of this compound Extraction from Dendropanax morbifera Leaves Using Response Surface Methodology and Determination of Polyphenols and Antioxidant Properties [mdpi.com]
- 22. Optimization of Ethanolic Extraction of Phenolic Antioxidants from Lychee and Longan Seeds Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of extraction process parameters of this compound from microalgae by supercritical carbon dioxide green technology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Minimizing degradation of caffeic acid during ultrasound-assisted extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ultrasound-assisted extraction (UAE) of caffeic acid. The focus is on minimizing degradation to ensure the integrity and yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound during ultrasound-assisted extraction?
A1: The primary factors influencing this compound degradation during UAE are the type of solvent used and the extraction temperature.[1][2][3][4] Other parameters such as liquid height, ultrasonic intensity, and duty cycle can affect the rate of degradation but do not typically alter the nature of the degradation reactions.[1][2][3][4] The chemical structure of this compound, with its dihydroxyl group on the catechol ring and a carboxyl and ethylene group in the side chain, makes it susceptible to degradation under external conditions like heat and irradiation, which can be intensified by the cavitation effects of ultrasound.[1][2]
Q2: How does the choice of solvent affect the stability of this compound during sonication?
A2: The solvent system is a crucial factor in the stability of this compound during UAE.[1][5] While mixtures of alcohol (methanol or ethanol) and water are effective for extracting phenolic compounds, pure organic solvents like methanol may offer better stability for this compound under ultrasound treatment.[1][5] For instance, this compound degradation is more significant in 80% ethanol compared to water.[1][5] The highest recovery of this compound has been observed with methanol concentrations ranging from 50% to 70%.[6]
Q3: What is the effect of temperature on this compound degradation during ultrasound-assisted extraction?
A3: Interestingly, the degradation rate of this compound during ultrasound treatment has been found to decrease as the temperature increases.[1][2][3] This is attributed to the fact that higher temperatures increase the vapor pressure of the solvent, which in turn reduces the intensity of cavitation.[2] One study showed that at -5°C, the concentration of this compound was 83% of the untreated sample, while at 65°C, it was 98% of the untreated sample, indicating less degradation at higher temperatures.[1]
Q4: Can the intensity and duration of sonication impact the degradation of this compound?
A4: Yes, both the intensity and duration of sonication can influence this compound degradation. While ultrasonic intensity may not change the nature of the degradation, it can affect the rate.[1][2][3] Short extraction times, typically under 10 minutes, are often recommended to avoid reduced extraction yields due to degradation.[6][7]
Q5: What are the degradation products of this compound when subjected to ultrasound?
A5: Under ultrasound treatment, this compound can undergo decomposition and oligomerization reactions.[1][2][3] The identified degradation products include decarboxylation products and their dimers.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Degradation due to inappropriate solvent selection.- Excessive sonication time or intensity.- Sub-optimal extraction temperature. | - Optimize the solvent system. Consider using 50-70% methanol in water.[6]- Reduce the sonication time to under 10 minutes.[6][7]- Increase the extraction temperature. A study found optimal recovery at 70°C. |
| Presence of unknown peaks in chromatogram | - Formation of degradation products like dimers and decarboxylated forms of this compound.[1][3] | - Modify extraction parameters (solvent, temperature, time) to minimize degradation.- Use analytical techniques like HPLC-MS to identify the degradation products.[1] |
| Inconsistent extraction efficiency | - Fluctuations in ultrasonic intensity or temperature.- Variation in liquid height. | - Ensure consistent and calibrated operation of the ultrasonic bath/probe.- Maintain a constant liquid height during extraction as it can affect the degradation rate.[2] |
Quantitative Data Summary
Table 1: Effect of Solvent on this compound Degradation during Ultrasound Treatment
| Solvent | This compound Reduction (%) | Reference |
| 80% Ethanol | 8.90 | [1][5] |
| Water | 1.02 | [1][5] |
Table 2: Effect of Temperature on this compound Concentration during Ultrasound Treatment in 80% Ethanol
| Temperature (°C) | This compound Concentration (% of untreated) | Reference |
| -5 | 83 | [1] |
| 65 | 98 | [1] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction of this compound from Coriander
This protocol is based on a study that optimized UAE for this compound from Coriandrum sativum.[6][8][9]
-
Sample Preparation: Mix 1.5 g of the dried plant material with 10 mL of the extraction solvent in an extraction tube.
-
Solvent Composition: Use a solvent mixture of 50% methanol in water.[6]
-
Sonication: Place the extraction tube in an ultrasound water bath.
-
Temperature: Set the temperature of the water bath to 70°C.[6]
-
Extraction Time: Sonicate the mixture for 10 minutes.[6]
-
Post-Extraction: After sonication, filter the extract through a 0.22 µm nylon filter prior to analysis.
-
Analysis: Quantify the this compound content using a suitable analytical method such as UPLC-PDA at a wavelength of 320 nm.[10]
Visualizations
Caption: Workflow for minimizing this compound degradation during UAE.
Caption: Factors influencing this compound degradation in UAE.
References
- 1. The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The sonodegradation of this compound under ultrasound treatment: relation to stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of a New Ultrasound-Assisted Extraction Method of this compound from the Aerial Parts of Coriandrum sativum by Using Experimental Design and Ultra-Performance Liquid Chromatography [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Optimizing encapsulation efficiency of caffeic acid in microparticles
Technical Support Center: Optimizing Caffeic Acid Encapsulation
Welcome to the technical support center for the microencapsulation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental workflows. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, key experimental protocols, and comparative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of encapsulating this compound? A1: this compound (CA) and its derivatives like this compound Phenethyl Ester (CAPE) possess potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, their practical application is often limited by poor water solubility, low stability, and limited bioavailability.[2] Encapsulation protects these compounds from degradation, can enable controlled or sustained release, improves stability and solubility, and enhances their bioavailability and therapeutic efficacy.[1][3]
Q2: Which encapsulation techniques are most common for this compound? A2: Common methods for encapsulating this compound and its derivatives include:
-
Spray Drying: A scalable method used to create microcapsules, often with wall materials like skim milk powder.[4][5]
-
Emulsion Solvent Evaporation: This technique, including single oil-in-water (o/w) or double water-in-oil-in-water (w/o/w) emulsions, is widely used with polymers like Poly(lactic-co-glycolic acid) (PLGA) and ethyl cellulose.[2][6][7]
-
pH-Driven Method: A green and efficient technique for encapsulating phenolic acids in carriers like sodium caseinate.[8]
-
Electrospinning: Used to create nanofibers that encapsulate this compound for applications like active food packaging.[9]
-
Hot Homogenization: Employed for developing solid lipid nanoparticles (SLNs) to improve stability and provide controlled release.[1]
Q3: What materials are typically used as carriers or wall materials for this compound? A3: A variety of materials are used depending on the desired properties of the microparticles. These include:
-
Polymers: PLGA, Poly(ε-caprolactone) (PCL), ethyl cellulose, chitosan, and alginate.[2][6][10]
-
Proteins: Sodium caseinate, skim milk powder, and rice peptides.[3][4][8]
-
Lipids: Used in the formation of solid lipid nanoparticles.[1]
-
Polysaccharides and Gums: β-cyclodextrin, carob bean flour, and others are used to improve solubility and stability.[9][11][12]
Q4: How does encapsulation affect the release profile of this compound? A4: Encapsulation allows for the modification of the release profile. Depending on the formulation, a sustained or controlled release can be achieved over an extended period, which is advantageous for maintaining therapeutic concentrations.[7] For instance, optimized CAPE-loaded PLGA nanoparticles have been shown to provide a sustained release lasting for 16 days.[7] The release kinetics can be influenced by the polymer type, particle size, and the amount of this compound entrapped.[6]
Troubleshooting Guide
Q1: My encapsulation efficiency (EE) is consistently low. What are the potential causes and solutions? A1: Low encapsulation efficiency is a common issue that can be attributed to several factors.
-
Cause 1: Suboptimal Polymer/Wall Material Concentration. An insufficient concentration of the encapsulating agent may not be adequate to effectively entrap the this compound.
-
Cause 2: Poor Solubility of this compound in the Core. this compound's solubility characteristics can impact its partitioning into the polymer matrix during encapsulation.
-
Cause 3: Drug Diffusion to the External Phase. During the solvent evaporation or hardening phase, this compound may diffuse from the internal phase to the external aqueous phase, especially if the process is too slow.
-
Solution: Optimize the solvent evaporation rate. A faster evaporation rate can quickly solidify the polymer matrix, trapping the this compound before it can diffuse out.
-
Q2: I'm using spray drying, but the product yield is low due to stickiness and agglomeration. How can I fix this? A2: Stickiness during the spray drying of acid-rich compounds is a well-known challenge, often due to the low glass transition temperature (Tg) of the components.[13]
-
Cause 1: Low Glass Transition Temperature (Tg). Low molecular weight organic acids like this compound can lead to thermoplastic and hygroscopic powders that stick to the dryer walls and each other.[13][14]
-
Solution 1: Add high molecular weight drying aids. Incorporating materials like maltodextrin, gum arabic, or modified starches can increase the overall Tg of the feed mixture, resulting in a less sticky powder.[13]
-
Solution 2: Optimize drying temperatures. Use a lower outlet temperature to ensure the final product temperature remains below its Tg. However, the inlet temperature must be high enough for efficient drying.[13][15]
-
-
Cause 2: Improper Atomization. If the atomized droplets are too large or have an inconsistent size distribution, it can lead to incomplete drying and stickiness.[16]
-
Solution: Adjust the atomizer settings, such as pressure and speed, to achieve a finer, more uniform spray. Ensure the feed viscosity is within the optimal range for your nozzle.[15]
-
Q3: The particle size of my microparticles is too large and inconsistent (high polydispersity index). What should I do? A3: Particle size and distribution are critical parameters.
-
Cause 1: Formulation Parameters. The concentration of the polymer and the type of solvent used can significantly influence particle size.
-
Cause 2: Process Parameters. In emulsion systems, the homogenization speed and duration are critical for creating small, uniform emulsion droplets that will become the final microparticles.
-
Solution: Increase the homogenization speed or sonication energy and optimize the duration. This will break down the dispersed phase into smaller droplets, leading to smaller final particles. For spray drying, mismatched atomization can be a cause.[17]
-
Data Hub: Comparative Encapsulation Metrics
The following table summarizes quantitative data from various studies on the encapsulation of this compound and its derivatives, providing a comparative look at the efficiencies achieved with different systems.
| Active Compound | Encapsulation System/Method | Encapsulation Efficiency (EE) | Loading Capacity (LC) | Particle Size | Citation(s) |
| CAPE | PLGA Nanoparticles (o/w Emulsion) | 89 ± 3% | Not Reported | 163 ± 2 nm | [7] |
| CAPE | Skim Milk Microcapsules (Spray Drying) | 41.7% | 10.1% | ~26 µm | [4][5] |
| CAPE | Rice Peptides Nanoparticles (Self-Assembly) | 77.77 ± 0.35% | 3.89 ± 0.11% | ~210 nm | [3] |
| This compound | Sodium Caseinate Nanoparticles (pH-Driven) | Up to 72.94% | Not Reported | Not Reported | [8] |
| This compound | Carob Flour–WPC Nanofibers (Electrospinning) | 94% (at 10% CA conc.) | Not Reported | Not Reported | [9] |
| This compound | Liposomes | Up to 76% | Not Reported | 40 - 500 nm | [18] |
CAPE: this compound Phenethyl Ester; PLGA: Poly(lactic-co-glycolic acid); WPC: Whey Protein Concentrate.
Key Experimental Protocols
Protocol: Determination of Encapsulation Efficiency via HPLC
This protocol outlines a standard method for quantifying the amount of this compound encapsulated within microparticles to determine the Encapsulation Efficiency (EE) and Loading Capacity (LC).
a. Principle: The total amount of this compound in the microparticles is compared to the amount of unencapsulated ("free") this compound on the surface or in the supernatant after synthesis.
b. Materials:
-
This compound-loaded microparticle sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Validated HPLC system with UV detector
-
C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[11]
-
Centrifuge
c. Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1-100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to create the calibration curve.
-
-
Measurement of Total this compound (CA_total):
-
Accurately weigh a known amount of dried microparticles (e.g., 10 mg).
-
Dissolve/disrupt the microparticles in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated this compound. This may require sonication or vigorous shaking.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtrate into the HPLC system and determine the concentration of this compound from the standard curve. Calculate the total mass of this compound.
-
-
Measurement of Free this compound (CA_free):
-
Accurately weigh the same amount of dried microparticles (e.g., 10 mg).
-
Disperse the microparticles in a known volume of the external phase used during encapsulation (e.g., water or buffer).
-
Shake for a short period to dissolve only the surface-associated drug.
-
Centrifuge the suspension to pellet the microparticles.
-
Filter the supernatant and inject it into the HPLC to determine the concentration of free this compound. Calculate the mass of free this compound.
-
d. Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(CA_total - CA_free) / CA_total] * 100
-
Loading Capacity (LC %): LC (%) = [Mass of encapsulated CA / Total mass of microparticles] * 100
Protocol: Microencapsulation via W/O/W Double Emulsion Solvent Evaporation
This protocol provides a general methodology for encapsulating a water-soluble active like this compound using a biocompatible polymer.[6]
a. Principle: An aqueous solution of this compound is emulsified in an organic polymer solution (forming a w/o emulsion). This primary emulsion is then emulsified in a larger aqueous phase containing a stabilizer to form the w/o/w double emulsion. The organic solvent is then evaporated, causing the polymer to precipitate and form solid microparticles.
b. Materials:
-
This compound (CA)
-
Polymer (e.g., Ethyl Cellulose - EC)[6]
-
Organic Solvent (e.g., Dichloromethane - DCM)
-
Aqueous Stabilizer Solution (e.g., Polyvinyl Alcohol - PVA)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
c. Procedure:
-
Prepare the Internal Aqueous Phase (W1): Dissolve this compound in ultrapure water.
-
Prepare the Organic Phase (O): Dissolve the polymer (e.g., ethyl cellulose) in the organic solvent (e.g., DCM).
-
Form the Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify using a high-speed homogenizer or sonicator to create fine droplets.
-
Prepare the External Aqueous Phase (W2): Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Form the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2) under continuous homogenization.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir continuously with a magnetic stirrer at room temperature for several hours to allow the organic solvent (DCM) to evaporate. As the solvent evaporates, the polymer will harden, forming solid microparticles.
-
Particle Collection and Washing: Collect the hardened microparticles by centrifugation. Wash them several times with ultrapure water to remove residual stabilizer and unencapsulated this compound.
-
Drying: Lyophilize (freeze-dry) the washed microparticles to obtain a fine, dry powder.
Visual Guides: Workflows and Influencing Factors
The following diagrams illustrate key processes and relationships in the microencapsulation of this compound.
Caption: General experimental workflow for this compound microencapsulation.
References
- 1. Characterization of solid lipid nanoparticles containing this compound and determination of its effects on MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Phenethyl Ester Loaded in Skim Milk Microcapsules: Physicochemical Properties and Enhanced In Vitro Bioaccessibility and Bioactivity against Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Encapsulation of this compound in Carob Bean Flour and Whey Protein-Based Nanofibers via Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Controlled Release of this compound and Pinocembrin by Use of nPSi-βCD Composites Improves Their Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. phcogj.com [phcogj.com]
- 15. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 16. jfrm.ru [jfrm.ru]
- 17. achievechem.com [achievechem.com]
- 18. Liposomes with this compound: Morphological and Structural Characterisation, Their Properties and Stability in Time [mdpi.com]
- 19. What analytical methods test this compound powder quality? - Fairir Biotech [fairirbiotech.com]
Technical Support Center: Quantification of Caffeic Acid in Complex Food Samples
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of caffeic acid in complex food matrices. Matrix effects can significantly impact the accuracy and precision of your results, and this guide offers practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-eluting compounds in the sample matrix. In the context of this compound analysis in food samples, these interfering substances can be sugars, pigments, lipids, or other phenolic compounds.[1][2] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[3][4] For instance, in honey, sugars and other components can interfere with the analysis of phenolic compounds.[1]
Q2: What are the most common analytical techniques used for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used and robust method for quantifying this compound.[5][6] The UV detector is typically set at a wavelength of around 325-330 nm for optimal detection.[5][7] For higher sensitivity and selectivity, especially in very complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is employed.[3][8] However, LC-MS techniques are also susceptible to matrix effects, particularly ion suppression.[4][9][10]
Q3: How can I identify if my sample is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction addition method.[11] This involves comparing the signal response of a standard solution of this compound in a pure solvent with the response of a standard spiked into a blank sample extract (a sample of the matrix that does not contain the analyte). A significant difference between these two signals indicates the presence of matrix effects. For LC-MS analysis, a continuous infusion of a standard solution while injecting a blank matrix extract can reveal regions of ion suppression or enhancement.[9][12]
Troubleshooting Guide
Issue 1: Inaccurate quantification (low or high recovery) of this compound.
This is often a primary indicator of uncorrected matrix effects.
Solution 1: Matrix-Matched Calibration
-
Principle: This method compensates for matrix effects by preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[11][13] This ensures that the standards and the samples experience similar signal suppression or enhancement.
-
When to use: Ideal when you have access to a representative blank matrix.
-
Pros: Can be very effective in correcting for matrix effects.[11]
-
Cons: Finding a truly "blank" matrix can be challenging for some food samples.
Solution 2: Standard Addition Method
-
Principle: This technique involves adding known amounts of the this compound standard to the actual sample extracts.[13][14] The concentration is then determined by extrapolating a calibration curve to the point where the signal is zero.
-
When to use: Suitable for complex or unknown matrices where a blank matrix is unavailable.
-
Pros: Considered one of the most accurate methods for correcting matrix effects as it accounts for the specific matrix of each sample.[11]
-
Cons: More laborious and time-consuming than external calibration methods and requires more sample volume.[13]
Comparison of Calibration Strategies
| Calibration Method | Principle | Advantages | Disadvantages |
| External Calibration | Calibration curve is prepared using standard solutions in a pure solvent. | Simple and fast. | Does not account for matrix effects, leading to inaccurate results.[15] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract. | Effectively compensates for matrix effects.[11][16] | Requires a representative blank matrix, which may not always be available.[15] |
| Standard Addition | Known amounts of standard are added directly to the sample aliquots. | Highly accurate for individual, complex samples as it corrects for specific matrix interferences.[11][14] | Labor-intensive, time-consuming, and requires a larger sample volume.[13] |
Issue 2: Poor chromatographic peak shape (e.g., broadening, splitting, tailing).
This can be caused by co-eluting interfering compounds from the matrix.
Solution 1: Enhanced Sample Preparation and Cleanup
Proper sample preparation is crucial to remove interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique. For this compound, reversed-phase cartridges like C18 or hydrophilic-lipophilic balance (HLB) cartridges are commonly used.[17] This method can remove a significant amount of interfering substances.[17][18]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been successfully adapted for the extraction of phenolic compounds, including this compound, from various plant matrices.[19][20] It involves an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[19]
Comparison of Sample Preparation Techniques
| Technique | Principle | Target Matrices | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[17] | Coffee, Honey[1][17] | High selectivity, effective removal of interferences.[17] | Can be more time-consuming and require method development for new matrices. |
| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup.[19][21] | Mustard Greens, Red Sweet Pepper, Citrus Peel[19][20] | Fast, easy, low solvent consumption, and effective for a wide range of analytes. | May require optimization of d-SPE sorbents for specific matrices.[19] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | General purpose | Simple and inexpensive. | Can be labor-intensive, time-consuming, and use large volumes of organic solvents.[2] |
Issue 3: Ion suppression in LC-MS analysis.
This is a common matrix effect in LC-MS where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][10]
Solution 1: Chromatographic Separation Optimization
-
Principle: Modifying the HPLC method to chromatographically separate this compound from the interfering compounds.
-
Actions:
-
Adjust the gradient elution profile.
-
Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
Modify the mobile phase composition and pH.[7]
-
Solution 2: Dilution of the Sample Extract
-
Principle: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of this compound.[10]
-
Caution: Ensure that after dilution, the concentration of this compound is still above the limit of quantification (LOQ) of the method.
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific matrices.
-
Chromatographic System: HPLC with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 0.7 - 1.0 mL/min.[5]
-
Detection Wavelength: 325 nm.[5]
-
Injection Volume: 10 - 20 µL.[5]
-
Standard Preparation: Prepare stock solutions of this compound in methanol and dilute with the mobile phase to create a series of calibration standards (e.g., 1-250 µg/mL).[22]
Protocol 2: QuEChERS Sample Preparation for Plant Matrices (Acetate Version)
This is a modified QuEChERS protocol suitable for the extraction of phenolic compounds.[19][20]
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 1% (v/v) acetic acid in acetonitrile. Vortex for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (CH₃COONa). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at ≥ 4000 x g for 10 minutes.
-
d-SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg C18, and 7.5 mg Graphitized Carbon Black - GCB). The choice of sorbents may need optimization.[20]
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Analysis: The supernatant is ready for injection into the LC system.
Protocol 3: Solid-Phase Extraction (SPE) for Coffee Samples
This protocol is adapted for cleaning up coffee extracts.[17]
-
Sample Preparation: Prepare a coffee infusion and filter it. Dilute the filtered sample with an acidic solution (e.g., 0.1% o-phosphoric acid).[17]
-
Cartridge Conditioning: Condition an HLB or C18 SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Load the diluted coffee sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., acidified water) to remove polar interferences like sugars.
-
Elution: Elute the retained phenolic compounds, including this compound, with a stronger solvent like methanol or an acetonitrile/water mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluating the Presence and Contents of Phytochemicals in Honey Samples: Phenolic Compounds as Indicators to Identify Their Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and Validation of an Analytical Procedure for the Determination of this compound in Nonea rossica Herb by HPLC | Velichko | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 7. What analytical methods test this compound powder quality? - Fairir Biotech [fairirbiotech.com]
- 8. Validation of this compound in Emulsion by UV-Spectrophotometric Method [article.sapub.org]
- 9. scribd.com [scribd.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. info.asistandards.com [info.asistandards.com]
- 14. A Standard Addition Method to Assay the Concentration of Biologically Interesting Polyphenols in Grape Berries by Reversed-Phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Modified QuEChERS method for phenolic compounds determination in mustard greens (<i>Brassica juncea</i>) using UHPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 20. scielo.br [scielo.br]
- 21. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phcogj.com [phcogj.com]
Improving the shelf-life and stability of caffeic acid formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the shelf-life and stability of caffeic acid formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in formulations?
A1: this compound is susceptible to several degradation pathways, primarily driven by its chemical structure which includes a catechol group and a conjugated double bond. The main degradation routes are:
-
Oxidation: The catechol moiety is prone to oxidation, leading to the formation of o-quinones. This process is often accelerated by factors like high pH, presence of oxygen, and metal ions. This conversion can lead to browning of the formulation.[1]
-
Isomerization: The trans-isomer of this compound can convert to the less stable cis-isomer, particularly when exposed to light (photodegradation) and in certain solvents.[2][3]
-
Photodegradation: Exposure to UV radiation can lead to isomerization and other degradative reactions.[2][4][5][6] this compound does possess strong absorption in the UVA and UVB regions, and while it has mechanisms to quickly deactivate excess electronic energy, degradation can still occur.[3]
-
Polymerization: Under certain oxidative conditions, such as in the presence of enzymes like horseradish peroxidase, this compound can polymerize.[1]
Q2: How does pH affect the stability of this compound formulations?
A2: pH is a critical factor influencing the stability of this compound. Generally, this compound is more stable in acidic conditions (pH 2-3) where it exists predominantly in its protonated form.[7] In alkaline environments (high pH), this compound is unstable and undergoes rapid, irreversible degradation.[8][9][10] This increased degradation at higher pH is due to the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[7][8][9]
Q3: My this compound formulation is changing color (browning). What is causing this and how can I prevent it?
A3: The browning of your formulation is a common issue and is typically due to the oxidation of this compound's catechol group into o-quinones, which can then polymerize to form colored compounds.[1]
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your formulation is in the acidic range (ideally pH 2-3) to maintain this compound in its more stable protonated form.[7]
-
Inert Atmosphere: During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen to minimize exposure to oxygen.
-
Chelating Agents: Add chelating agents such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation reactions.
-
Antioxidants: Incorporate antioxidants into your formulation. Ascorbic acid and thiols like cysteine have been shown to protect against the browning of this compound.[1] Natural antioxidants like citric acid and malic acid can also significantly improve stability.[11][12]
-
Storage Conditions: Store the formulation in a cool, dark place to minimize thermal and photo-induced degradation.[7]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Problem: You are observing low solubility of this compound in your aqueous formulation, leading to precipitation or difficulty in achieving the desired concentration.
Solution:
-
pH Adjustment: While this compound is more stable at low pH, its solubility can be pH-dependent. Experiment with a pH range to find an optimal balance between stability and solubility for your specific formulation.
-
Co-solvents: Utilize co-solvents such as ethanol or glycerin to enhance solubility.
-
Solubilizing Excipients: Incorporate excipients known to improve the solubility of poorly soluble compounds. Studies have shown that Poloxamer 407 and β-cyclodextrin can improve the solubility and dissolution kinetics of this compound.[13][14]
-
Encapsulation: Advanced delivery systems like polymeric micelles (e.g., using Pluronic P123) can significantly increase the aqueous solubility of this compound.[4][5][6]
Issue 2: Rapid Degradation of this compound Upon Storage
Problem: You are observing a significant loss of this compound content over a short period, even when stored under recommended conditions.
Solution:
-
Forced Degradation Study: Conduct a forced degradation study to identify the primary degradation pathway (e.g., oxidation, hydrolysis, photolysis). This will help in selecting the most appropriate stabilization strategy.
-
Stabilizer Screening:
-
Solvent Selection: The choice of solvent can impact stability. For instance, more protic solvents can lead to more significant degradation.[2] Consider less protic solvents if your formulation allows.
-
Packaging: Use airtight and light-protective packaging (e.g., amber glass vials) to minimize exposure to oxygen and UV radiation.
Data on this compound Stability
Table 1: Effect of pH on this compound Stability
| pH | Stability | Observations | Reference |
| 2-3 | More Stable | Exists primarily in its protonated, more stable form. | [7] |
| >7 (Alkaline) | Unstable | Undergoes rapid, irreversible degradation and color change. | [8][9][10] |
Table 2: Stabilization of this compound in Mulberry Fruit during Cold Storage (21 days at 4°C)
| Treatment | Rotting Rate (%) | Weight Loss Ratio (%) | Reference |
| Control (0.00 g/L this compound) | 79.0 | 9.7 | |
| 0.20 g/L this compound | 47.0 | 6.6 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound in the presence of its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective.[15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like 50% methanol.[15]
-
Working Standards: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-250 µg/mL).[15]
-
Sample Solution: Dissolve the formulation in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[15]
3. Forced Degradation Study:
-
Acid/Base Hydrolysis: Expose the this compound solution to acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solution to elevated temperatures (e.g., 80°C).[15]
-
Photodegradation: Expose the solution to UV light (e.g., 4500 Lux).[15]
4. Method Validation:
-
Validate the method for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
Protocol 2: Preparation of this compound-Loaded Polymeric Micelles
This protocol describes the preparation of polymeric micelles to enhance the solubility and photostability of this compound, based on the use of Pluronic P123.[4][5][6]
1. Materials:
-
This compound
-
Pluronic P123 (Poloxamer 407)
-
Deionized water
2. Micelle Preparation (Thin-film hydration method):
-
Dissolve a specific amount of this compound and Pluronic P123 (e.g., 10% or 20% w/w) in a suitable organic solvent (e.g., ethanol).
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin film on the wall of the round-bottom flask.
-
Hydrate the film with a specific volume of deionized water by rotating the flask at a controlled temperature (e.g., 60°C) for a set time (e.g., 1 hour).
-
The resulting solution contains the this compound-loaded micelles.
3. Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the micelles using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Separate the free this compound from the encapsulated this compound (e.g., by ultracentrifugation). Quantify the amount of this compound in the supernatant and the pellet using a validated analytical method (e.g., HPLC) to calculate the encapsulation efficiency.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound formulation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Formulation of Polymeric Micelles to Increase the Solubility and Photostability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Stabilization of this compound derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Delivery and Bioavailability of Encapsulated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcogj.com [phcogj.com]
- 16. What analytical methods test this compound powder quality? - Fairir Biotech [fairirbiotech.com]
- 17. Validation of this compound in Emulsion by UV-Spectrophotometric Method [article.sapub.org]
Technical Support Center: Enhancing Caffeic Acid Release from Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments related to enhancing the release of caffeic acid from various drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving efficient this compound release?
A1: The primary challenge is the poor aqueous solubility and stability of this compound.[1] This inherent property limits its dissolution rate from delivery systems, which is a crucial step for improving its bioavailability.[2]
Q2: Which excipients are known to improve the solubility and release of this compound?
A2: Studies have shown that solubility-enhancing excipients can significantly improve the dissolution kinetics of this compound. For instance, the use of poloxamers (like Poloxamer 407) and cyclodextrins (β-cyclodextrin) has been effective in enhancing its solubility.[1][3][4]
Q3: What types of drug delivery systems are commonly used for this compound?
A3: this compound is frequently encapsulated in various nano- and micro-delivery systems to improve its stability and control its release. Common systems include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles (e.g., PLGA), and liposomes.[1][2][5][6][7][8][9] These carriers can protect this compound from degradation and modify its release profile.
Q4: How does encapsulation affect the stability of this compound?
A4: Encapsulation generally improves the stability of this compound by protecting it from environmental factors like light, pH, and temperature, which can cause degradation.[9] For example, loading this compound into solid lipid nanoparticles or ethosomes has been shown to enhance its stability.[9]
Q5: What is the standard analytical method for quantifying this compound in release studies?
A5: The most widely recommended and used method for the determination and quantification of this compound in release media and formulations is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[10][11][12][13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of this compound delivery systems.
Problem 1: Low encapsulation efficiency (EE%) of this compound.
-
Potential Cause 1: Poor affinity between this compound and the carrier matrix.
-
Solution: Modify the formulation to improve compatibility. For polymeric nanoparticles like PLGA, grafting this compound onto the polymer backbone (g-CA-PLGA) has been shown to dramatically improve encapsulation efficiency from 35% to over 95%.[5] For lipid-based systems, ensure the solubility of this compound in the molten lipid phase is sufficient.
-
-
Potential Cause 2: Drug leakage during the formulation process.
-
Solution: Optimize the preparation method. In emulsion-based methods, rapid diffusion of the water-soluble drug into the external aqueous phase can lower EE%.[14] Ensure immediate formation of a stable polymer or lipid membrane during emulsification to trap the drug effectively.[14] Adjusting surfactant concentrations can also help stabilize the particles and prevent leakage.[2]
-
Problem 2: An initial "burst release" that is too high, followed by a very slow release rate.
-
Potential Cause 1: High concentration of drug adsorbed on the nanoparticle surface.
-
Solution: Modify the washing process after nanoparticle preparation. Increase the number of centrifugation and redispersion cycles to effectively remove surface-adsorbed this compound.
-
-
Potential Cause 2: The polymer or lipid matrix degrades too quickly or is too porous.
-
Solution: Select a polymer with a higher molecular weight or a more crystalline lipid matrix to slow down the initial diffusion and degradation. For PLGA nanoparticles, the lactide-to-glycolide ratio can be adjusted to control the degradation rate. For lipid nanoparticles, using lipids with higher melting points can result in a more ordered, crystalline structure that retards drug diffusion.
-
Problem 3: Inconsistent or irreproducible release profiles between batches.
-
Potential Cause 1: Variation in particle size and size distribution.
-
Solution: Strictly control the parameters of the formulation process. Factors such as homogenization speed, sonication time, temperature, and the ratio of organic to aqueous phase can significantly influence particle size.[2][15] Implementing a standardized, well-documented protocol is crucial. Dynamic Light Scattering (DLS) should be used to verify the size and polydispersity index (PDI) of each batch.[16]
-
-
Potential Cause 2: Degradation of this compound during formulation or storage.
-
Solution: Protect the formulation from light and heat. This compound is sensitive to photodegradation and thermal stress.[10] Conduct all preparation steps under controlled lighting and temperature conditions. Store the final formulation at a low temperature (e.g., 4°C) and in light-protected containers.[9]
-
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on this compound drug delivery systems.
Table 1: Characteristics of this compound Nanoparticle Formulations
| Delivery System | Core Material(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Tristearin, Poloxamer | ~150-200 | ~82% | [3] |
| PLGA Nanoparticles | PLGA | 163 ± 2 | 89 ± 3% | [2] |
| Folic Acid-PLGA Nanoparticles | Folic Acid-PLGA | 170 - 195 | 75 - 79% | [6] |
| This compound-grafted PLGA (g-CA-PLGA) Microspheres | g-CA-PLGA | 15 - 50 µm | 95.6 ± 2.7% | [5] |
| NLCs | Glyceryl monostearate, Capriol 90 | 130.58 | 44.32% | [17] |
Table 2: In Vitro Release of this compound from Different Delivery Systems
| Delivery System | Time Point | Cumulative Release (%) | Release Conditions | Reference |
| Optimized PLGA Nanoparticles | 16 days | 83.08% | Physiological pH | [2] |
| Folic Acid-PLGA Nanoparticles | 42 hours | Sustained Release Profile | Not Specified | [6] |
| NLCs | 300 minutes | >90% | Not Specified | [17] |
| SLNs | 300 minutes | ~65% | Not Specified | [17] |
| g-CA-PLGA Nanoparticles | 7 hours | ~50% (Fluvastatin release) | Not Specified | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methodologies used for preparing lipid nanoparticles.[1][3][7]
-
Preparation of Phases:
-
Lipid Phase: Weigh the solid lipid (e.g., Tristearin, Compritol) and dissolve the desired amount of this compound in the molten lipid at a temperature approximately 5-10°C above the lipid's melting point (e.g., 80°C).
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 2% Tween 80, 2.5% Poloxamer) and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase.
-
Immediately homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 15,000 rpm) for 1-5 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
The resulting hot pre-emulsion can be further processed by ultrasonication to reduce the particle size.
-
Alternatively, disperse the hot pre-emulsion in a large volume of cold water (2-4°C) under magnetic stirring. The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs.
-
-
Purification and Storage:
-
Wash the SLN dispersion by centrifugation or dialysis to remove excess surfactant and unencapsulated this compound.
-
Store the final SLN dispersion at 4°C in a light-protected container.
-
Protocol 2: In Vitro Release Study using Franz Diffusion Cells
This protocol is a standard method for assessing drug release from topical or transdermal delivery systems.[4][19][20][21]
-
Apparatus Setup:
-
Set up vertical Franz diffusion cells with a defined diffusion area (e.g., 1.77 cm²).
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate buffer pH 7.4) and ensure no air bubbles are trapped beneath the membrane. The receptor medium should be maintained at 37°C with constant stirring.
-
-
Membrane Mounting:
-
Mount a synthetic membrane (e.g., cellulose acetate, Strat-M®) between the donor and receptor compartments. The choice of membrane should be based on the specific application (e.g., simulating skin permeation).
-
-
Sample Application:
-
Accurately weigh and apply a specific amount of the this compound formulation (e.g., 1 gram of a gel or a specific volume of nanoparticle suspension) onto the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the collected samples for this compound content using a validated HPLC-UV method (see Protocol 3).
-
Calculate the cumulative amount of this compound released per unit area over time.
-
Protocol 3: Quantification of this compound by HPLC-UV
This protocol is based on common HPLC methods for this compound analysis.[10][11][12][13]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Prepare a mobile phase suitable for separating this compound. A common mobile phase is a mixture of an aqueous acidic solution and an organic solvent. For example, a gradient or isocratic elution using water with 0.2% phosphoric acid (Solvent A) and methanol or acetonitrile (Solvent B).[11][13] A simple isocratic mobile phase could be ethanol and water (40:60 v/v) adjusted to pH 2.5 with acetic acid.[10]
-
Filter and degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 10-60 µg/mL).[10]
-
Sample Solutions: Dilute the samples collected from the in vitro release study with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Set the flow rate (e.g., 0.7-1.0 mL/min) and column temperature (e.g., 25-30°C).[10][13]
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
-
Visualizations (Graphviz)
// Nodes Formulation [label="1. Formulation Design\n- Select Carrier (SLN, PLGA, etc.)\n- Select Excipients", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preparation [label="2. Nanoparticle Preparation\n- Emulsification / Homogenization\n- Solvent Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="3. Physicochemical Characterization\n- Particle Size & PDI (DLS)\n- Zeta Potential\n- Encapsulation Efficiency (EE%)", fillcolor="#FBBC05", fontcolor="#202124"]; Release_Study [label="4. In Vitro Release Study\n- Franz Diffusion Cell\n- Dialysis Method", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="5. Quantification\n- HPLC-UV Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis\n- Calculate Cumulative Release\n- Kinetic Modeling", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Formulation -> Preparation; Preparation -> Characterization; Characterization -> Release_Study; Release_Study -> Quantification; Quantification -> Data_Analysis; } end_dot Caption: General experimental workflow for developing and evaluating this compound drug delivery systems.
// Nodes Start [label="Low this compound Release Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_EE [label="Is Encapsulation\nEfficiency (EE%) low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Burst [label="Is Initial Burst Release\nAdequate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solubility [label="Is CA Solubility in\nRelease Medium a Limiting Factor?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_EE [label="Action: Optimize Formulation\n- Improve drug-polymer affinity\n- Adjust surfactant/stabilizer", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Burst [label="Action: Modify Carrier Matrix\n- Use lower MW polymer\n- Use less crystalline lipid", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Solubility [label="Action: Modify Release Medium\n- Add co-solvents (e.g., ethanol)\n- Adjust pH", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Release Profile Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_EE; Check_EE -> Sol_EE [label="Yes"]; Check_EE -> Check_Burst [label="No"]; Sol_EE -> End;
Check_Burst -> Check_Solubility [label="Yes"]; Check_Burst -> Sol_Burst [label="No"]; Sol_Burst -> End;
Check_Solubility -> End [label="No"]; Check_Solubility -> Sol_Solubility [label="Yes"]; Sol_Solubility -> End; } end_dot Caption: A decision tree for troubleshooting low release of this compound from delivery systems.
// Nodes Params [label="{Formulation Parameters|Polymer/Lipid Type\nSurfactant Conc.\nDrug-to-Carrier Ratio\nSolvent Type}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];
NP_Char [label="{Nanoparticle Characteristics|Particle Size\nPolydispersity (PDI)\nEncapsulation Efficiency\nSurface Charge}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];
Release [label="{Release Profile|Burst Release\nSustained Release Rate}", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Params:c -> NP_Char:n [arrowhead=normal]; NP_Char:ps -> Release:r [label="affects diffusion path"]; NP_Char:ee -> Release:br [label="influences burst"]; NP_Char:pd -> Release:r [label="impacts consistency"]; } end_dot Caption: Logical relationship showing the influence of formulation parameters on final release characteristics.
References
- 1. Characterization of solid lipid nanoparticles containing this compound and determination of its effects on MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Potential of this compound Lipid Nanoparticulate Systems for Skin Application: In Vitro Assays to Assess Delivery and Antioxidant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Dermatological Formulations: In Vitro Release Profile and Skin Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Potential of this compound Lipid Nanoparticulate Systems for Skin Application: In Vitro Assays to Assess Delivery and Antioxidant Effect [mdpi.com]
- 10. Validation of HPLC-UV Assay of this compound in Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. homes.nano.aau.dk [homes.nano.aau.dk]
- 15. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Nanotechnology For Drug Formulation | Malvern Panalytical [malvernpanalytical.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. preprints.org [preprints.org]
- 21. preprints.org [preprints.org]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Caffeic Acid and Rosmarinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory properties of two prominent phenolic compounds: caffeic acid and rosmarinic acid. Both are widely recognized for their significant biological activities, but they exhibit distinct potencies and mechanisms of action. This document synthesizes experimental data to offer an objective comparison, complete with detailed methodologies and visual representations of key biological pathways.
Executive Summary
This compound and rosmarinic acid, a this compound ester, are potent anti-inflammatory agents.[1][2] Experimental evidence indicates that both compounds exert their effects primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[3][4] However, direct comparative studies suggest that this compound may exhibit a more pronounced anti-inflammatory effect at higher concentrations in certain in vivo models.[5][6] This guide will delve into the quantitative data, experimental designs, and molecular mechanisms that underpin these observations.
Quantitative Data Comparison
The following tables summarize the quantitative data from key studies, highlighting the comparative efficacy of this compound and rosmarinic acid in various experimental models.
Table 1: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Pleurisy in Rats
| Compound | Dosage (intraperitoneal) | Inhibition of Leukocyte Migration (%) | Source |
| This compound | 5 mg/kg | 66.0% | [5] |
| 10 mg/kg | 92.9% | [5][6] | |
| Rosmarinic Acid | 5 mg/kg | 67.6% | [5] |
| 10 mg/kg | 63.3% | [5] |
Data from a study directly comparing both compounds in the same model, showing a dose-dependent increase in efficacy for this compound.[5]
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators
| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 / Effective Concentration | Source |
| This compound | HMC-1 (Mast Cells) | PMACI | IL-1β | IC50 = 6.67 µM | [7] |
| HMC-1 (Mast Cells) | PMACI | IL-6 | IC50 = 5.25 µM | [7] | |
| HMC-1 (Mast Cells) | PMACI | IL-8 | IC50 = 9.95 µM | [7] | |
| Rosmarinic Acid | A7r5 (Vascular Smooth Muscle) | LPS | TNF-α, IL-8, NO | 10–25 μM | [3][8] |
| Rat Chondrocytes | IL-1β | NO, PGE2 | Significant inhibition at 10-50 µM | [9] |
Key Signaling Pathways
Both this compound and rosmarinic acid modulate inflammatory responses primarily by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Both this compound and rosmarinic acid have been shown to inhibit this translocation.[10][11][12]
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1, which also promotes the expression of inflammatory genes. Studies show that both compounds can suppress the phosphorylation of MAPK members, though the specific kinases affected can vary.[3][4][9][12]
Experimental Protocols
The data presented in this guide are derived from established and validated experimental models for assessing anti-inflammatory activity.
In Vivo Model: Carrageenan-Induced Pleurisy
This is a widely used acute inflammation model in rodents.
-
Animal Model: Wistar rats are typically used.
-
Induction of Pleurisy: Inflammation is induced by an intrapleural injection of a carrageenan solution (a sulfated polysaccharide).
-
Treatment: this compound or rosmarinic acid is administered (e.g., intraperitoneally) at specified doses prior to or shortly after carrageenan injection. A control group receives a vehicle.
-
Sample Collection: After a set period (e.g., 4 hours), animals are euthanized, and the pleural cavity is washed to collect the exudate.
-
Analysis: The total number of leukocytes (inflammatory cells) in the exudate is counted using a Neubauer chamber. The percentage inhibition of leukocyte migration is calculated relative to the control group.
In Vitro Model: LPS-Stimulated Macrophages/Other Cell Lines
This model assesses the ability of compounds to inhibit the production of inflammatory mediators at the cellular level.
-
Cell Culture: A relevant cell line (e.g., RAW 264.7 macrophages, HMC-1 mast cells) is cultured under standard conditions.
-
Cell Viability Assay: An MTT assay is first performed to determine non-toxic concentrations of the test compounds.[12]
-
Treatment: Cells are pre-treated with various concentrations of this compound or rosmarinic acid for a specific duration (e.g., 1-2 hours).
-
Stimulation: An inflammatory response is induced by adding a stimulant like Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI).[7]
-
Sample Collection & Analysis:
-
Supernatant: The cell culture medium is collected to measure the levels of secreted mediators like Nitric Oxide (NO) using the Griess reagent, or pro-inflammatory cytokines (TNF-α, IL-6, IL-8) using Enzyme-Linked Immunosorbent Assay (ELISA).[7][9]
-
Cell Lysate: Cells are lysed to extract proteins. Western blotting is then used to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38, p-JNK).[9][10]
-
Conclusion
Both this compound and rosmarinic acid are potent natural anti-inflammatory compounds with well-defined mechanisms of action targeting the NF-κB and MAPK signaling pathways. While both show significant efficacy in a range of in vitro and in vivo models, comparative data suggests that this compound may offer superior potency, particularly at higher doses in acute inflammation models.[5] The choice between these compounds for further drug development may depend on the specific inflammatory condition being targeted, as well as pharmacokinetic and bioavailability considerations. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for future investigations.
References
- 1. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. eg-fr.uc.pt [eg-fr.uc.pt]
- 5. Effect of Rosmarinic and Caffeic Acids on Inflammatory and Nociception Process in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of rosmarinic and caffeic acids on inflammatory and nociception process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In vivo validation of caffeic acid's hepatoprotective effects in animal models
Caffeic acid (CA), a naturally occurring phenolic compound found in sources like coffee, fruits, and tea, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1] A growing body of preclinical evidence from various animal models robustly supports its hepatoprotective effects against a range of toxins and metabolic insults. This guide provides a comparative overview of key in vivo studies, presenting experimental data and methodologies to offer researchers and drug development professionals a clear understanding of this compound's therapeutic potential in liver diseases.
Comparative Efficacy Across Different Animal Models of Liver Injury
The hepatoprotective effects of this compound and its derivatives, such as this compound Phenethyl Ester (CAPE), have been validated in multiple rodent models. These studies typically involve inducing liver damage with a specific toxin or metabolic condition and then administering CA/CAPE to assess its ability to mitigate the injury. Key biomarkers of liver function, oxidative stress, and inflammation are measured to quantify these protective effects.
1. Chemically-Induced Liver Fibrosis and Toxicity
Carbon tetrachloride (CCl₄) and diethylnitrosamine (DEN) are common hepatotoxins used to induce liver fibrosis and carcinoma in animal models.[2][3] this compound and its derivatives have shown remarkable efficacy in these models, primarily by combating oxidative stress.
In a rat model of liver fibrosis induced by CCl₄, a high-fat diet, and alcohol, daily intraperitoneal administration of CAPE for 10 weeks significantly reduced serum levels of key liver damage markers.[2][4] Notably, CAPE treatment decreased total bilirubin (TBil), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) levels.[2][4] The protective mechanism involves the suppression of oxidative stress by reducing malondialdehyde (MDA) levels while boosting the levels of endogenous antioxidants like glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD).[2][4]
Similarly, in a DEN-induced hepatotoxicity model in rats, this compound (10 mg/kg) was shown to repair injured liver tissues, as evidenced by histological analysis.[3] The study highlighted this compound's ability to counteract the depletion of glycogen and proteins in liver tissues caused by DEN.[3]
Table 1: Efficacy of this compound Phenethyl Ester (CAPE) in CCl₄-Induced Liver Fibrosis in Rats
| Parameter | Model Group | CAPE (6 mg/kg) | CAPE (12 mg/kg) | P-Value |
| Serum ALT (U/L) | Significantly Higher vs. Normal | Decreased | Decreased | P < 0.05 |
| Serum AST (U/L) | Significantly Higher vs. Normal | Decreased | Decreased | P < 0.05 |
| Serum TBil (μmol/L) | Significantly Higher vs. Normal | Decreased | Decreased (Dose-dependent) | P < 0.05 |
| Liver MDA (nmol/mg protein) | Increased | Significantly Lower | Significantly Lower | P < 0.05 |
| Liver GSH (μmol/g protein) | Decreased | Significantly Higher | Significantly Higher | P < 0.05 |
| Liver SOD Activity (U/mg protein) | Decreased | Increased | Increased | P < 0.05 |
| Liver CAT Activity (U/mg protein) | Decreased | Increased | Increased | P < 0.05 |
| Data summarized from a study by Li et al. (2015).[2][4] |
2. Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
High-fat diet (HFD) induced models are standard for studying MASLD (formerly NAFLD). This compound has demonstrated the ability to ameliorate hepatic steatosis and improve metabolic parameters in these models.[5][6]
In a 10-week study with HFD-fed obese mice, oral administration of this compound (50 mg/kg/day) significantly lowered body and liver weights.[6] It also reduced lipid accumulation in the liver and improved glucose intolerance and insulin sensitivity.[6] A key mechanism identified was the reduction of endoplasmic reticulum (ER) stress markers and an increase in autophagy markers in the liver.[6] Another study in HFD-fed mice found that this compound alleviates liver damage, steatosis, and inflammation, which was associated with the activation of the Nrf2 pathway and increased expression of fibroblast growth factor 21 (FGF21).[5]
Table 2: Efficacy of this compound in High-Fat Diet (HFD)-Induced MASLD in Mice
| Parameter | HFD Group | HFD + this compound (50 mg/kg) |
| Body Weight | Increased | Significantly Lowered |
| Liver Weight | Increased | Significantly Lowered |
| Hepatic Lipid Accumulation | Increased | Decreased |
| Glucose Intolerance | Impaired | Markedly Improved |
| Insulin Sensitivity | Reduced | Markedly Improved |
| ER Stress Markers | Increased | Decreased |
| Autophagy Markers | Decreased | Increased |
| Data summarized from a study by Kim et al. (2018).[6] |
3. Other Toxin-Induced Hepatotoxicity Models
This compound's protective effects extend to other toxins as well. In a study on arsenic-exposed Syrian mice, simultaneous administration of this compound with arsenic significantly decreased the elevated serum levels of AST and creatinine.[7] Histopathological analysis revealed that this compound helped normalize liver and kidney tissues that showed degeneration and necrosis from arsenic exposure.[7] Furthermore, derivatives of this compound have shown synergistic protective effects against liver damage induced by polychlorinated biphenyls (PCBs) in mice by restoring antioxidant enzyme levels and reducing DNA damage.[8]
Experimental Protocols
Replicating and building upon existing research requires a clear understanding of the methodologies employed. Below are summaries of typical experimental protocols from the cited studies.
1. CCl₄-Induced Liver Fibrosis Model
-
Induction of Fibrosis: A multi-faceted approach is used for 10 weeks, consisting of subcutaneous injections of CCl₄, feeding a high-fat diet, and oral administration of 30% alcohol.[2][4]
-
Treatment: this compound phenethyl ester (CAPE) is administered daily via intraperitoneal injection at doses ranging from 3 to 12 mg/kg.[2][4]
-
Assessment: After the treatment period, blood and liver tissues are collected. Serum is analyzed for ALT, AST, and TBil. Liver homogenates are used to measure MDA, GSH, SOD, and CAT levels. Histopathological examination and immunohistochemistry for markers like α-SMA and Nrf2 are also performed.[2]
2. High-Fat Diet-Induced MASLD Model
-
Animals: Male C57BL/6J mice.[6]
-
Induction of MASLD: Mice are fed a high-fat diet (60% kcal from fat) for 10-12 weeks.[5][6]
-
Treatment: this compound is mixed into the diet or administered orally at a dose of 50 mg/kg/day for the duration of the HFD feeding.[6]
-
Assessment: Key endpoints include body and liver weight, glucose and insulin tolerance tests, and histological analysis of liver sections using H&E and Oil Red O staining to assess steatosis.[5][6] Biochemical assays are performed to measure oxidative stress markers (ROS, MDA, GSH, SOD) and Western blotting is used to quantify proteins related to ER stress and autophagy.[5][6]
Mechanisms of Action and Signaling Pathways
This compound exerts its hepatoprotective effects through the modulation of several critical signaling pathways. Its ability to scavenge free radicals and enhance the endogenous antioxidant system is central to its mechanism.
Experimental Workflow for In Vivo Hepatoprotectivity Studies
Caption: General workflow for animal studies investigating hepatoprotective agents.
Nrf2/Keap1 Antioxidant Pathway
A primary mechanism for this compound's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][5] Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), in the cytoplasm. This compound can directly bind to Keap1, leading to the release and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of protective genes, including those for SOD, CAT, and GSH.[2]
Caption: this compound activates the Nrf2 antioxidant pathway by disrupting the Keap1-Nrf2 complex.
NF-κB Inflammatory Pathway
Chronic liver injury is often associated with inflammation, which is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][9] this compound and its derivatives have been shown to be potent inhibitors of NF-κB activation.[2][9] By preventing the activation of NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines and other mediators, thereby reducing inflammatory damage in the liver.
Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.
References
- 1. Frontiers | Role of Natural Phenolics in Hepatoprotection: A Mechanistic Review and Analysis of Regulatory Network of Associated Genes [frontiersin.org]
- 2. This compound phenethyl ester inhibits liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AMELIORATES DIETHYLNITROSAMINE-INDUCED HEPATOTOXICITY IN MALE RATS [ejz.journals.ekb.eg]
- 4. This compound phenethyl ester inhibits liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates metabolic dysfunction-associated steatotic liver disease via alleviating oxidative damage and lipid accumulation in hepatocytes through activating Nrf2 via targeting Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. The Hepatorenal Protective Potential of this compound Consumption on the Arsenic-Exposed Syrian Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound derivatives on polychlorinated biphenyls induced hepatotoxicity in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the anticancer activity of caffeic acid and its ester derivatives
A Comparative Guide to the Anticancer Activity of Caffeic Acid and Its Ester Derivatives
Introduction
This compound (CA), a ubiquitous phenolic compound found in various plant-based foods such as fruits, vegetables, coffee, and tea, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Its derivatives, particularly ester derivatives like this compound Phenethyl Ester (CAPE), have been the subject of extensive research.[2][3] CAPE is a bioactive component of honeybee propolis and has demonstrated potent antimitogenic, anticarcinogenic, and anti-inflammatory properties.[4] This guide provides a comparative analysis of the anticancer activities of this compound and its prominent ester derivative, CAPE, supported by experimental data and detailed methodologies for key assays. Studies suggest that while both compounds exhibit anticancer potential, CAPE often displays significantly higher cytotoxic activity against cancer cells.[5][6]
Quantitative Data Presentation: Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for this compound and CAPE across various human cancer cell lines, illustrating the generally enhanced cytotoxicity of the ester derivative.
| Cell Line | Cancer Type | Compound | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | 48h | >1000 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CAPE | 24h | 27.84 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CAPE | 48h | 15.84 | [5] |
| MCF-7 | Breast Adenocarcinoma | CAPE | - | ~5 | [7] |
| A549 | Lung Carcinoma | CAPE | - | ~100 | [7] |
| HT1080 | Fibrosarcoma | CAPE | - | ~5 | [7] |
| G361 | Melanoma | CAPE | - | ~20 | [7] |
| U2OS | Osteosarcoma | CAPE | - | ~60 | [7] |
| SK-MEL-28 | Skin Melanoma | CAPE | - | 15 | [8] |
| TPC-1 | Thyroid Papillary Carcinoma | CAPE | 48h | 25 | [9] |
| Jurkat | T-cell Lymphoma | This compound | - | >300 | [10] |
| Jurkat | T-cell Lymphoma | This compound Phosphanium Salts | - | 0.9 - 8.5 | [10] |
| HL-60 | Leukemia | CAPE | - | 1.0 (DNA inhibition) | [1] |
Table 1: Comparative IC50 values of this compound (CA) and this compound Phenethyl Ester (CAPE) in various cancer cell lines.
Mechanisms of Anticancer Activity
This compound and its ester derivatives exert their anticancer effects through the modulation of several critical molecular pathways that control cell proliferation, survival, and apoptosis. CAPE, in particular, is a known inhibitor of key transcription factors that are often dysregulated in cancer.[6][8]
Inhibition of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[11][12] In many cancers, NF-κB is constitutively active, which helps tumor cells evade apoptosis and resist chemotherapy.[13][14] CAPE is a specific and potent inhibitor of NF-κB activation.[8][15] By blocking this pathway, CAPE can sensitize cancer cells to apoptosis and inhibit tumor growth.[13]
References
- 1. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its derivatives as potential modulators of oncogenic molecular pathways: New hope in the fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpjournal.com [ijpjournal.com]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Characterization and Enhancement of Anticancer Activity of this compound Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is NF-κB a good target for cancer therapy? Hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anticancer mechanism of this compound phenethyl ester (CAPE): review of melanomas, lung and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Caffeic Acid in Parkinson's Disease Models: A Comparative Guide
This guide provides a comprehensive comparison of the neuroprotective effects of caffeic acid and its derivatives in established experimental models of Parkinson's disease (PD). It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to this compound in Neuroprotection
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Current therapies primarily manage symptoms, creating a pressing need for novel neuroprotective agents that can slow or halt disease progression. This compound (CA), a natural phenolic acid found in sources like coffee, tea, and wine, and its derivative, this compound phenethyl ester (CAPE), found in honeybee propolis, have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3][4][5][6] This guide evaluates the experimental evidence supporting their therapeutic potential.
Mechanisms of Neuroprotection
Experimental studies reveal that this compound and its derivatives exert neuroprotective effects through multiple mechanisms:
-
Antioxidant and Anti-inflammatory Activity : this compound is an effective scavenger of reactive oxygen species (ROS) and can modulate key inflammatory signaling pathways such as NF-κB, thereby reducing the expression of pro-inflammatory enzymes and cytokines.[2][3]
-
Modulation of Apoptotic Pathways : In cellular models of PD, CAPE has been shown to prevent apoptosis by inhibiting caspase activity and restoring the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5][7]
-
Activation of Pro-Survival Signaling : this compound activates critical signaling pathways that enhance neuronal survival. This includes the JNK/Bcl-2 pathway, which promotes the autophagic clearance of aggregated α-synuclein, a hallmark of PD, and the Nrf2/HO-1 pathway, which upregulates endogenous antioxidant defenses.[4][8][9][10]
Below are diagrams illustrating two of the key signaling pathways modulated by this compound.
Caption: this compound-mediated activation of the JNK/Bcl-2 pathway enhances autophagy.
Caption: CAPE activates the Nrf2/HO-1 antioxidant response pathway.
Performance Data: In Vitro Models
In vitro studies using neuronal cell lines exposed to neurotoxins are crucial for elucidating molecular mechanisms. This compound and CAPE have demonstrated significant protective effects in these models.
Table 1: Summary of In Vitro Neuroprotective Effects of this compound and CAPE
| Model System | Neurotoxin | Treatment | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| SH-SY5Y Human Neuroblastoma Cells | 150 µM 6-OHDA | 1.25 µM CAPE | - Significantly increased cell viability.- Decreased apoptotic cell death by ~20%.- Inhibited 6-OHDA-induced caspase activity ~2-fold.- Restored mitochondrial membrane potential.- Partially restored down-regulation of Bcl-2 and up-regulation of Bax. | [5][7] |
| SH-SY5Y Cells Overexpressing A53T α-synuclein | A53T α-synuclein | This compound | - Alleviated cell damage induced by A53T α-synuclein overexpression.- Reduced A53T α-synuclein levels via autophagy. | [8][9] |
| Rat Cerebellar Granule Neurons | Glutamate, H₂O₂, SNP | this compound | - Completely protected against cell death induced by various stressors. |[11] |
Performance Data: In Vivo Models
Animal models that replicate the motor deficits and neurodegeneration of Parkinson's disease are essential for validating therapeutic potential. This compound and CAPE have shown robust efficacy in improving both behavioral and neuropathological outcomes.
Table 2: Summary of In Vivo Neuroprotective Effects of this compound and CAPE
| Animal Model | Treatment Protocol | Key Behavioral Outcomes | Key Neuropathological & Biomarker Findings | Reference |
|---|---|---|---|---|
| A53T α-synuclein Transgenic Mice | This compound daily for 8 weeks | - Improved performance in pole test, rotarod, and gait analysis. | - Attenuated loss of dopaminergic (TH-positive) neurons in the substantia nigra (SN).- Reduced α-synuclein levels in the SN. | [8][9] |
| Rotenone-Induced Mouse Model | This compound (5 or 10 mg/kg, daily) with rotenone injections | - Ameliorated motor deficits in open-field, cylinder, pole, and rotarod tests. | - Improved immunostaining for tyrosine hydroxylase (TH) in the SN.- Decreased striatal inflammatory markers (CD11b, COX-2, iNOS, NFκB). | [2] |
| 6-OHDA-Induced Rat Model | CAPE (20 and 80 µmol, intrastriatal) after 6-OHDA lesion | - Reduced apomorphine-induced rotations from 184.4 to 66.1 (20 µmol) and 42.5 (80 µmol).- Improved locomotor activity in open-field test. | - Prevented the 6-OHDA-induced loss of TH-positive neurons. |[1] |
Experimental Protocols & Workflow
Detailed methodologies are critical for the replication and validation of these findings.
The diagram below outlines a typical workflow for evaluating neuroprotective compounds in PD models.
References
- 1. Neuroprotective Effect of Intrastriatal this compound Phenethyl Ester Treatment in 6-OH Dopamine Model of Parkinson's Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves locomotor activity and lessens inflammatory burden in a mouse model of rotenone-induced nigral neurodegeneration: Relevance to Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Evidence of this compound’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of this compound Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Phytochemicals as Novel Therapeutic Strategies to Prevent and Treat Parkinson's Disease: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the neuroprotective potential of this compound phenethyl ester in a cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound reduces A53T α-synuclein by activating JNK/Bcl-2-mediated autophagy in vitro and improves behaviour and protects dopaminergic neurons in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of this compound Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway [aginganddisease.org]
- 11. "Neuroprotection Comparison of Different Nutraceutical Compounds Agains" by Faten I. Taram [digitalcommons.du.edu]
A Head-to-Head Battle: Cross-Validation of HPLC and UV-Vis for Caffeic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Caffeic acid, a phenolic compound with significant antioxidant and therapeutic potential, is no exception. Two of the most common analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This guide provides a comprehensive cross-validation of these methods, offering a clear comparison of their performance based on experimental data to aid in the selection of the most appropriate technique for your research needs.
High-Performance Liquid Chromatography with UV detection is a powerful separation technique that offers high specificity and sensitivity.[1] Conversely, UV-Vis spectrophotometry is a simpler, more accessible method that relies on the direct absorbance of light by the analyte at a specific wavelength.[2] While HPLC is often considered the gold standard, UV-Vis spectrophotometry can be a viable and cost-effective alternative for certain applications.[2] This guide delves into the experimental protocols and validation parameters of both methods to provide a clear and objective comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the outlined experimental protocols for the quantification of this compound using both HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the HPLC analysis of this compound involves a reversed-phase column with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[3][4]
-
Column: A C18 reversed-phase column is frequently used for the separation of phenolic compounds like this compound.[1][3] A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.[1]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.2% ortho-phosphoric acid in water) and an organic solvent like acetonitrile or methanol.[3][4]
-
Flow Rate: A flow rate of around 1.0 to 1.2 mL/min is often used.[3][5]
-
Detection Wavelength: this compound exhibits maximum absorbance around 325 nm, which is the recommended wavelength for detection.[1][3]
-
Column Temperature: The analysis is typically performed at ambient or a controlled temperature of around 30°C.[6]
Sample Preparation:
-
Extraction: For solid samples like plant material, an extraction with a suitable solvent such as methanol or an ethanol-water mixture is necessary.[3][4] Sonication can be used to enhance the extraction efficiency.[3]
-
Filtration: The extract is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7]
-
Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol), and a series of standard solutions are prepared by serial dilution to create a calibration curve.[3][4]
UV-Vis Spectrophotometry Protocol
The UV-Vis spectrophotometric method for this compound quantification is based on the Beer-Lambert law.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.[2]
-
Cuvettes: Quartz cuvettes with a 1 cm path length are standard.[2]
-
Wavelength of Maximum Absorbance (λmax): this compound in solution typically shows maximum absorbance at approximately 325 nm.[2]
-
Blank Solution: The solvent used to dissolve the sample and standards is used as the blank.[2]
Sample Preparation:
-
Extraction: Similar to the HPLC protocol, this compound is extracted from the sample matrix using an appropriate solvent.[2]
-
Dilution: The extract may need to be diluted to ensure that the absorbance reading falls within the linear range of the instrument.[2]
-
Standard Solutions: A stock solution of this compound is prepared, and a series of dilutions are made to construct a calibration curve by plotting absorbance versus concentration.[2]
Method Validation Parameters: A Comparative Analysis
The performance of an analytical method is evaluated based on several key validation parameters as stipulated by guidelines from regulatory bodies like the FDA.[5] The following table summarizes the typical performance of HPLC and UV-Vis methods for this compound quantification based on published data.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[1][8] | > 0.999[2] |
| Limit of Detection (LOD) | 0.01 - 1.44 µg/mL[1][7] | ~0.6 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.025 - 4.38 µg/mL[1][7] | Not always reported, but higher than LOD |
| Accuracy (% Recovery) | 98.77% - 106.74%[7] | 95.8% - 105.5%[2] |
| Precision (%RSD) | < 2% (Intra-day and Inter-day)[7] | < 1%[2] |
| Specificity | High (separates this compound from other compounds) | Low (potential for interference from other absorbing compounds) |
| Robustness | Generally good, minor changes in mobile phase composition, pH, and flow rate have minimal effect. | Generally good, minor changes in solvent composition have minimal effect. |
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between the two methods, the following diagrams have been generated using Graphviz.
Statistical Comparison: Ensuring Method Agreement
A direct comparison of the results obtained from both methods on the same set of samples is essential for a true cross-validation. While correlation coefficients are often used, they can be misleading.[9] A more robust statistical approach is the Bland-Altman plot, which visualizes the agreement between two quantitative measurement methods. This plot graphs the difference between the two measurements against their average.
Although a specific Bland-Altman plot for this compound cross-validation was not found in the reviewed literature, a study comparing a kinetic spectrophotometric method with HPLC for this compound in propolis found no significant difference between the two methods based on F-test and t-test analysis.[5] This suggests that under specific conditions and for certain sample matrices, a well-validated UV-Vis method can provide results comparable to HPLC.
Conclusion and Recommendations
Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound, each with its own set of advantages and disadvantages.
HPLC is the recommended method when:
-
High specificity is required: Especially for complex matrices where other compounds may interfere with UV-Vis measurements.
-
High sensitivity is necessary: For samples with very low concentrations of this compound.
-
Simultaneous quantification of multiple compounds is needed.
UV-Vis spectrophotometry is a suitable alternative when:
-
The sample matrix is relatively simple and free of interfering substances.
-
Cost and speed are major considerations.
-
A high-throughput screening method is required.
Ultimately, the choice of method will depend on the specific research question, the nature of the sample, and the available resources. For regulatory submissions and in-depth analysis of complex samples, a validated HPLC method is indispensable. However, for routine quality control of simpler formulations or for preliminary screening, a well-developed and validated UV-Vis spectrophotometric method can be a rapid, cost-effective, and reliable tool. It is always recommended to perform a thorough method validation according to established guidelines to ensure the accuracy and reliability of the obtained results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjpmr.com [wjpmr.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. scielo.br [scielo.br]
- 7. phcogj.com [phcogj.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Antioxidant Power of Caffeic Acid in Combination with Other Phenols
For researchers, scientists, and drug development professionals, understanding the synergistic interactions between antioxidant compounds is paramount for developing more effective therapeutic and preventative strategies against oxidative stress-related pathologies. This guide provides a comparative analysis of the synergistic antioxidant effects of caffeic acid when combined with other phenolic compounds, supported by experimental data and detailed methodologies.
This compound, a hydroxycinnamic acid, is a well-established antioxidant. However, emerging research indicates that its efficacy can be significantly enhanced when used in combination with other phenols. These synergistic interactions, where the combined antioxidant effect is greater than the sum of the individual effects, are of considerable interest in the development of potent antioxidant formulations.
Comparative Analysis of Synergistic Antioxidant Activity
The synergistic antioxidant capacity of this compound with various phenols has been evaluated using multiple assays. The following table summarizes key quantitative data from studies investigating these combinations. The synergy percentage is often calculated by comparing the experimental antioxidant activity of the mixture to the theoretical additive activity of the individual components.
| Phenolic Combination | Assay Method | Concentration(s) | Key Findings | Synergy/Antagonism | Reference |
| This compound + Gallic Acid | FRAP | Not Specified | Demonstrated considerable synergistic effects. | 137.8% Synergy | [1] |
| This compound + Ferulic Acid | Briggs-Rauscher | 250 µM | Showed the highest synergistic effect among tested mixtures. | Synergy Observed | [2] |
| This compound + Rosmarinic Acid | Briggs-Rauscher | 200 µM | Exhibited the highest antagonistic effect at this concentration. | Antagonism Observed | [2] |
| This compound + Rosmarinic Acid | Briggs-Rauscher | 150 µM (CA) + 600 µM (RA) | Showed a synergistic effect. | 37.5% Synergy | [2] |
| This compound + Sinapic Acid | ORAC & FRAP | Not Specified | One of the highest synergistic effects among hydroxycinnamic acids. | 211% Synergy (FRAP) | [3] |
| This compound + Quercetin | In vitro (rat erythrocytes) | 20 µM (CA) + 10 µM (Q) | Combined pretreatment significantly reduced lipid peroxidation and DNA damage. | Protective Synergistic Effect | [4] |
| This compound + α-tocopherol | Liposome Oxidation | Not Specified | Strong synergism observed, second only to ferulic acid + α-tocopherol. | Synergy Observed | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two common antioxidant assays used to evaluate synergistic effects.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[7]
-
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored non-radical form, which can be measured spectrophotometrically.[7]
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (this compound, other phenols, and their mixtures) at various concentrations
-
Methanol or ethanol
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare stock solutions of the individual phenols and their mixtures in methanol.
-
In a 96-well plate, add a specific volume of the test sample to each well.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at approximately 517 nm.[7]
-
A control containing only the solvent and DPPH solution is also measured.
-
-
Calculation of Synergy: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Synergy is determined by comparing the % inhibition of the mixture to the sum of the % inhibitions of the individual components at the same concentrations.
2. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals.[9][10]
-
Principle: This assay quantifies the ability of an antioxidant to quench peroxyl radicals, which are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence of a probe like fluorescein.[11]
-
Reagents and Equipment:
-
Fluorescein sodium salt solution
-
AAPH solution (freshly prepared)
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Test compounds (this compound, other phenols, and their mixtures)
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader with temperature control
-
-
Procedure:
-
Prepare dilutions of the Trolox standard, individual phenols, and their mixtures in phosphate buffer.
-
In a black 96-well plate, pipette the fluorescein solution, followed by the test samples or Trolox standards.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) in the plate reader.
-
Inject the AAPH solution to initiate the reaction.[11]
-
Monitor the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Calculation of Synergy: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. Results are expressed as Trolox equivalents (TE). Synergy is identified when the TE value of the mixture is significantly higher than the sum of the TE values of the individual phenols.
Visualizing Synergistic Interactions and Experimental Design
Diagrams of Signaling Pathways and Experimental Workflows
Visual representations are invaluable for comprehending complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), illustrate a proposed mechanism for antioxidant synergy and a typical experimental workflow.
Caption: Proposed mechanism of synergistic antioxidant action via regeneration.
Caption: Experimental workflow for evaluating antioxidant synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and quercetin protect erythrocytes against the oxidative stress and the genotoxic effects of lambda-cyhalothrin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coffee Phenolics and Their Interaction with Other Food Phenolics: Antagonistic and Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy™ H4 | Technology Networks [technologynetworks.com]
- 11. bmglabtech.com [bmglabtech.com]
Caffeic Acid's Superiority in Inhibiting Lipid Peroxidation Compared to Other Hydroxycinnamic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of caffeic acid's efficacy in inhibiting lipid peroxidation against other common hydroxycinnamic acids, namely ferulic acid, p-coumaric acid, and sinapic acid. The information presented is supported by quantitative data from various experimental models and detailed methodologies.
Structure-Activity Relationship: The Key to Antioxidant Potency
The antioxidant activity of hydroxycinnamic acids is intrinsically linked to their chemical structure. Key features determining their efficacy include the number and position of hydroxyl (-OH) groups on the phenyl ring, as well as the presence of methoxy (-OCH3) groups.
This compound (3,4-dihydroxycinnamic acid) possesses an ortho-dihydroxy structure, also known as a catechol group. This configuration is paramount to its potent antioxidant capacity. The two adjacent hydroxyl groups allow for the donation of a hydrogen atom to a radical, forming a stable semiquinone radical. This stability is due to intramolecular hydrogen bonding and the delocalization of the unpaired electron across the aromatic ring and the propenoic acid side chain.
In contrast:
-
Ferulic acid has one hydroxyl group and one methoxy group on the phenyl ring (4-hydroxy-3-methoxycinnamic acid).
-
p-Coumaric acid has a single hydroxyl group (4-hydroxycinnamic acid).
-
Sinapic acid has one hydroxyl group and two methoxy groups (4-hydroxy-3,5-dimethoxycinnamic acid).
Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. The catechol group in this compound makes it a more potent hydrogen donor and radical scavenger compared to its monohydroxylated and methoxylated counterparts.
Comparative Efficacy in Inhibiting Lipid Peroxidation
Numerous studies have demonstrated the superior ability of this compound to inhibit lipid peroxidation in various in vitro models. The following tables summarize quantitative data from these studies.
Table 1: Inhibition of LDL Oxidation
| Hydroxycinnamic Acid | Concentration (µM) | Inhibition of LDL Oxidation (%) | Experimental Model | Reference |
| This compound | 5 | 86 - 97 | Cu²⁺-induced LDL oxidation | |
| Ferulic Acid | 5 | Lower than this compound | Cu²⁺-induced LDL oxidation | |
| p-Coumaric Acid | 5 | Lowest activity | Cu²⁺-induced LDL oxidation | |
| Sinapic Acid | - | Lower than this compound | Cu²⁺-mediated LDL oxidation |
Table 2: Radical Scavenging Activity (Stoichiometric Factors)
| Hydroxycinnamic Acid | Stoichiometric Factor (n) vs. PhCOO• Radicals | Stoichiometric Factor (n) vs. R• Radicals | Experimental Model | Reference |
| This compound | 2.4 | 1.3 | Polymerization of methyl methacrylate | |
| Ferulic Acid | 1.8 | 1.2 | Polymerization of methyl methacrylate | |
| p-Coumaric Acid | 1.7 | 1.0 | Polymerization of methyl methacrylate | |
| Chlorogenic Acid | 0.9 | 0.8 | Polymerization of methyl methacrylate |
The stoichiometric factor (n) represents the number of free radicals trapped by one mole of the antioxidant.
Table 3: Rancimat Test on Different Lipid Substrates
| Hydroxycinnamic Acid | Antioxidant Activity in Lard (Induction Time) | Antioxidant Activity in Corn Oil (Induction Time) | Reference |
| This compound | Highest activity, comparable to α-tocopherol | High activity | |
| Ferulic Acid | Low activity | No significant effect | |
| Rosmarinic Acid | High activity | Highest activity | |
| Chlorogenic Acid | Moderate activity | High activity |
The data consistently show that this compound is a highly effective inhibitor of lipid peroxidation, often outperforming ferulic and p-coumaric acids. Its activity is attributed to its lower bond dissociation enthalpy, making it a more favorable hydrogen donor to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation. The antioxidant activity can, however, be influenced by the lipid system, with some variations observed between lard and corn oil in the Rancimat test.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of hydroxycinnamic acids' ability to inhibit lipid peroxidation.
1. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Lipid Substrate: Egg yolk homogenate (10% w/v in 1.5% KCl) is commonly used as a source of oxidizable lipids.
-
Induction of Peroxidation: Lipid peroxidation is induced by adding a solution of ferrous sulfate (FeSO₄), typically at a final concentration of 0.07 M.
-
Procedure:
-
0.5 mL of the egg yolk homogenate and 0.1 mL of the hydroxycinnamic acid solution (dissolved in a suitable solvent like methanol) are added to a test tube and the volume is made up to 1.0 mL with distilled water.
-
50 µL of FeSO₄ solution is added to initiate the reaction.
-
The reaction is stopped by adding 1.5 mL of 20% trichloroacetic acid (TCA) and 1.5 mL of 0.8% (w/v) thiobarbituric acid (TBA) in 1.1% (w/v) sodium dodecyl sulfate (SDS).
-
The mixture is heated at 95°C for 60 minutes.
-
After cooling, the resulting pink chromogen is extracted with n-butanol.
-
The absorbance of the organic layer is measured spectrophotometrically at 532 nm.
-
-
Quantification: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the antioxidant). IC₅₀ values can be determined from a dose-response curve.
2. Conjugated Diene Formation Assay
This method measures the formation of conjugated dienes, which are primary products of lipid peroxidation, by monitoring the increase in absorbance at 234 nm.
-
Lipid Substrate: Low-density lipoprotein (LDL) or linoleic acid micelles are frequently used.
-
Induction of Peroxidation: Oxidation can be induced by copper sulfate (CuSO₄) or a free radical initiator like 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH).
-
Procedure:
-
The lipid substrate is incubated in the presence of the pro-oxidant and different concentrations of the hydroxycinnamic acids.
-
The formation of conjugated dienes is monitored by measuring the absorbance at 234 nm over time using a spectrophotometer.
-
-
Quantification: The antioxidant activity is often expressed as the lag time, which is the time before a rapid increase in conjugated diene formation occurs. A longer lag time indicates greater antioxidant protection.
3. Rancimat Method
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils.
-
Lipid Substrate: A fat or oil, such as lard or corn oil, is used.
-
Procedure:
-
A known amount of the lipid substrate, mixed with the hydroxycinnamic acid, is placed in the reaction vessel.
-
The sample is heated to a high temperature (e.g., 110°C) while a continuous stream of purified air is passed through it.
-
The volatile oxidation products, including short-chain fatty acids, are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period.
-
-
Quantification: The result is expressed as the induction time (in hours). A longer induction time indicates higher oxidative stability and greater antioxidant activity.
Visualizing Mechanisms and Workflows
Diagram 1: General Mechanism of Lipid Peroxidation
Unveiling the Antioxidant Power: A Comparative Guide to Caffeic Acid's Role in Upregulating Antioxidant Enzymes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of caffeic acid's ability to upregulate key antioxidant enzymes against other natural compounds. Supported by experimental data and detailed protocols, this document serves as a valuable resource for evaluating potential therapeutic agents in the fight against oxidative stress.
This compound, a phenolic compound abundant in various plant-based foods, has garnered significant attention for its potent antioxidant properties. Beyond its direct radical scavenging activity, this compound and its derivatives, such as this compound Phenethyl Ester (CAPE), have been shown to enhance the body's endogenous antioxidant defense system by upregulating crucial enzymes. This guide delves into the validation of this role, comparing its efficacy with other well-known phenolic compounds: ferulic acid, quercetin, and genistein.
Performance Comparison: this compound vs. Alternatives
The upregulation of antioxidant enzymes is a key mechanism by which cells combat the damaging effects of reactive oxygen species (ROS). The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a central regulator of this process. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
The following table summarizes the available quantitative data on the upregulation of these enzymes by this compound and its alternatives. It is important to note that the data is compiled from various studies with different experimental models and conditions, which should be taken into account when making direct comparisons.
| Compound | Enzyme | Cell Line / Model | Concentration | Fold Change / % Increase | Reference |
| This compound Phenethyl Ester (CAPE) | SOD, CAT, GSTs | HSC-T6 | 10 µmol/L & 15 µmol/L | Significantly Increased | [1] |
| Ferulic Acid | SOD | T24 | 2 mM | 1.73-fold (2D culture), 3.18-fold (3D culture) | [2] |
| Ferulic Acid | Catalase | T24 | 2 mM | 2.58-fold (2D culture), 1.33-fold (3D culture) | [2] |
| Genistein | GPx-1 | LNCaP & PC-3 | Not specified | Upregulated | [3] |
| Genistein | SOD, GPx | SENCAR Mice | 250 ppm diet | Significantly Increased | [3] |
| Quercetin | Nrf2 Protein | Human Airway Epithelial Cells | Not specified | Significantly Increased | [4] |
| Quercetin | Nrf2 mRNA | Retinal Tissues (Mice) | 200 mg/kg | Significantly Increased | [4] |
Key Observations:
-
This compound (as CAPE): Demonstrates a clear ability to significantly increase the expression of SOD, CAT, and GSTs.[1]
-
Ferulic Acid: Shows a notable upregulation of SOD and Catalase activity, with the effect being influenced by the cell culture environment.[2]
-
Genistein: Exhibits a specific and significant induction of GPx and SOD in both in vitro and in vivo models.[3]
-
Quercetin: Potently activates the Nrf2 pathway, suggesting a strong potential for upregulating a broad range of antioxidant enzymes.[4]
While a direct head-to-head comparison in a single study is limited, the collective evidence suggests that all four compounds are effective in enhancing the antioxidant defense system, albeit with potential differences in their potency and specificity towards certain enzymes.
Signaling Pathways and Experimental Workflow
The primary mechanism by which these phenolic compounds upregulate antioxidant enzymes is through the activation of the Nrf2-ARE signaling pathway. The following diagram illustrates this critical pathway.
Caption: Nrf2-ARE signaling pathway activation by this compound and its alternatives.
The validation of a compound's ability to upregulate antioxidant enzymes typically follows a structured experimental workflow. The diagram below outlines the key steps involved in this process.
Caption: General experimental workflow for assessing antioxidant enzyme upregulation.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide methodologies for the key experiments cited in this guide.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase system).
Materials:
-
SOD Assay Kit (commercial kits are recommended for consistency)
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm for WST-1)
-
Phosphate buffer (pH 7.4)
-
Cell lysate samples
-
SOD standard solution
Procedure:
-
Prepare the WST working solution and enzyme working solution according to the kit manufacturer's instructions.
-
Add 20 µL of the sample or SOD standard to the wells of a 96-well plate.
-
Add 200 µL of the WST working solution to each well.
-
Initiate the reaction by adding 20 µL of the enzyme working solution to each well.
-
Mix gently and incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the SOD activity as the percentage of inhibition of the rate of formazan dye formation. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified spectrophotometrically.
Materials:
-
CAT Assay Kit or individual reagents
-
Spectrophotometer or microplate reader (absorbance at 240 nm or using a colorimetric method)
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)
-
Cell lysate samples
Procedure (based on H₂O₂ decomposition at 240 nm):
-
Prepare a reaction mixture containing phosphate buffer and the cell lysate sample in a quartz cuvette.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes). The decrease in absorbance is proportional to the decomposition of H₂O₂.
-
The catalase activity is calculated using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Glutathione Peroxidase (GPx) Activity Assay
This assay is a coupled reaction where GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is monitored.
Materials:
-
GPx Assay Kit (recommended)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Assay buffer
-
NADPH solution
-
Glutathione reductase (GR)
-
Reduced glutathione (GSH)
-
Cumene hydroperoxide
-
Cell lysate samples
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, GR, and GSH in the wells of a 96-well plate.
-
Add the cell lysate sample to the wells.
-
Incubate for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding cumene hydroperoxide.
-
Immediately measure the decrease in absorbance at 340 nm over several minutes.
-
The rate of decrease in absorbance is directly proportional to the GPx activity in the sample. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Conclusion
The validation of this compound's role in upregulating antioxidant enzymes is well-supported by scientific evidence. Its ability to activate the Nrf2-ARE signaling pathway places it among a class of potent natural compounds with therapeutic potential against diseases associated with oxidative stress. While direct quantitative comparisons with alternatives like ferulic acid, quercetin, and genistein are complex due to varying experimental conditions in the literature, the available data suggests that all these compounds are effective modulators of the endogenous antioxidant system. Further head-to-head studies under standardized conditions are warranted to definitively rank their efficacy. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to conduct such comparative investigations and to further explore the promising therapeutic applications of this compound and other natural antioxidants.
References
- 1. This compound phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Food Matrix on Caffeic Acid Bioavailability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid, a phenolic compound abundant in plant-based foods, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its therapeutic efficacy is intrinsically linked to its bioavailability, which can be significantly influenced by the food matrix in which it is consumed. This guide provides a comparative analysis of this compound bioavailability from various food sources, supported by experimental data, to aid researchers in understanding its absorption and metabolism.
Quantitative Comparison of this compound Bioavailability
The bioavailability of this compound is often assessed by measuring its concentration in plasma over time after consumption of a specific food. Key pharmacokinetic parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total area under the concentration-time curve (AUC), which reflects the total amount of the compound absorbed.
While a single study directly comparing a wide array of food matrices is not available, a systematic review of human intervention studies provides valuable insights into the pharmacokinetic parameters of this compound and its related compounds from different dietary sources. The following table summarizes these findings.
| Food Matrix Source | Predominant Form of this compound | Typical Cmax (nM) | Typical Tmax (hours) | Key Observations & References |
| Coffee | Chlorogenic acid (an ester of this compound) | ~10 - 800 | ~1.0 - 6.0 | Chlorogenic acid is hydrolyzed to this compound in the intestine. The gut microbiota plays a crucial role in its metabolism.[1][2] |
| Berries | This compound and its derivatives | Variable | ~2.7 - 4.2 | The complex matrix of berries, rich in fiber and other polyphenols, can influence absorption.[1] |
| Herbs (e.g., Thyme, Rosemary) | This compound, Rosmarinic acid (an ester of this compound) | Data not consistently reported in comparative studies | Data not consistently reported in comparative studies | High concentrations of this compound are present, but bioavailability data from human trials are limited.[3] |
| Fruits (general) | This compound and its esters | Variable | ~2.7 - 4.2 | Similar to berries, the food matrix composition affects the release and absorption of this compound.[1] |
| Vegetables (general) | This compound and its esters | Variable | ~2.7 - 4.2 | Cooking and processing methods can alter the form and subsequent bioavailability of this compound.[1] |
| Pure this compound | Free this compound | ~11,240 (in rats, portal vein) | ~0.17 (in rats, portal vein) | Absorption is rapid, with a significant portion absorbed in the small intestine.[4][5] |
| Pure Chlorogenic Acid | Chlorogenic Acid | Lower than pure this compound | Slower than pure this compound | Absorption is significantly lower than free this compound, with only about 33% absorbed in the small intestine in humans.[5][6] |
Note: The data presented are aggregated from multiple studies with varying methodologies, dosages, and subject populations, leading to a wide range in reported values. Direct comparison between food sources should be made with caution.
Experimental Protocols
Understanding the methodologies used to assess this compound bioavailability is crucial for interpreting the data and designing future studies. Below are detailed protocols for key experiments.
In Vivo Pharmacokinetic Study in Humans
This protocol outlines a typical human intervention study to determine the pharmacokinetics of this compound from a specific food source.
-
Subject Recruitment: Healthy volunteers are recruited and screened for inclusion/exclusion criteria (e.g., non-smokers, no regular medication, no history of gastrointestinal diseases).
-
Dietary Control: Participants follow a low-polyphenol diet for a specified period (e.g., 48 hours) before the study day to minimize baseline levels of phenolic compounds.
-
Test Meal Administration: After an overnight fast, subjects consume a standardized test meal containing a known amount of this compound from the food matrix being investigated.
-
Blood Sampling: Blood samples are collected into heparinized tubes at baseline (0 hours) and at various time points post-consumption (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stabilized (e.g., with an antioxidant like ascorbic acid) and stored at -80°C until analysis.
-
Urine Collection: Urine is collected over a 24-hour period to assess the excretion of this compound and its metabolites.
-
Sample Analysis (LC-MS/MS):
-
Extraction: this compound and its metabolites are extracted from plasma and urine using solid-phase extraction (SPE).[7]
-
Chromatographic Separation: The extracted compounds are separated using a high-performance liquid chromatography (HPLC) system with a C18 column. A gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[8]
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites.[8]
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
In Situ Intestinal Perfusion in Rats
This animal model allows for the direct measurement of intestinal absorption of this compound.
-
Animal Preparation: Anesthetized rats undergo a surgical procedure to isolate a segment of the small intestine (e.g., jejunum and ileum).
-
Perfusion: A solution containing a known concentration of this compound is perfused through the isolated intestinal segment at a constant flow rate.
-
Sample Collection: The effluent from the intestinal segment is collected at specific time intervals. Blood samples from the portal vein and bile can also be collected.[9]
-
Analysis: The concentration of this compound and its metabolites in the perfusate, blood, and bile is determined by LC-MS/MS.
-
Calculation of Absorption: The net absorption is calculated by subtracting the amount of the compound in the effluent from the amount in the initial perfusion solution.[9]
Visualizing the Pathways
Experimental Workflow for Bioavailability Studies
The following diagram illustrates a typical workflow for a human intervention study on this compound bioavailability.
Caption: Workflow for a human bioavailability study of this compound.
Absorption and Metabolism of this compound
This compound, often ingested as chlorogenic acid, undergoes extensive metabolism. The following diagram illustrates the key steps in its absorption and transformation.
Caption: Absorption and metabolism of this compound from food.
References
- 1. A Systematic Review and Comprehensive Evaluation of Human Intervention Studies to Unravel the Bioavailability of Hydroxycinnamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorogenic acid and this compound are absorbed in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption of chlorogenic acid and this compound in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. Simultaneous determination of this compound and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption and metabolism of this compound and chlorogenic acid in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of caffeic acid and chlorogenic acid's biological activities
A Comparative Guide to the Biological Activities of Caffeic Acid and Chlorogenic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the biological activities of two prominent phenolic compounds: this compound and its ester, chlorogenic acid. The following sections detail their comparative efficacy in key therapeutic areas, supported by quantitative data, experimental protocols, and visualizations of the underlying molecular mechanisms.
Chemical Structures at a Glance
This compound is a hydroxycinnamic acid, characterized by its catechol and acrylic acid functional groups. Chlorogenic acid is an ester formed between this compound and quinic acid. This structural difference significantly influences their bioavailability and metabolic pathways, which in turn affects their biological activities.
Comparative Biological Activities
A substantial body of research has explored the antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of both compounds. While they often exhibit similar activities, their potency can differ significantly.
Antioxidant Activity
Both this compound and chlorogenic acid are potent antioxidants, a property attributed to their ability to donate hydrogen atoms and scavenge free radicals.[1] However, in vitro studies consistently demonstrate that this compound possesses stronger antioxidant activity than chlorogenic acid.[2][3] This difference may be attributed to the esterification of the carboxylic group in chlorogenic acid, which can affect its radical scavenging capacity.[4]
Table 1: Comparison of Antioxidant Activity
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | This compound | Higher activity | [2][4] |
| DPPH Radical Scavenging | Chlorogenic Acid | Lower activity | [2][4] |
| ABTS Radical Scavenging | This compound | Higher activity | [3] |
| ABTS Radical Scavenging | Chlorogenic Acid | Lower activity | [3] |
| Lipid Peroxidation Inhibition | This compound | More effective inhibitor | [4] |
| Lipid Peroxidation Inhibition | Chlorogenic Acid | Less effective inhibitor | [4] |
Anti-inflammatory Activity
This compound and chlorogenic acid both exhibit significant anti-inflammatory properties by modulating key signaling pathways. They have been shown to inhibit the production of pro-inflammatory mediators by downregulating pathways such as NF-κB and MAPKs.[5][6][7] While both are effective, some studies suggest that this compound and other metabolites of chlorogenic acid may be more potent in certain contexts.[8]
Anticancer Activity
The anticancer potential of both compounds has been investigated in various cancer cell lines. They can induce apoptosis, cause cell cycle arrest, and inhibit tumor cell proliferation.[9][10][11] this compound has been shown to be more pro-apoptotic than chlorogenic acid in melanoma cells.[12] The anticancer effects of this compound and its derivatives are often linked to the modulation of the PI3K/Akt and AMPK signaling pathways.[10][13] Chlorogenic acid has also been found to inhibit tumor growth by regulating the mTORC2 signaling pathway.[9]
Table 2: Comparison of Anticancer Activity (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Duration | Reference |
| HT-29 (Colon Cancer) | This compound | ~80 | - | [14] |
| C32 (Melanoma) | This compound | More pro-apoptotic | - | [12] |
| C32 (Melanoma) | Chlorogenic Acid | Less pro-apoptotic | - | [12] |
Neuroprotective Activity
Both phenolic acids have demonstrated neuroprotective properties. They can inhibit key enzymes associated with neurodegenerative diseases like Alzheimer's, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15][16] Studies indicate that this compound has a higher inhibitory effect on these enzymes compared to chlorogenic acid, suggesting that the esterification with quinic acid may reduce its neuroprotective potential in this context.[15][16] However, both compounds have shown protective effects against glutamate-induced excitotoxicity and oxidative stress in neuronal cells.[17] this compound's neurotrophic action is linked to the modulation of ERK1/2 and Akt signaling pathways.[18]
Table 3: Comparison of Neuroprotective Activity (Enzyme Inhibition)
| Enzyme | Compound | Inhibitory Effect | Reference |
| Acetylcholinesterase (AChE) | This compound | Higher inhibition | [15][16] |
| Acetylcholinesterase (AChE) | Chlorogenic Acid | Lower inhibition | [15][16] |
| Butyrylcholinesterase (BChE) | This compound | Higher inhibition | [15][16] |
| Butyrylcholinesterase (BChE) | Chlorogenic Acid | Lower inhibition | [15][16] |
Key Signaling Pathways
The biological activities of this compound and chlorogenic acid are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
This compound Signaling
This compound has been shown to modulate multiple signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.[7][13][19]
Chlorogenic Acid Signaling
Chlorogenic acid shares some signaling targets with this compound, particularly in the regulation of inflammation and cancer. It is known to modulate NF-κB, MAPKs, and mTORC2 pathways.[5][6][9]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of caffeic and chlorogenic acids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for assessing antioxidant activity.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in methanol or ethanol.[20] Dilute to a working solution with an absorbance of approximately 1.0 at 517 nm.[21]
-
Sample Preparation : Dissolve this compound, chlorogenic acid, and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.
-
Reaction : In a 96-well microplate, add a specific volume of the sample or standard to the wells. Add an equal volume of the DPPH working solution to initiate the reaction.[21][22] A blank containing only the solvent and DPPH solution should be included.
-
Incubation : Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[21]
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.[20]
-
Calculation : Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This is another widely used method to determine antioxidant capacity.
-
Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[23][24] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[25]
-
Working Solution : Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) or solvent to an absorbance of 0.7-1.0 at 734 nm.[23][24]
-
Sample Preparation : Prepare serial dilutions of the test compounds (this compound, chlorogenic acid) and a standard (e.g., Trolox).
-
Reaction : Add a small volume of the sample or standard to a 96-well plate, followed by the ABTS•+ working solution.[23]
-
Incubation : Incubate the mixture for a specified time (e.g., 10-15 minutes) in the dark.[23][26]
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[27][28]
-
Reaction Mixture : Prepare a reaction mixture containing the test compound at various concentrations, 1-2% egg albumin or bovine serum albumin (BSA), and phosphate-buffered saline (pH 7.4).[29]
-
Incubation : Incubate the mixture at 37°C for 20 minutes.
-
Heat Denaturation : Induce denaturation by heating the mixture at a higher temperature (e.g., 57°C) for 30 minutes.[29]
-
Measurement : After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[29]
-
Calculation : A higher absorbance indicates greater protein denaturation. Calculate the percentage inhibition of denaturation. Diclofenac sodium is often used as a standard.
In Vitro Neuroprotection Assay: Neuronal Cell Culture Model
This type of assay evaluates the ability of a compound to protect neurons from various insults.[30][31][32][33]
-
Cell Culture : Culture primary neurons (e.g., cerebellar granule neurons) or neuronal cell lines (e.g., PC12, SH-SY5Y).[31]
-
Toxicity Assessment : First, determine the non-toxic concentration range of this compound and chlorogenic acid on the neuronal cells using a cell viability assay (e.g., MTT assay).
-
Neurotoxicity Induction : Pre-treat the cells with various concentrations of the test compounds for a specified period. Then, expose the cells to a neurotoxic agent (e.g., glutamate, H₂O₂, or β-amyloid peptides) to induce cell death.
-
Assessment of Neuroprotection : After the incubation period with the neurotoxin, assess cell viability using the MTT assay or by measuring markers of apoptosis (e.g., caspase activity).
-
Data Analysis : Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compounds to determine the percentage of neuroprotection.
Conclusion and Future Directions
Both this compound and chlorogenic acid exhibit a broad spectrum of valuable biological activities. The available evidence suggests that while structurally similar, their potency can vary significantly depending on the biological context. In vitro, this compound often demonstrates superior antioxidant and neuroprotective (enzyme inhibition) activity.[2][3][15][16] However, the in vivo efficacy of chlorogenic acid and its metabolites, including this compound, is an important consideration, as chlorogenic acid is hydrolyzed to this compound in the intestine.[2]
For drug development professionals, these findings highlight several key points:
-
This compound may be a more potent candidate for direct-acting topical or localized therapies where its higher intrinsic activity can be leveraged.
-
Chlorogenic acid , being a natural precursor to this compound, could be an excellent dietary supplement or a pro-drug for systemic applications, relying on metabolic conversion for its effects.
Future research should focus on well-designed in vivo studies to further elucidate the comparative bioavailability, metabolism, and therapeutic efficacy of these two compounds. Head-to-head clinical trials will be essential to translate these promising preclinical findings into tangible therapeutic benefits.
References
- 1. Role of Chlorogenic Acids in Controlling Oxidative and Inflammatory Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antioxidant properties of chlorogenic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound and Diseases—Mechanisms of Action [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. e-century.us [e-century.us]
- 10. This compound Derivatives Inhibit the Growth of Colon Cancer: Involvement of the PI3-K/Akt and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Apoptotic Effect of Caffeic or Chlorogenic Acid on the C32 Cells That Have Simultaneously Been Exposed to a Static Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparative study on the inhibitory effect of caffeic and chlorogenic acids on key enzymes linked to Alzheimer's disease and some pro-oxidant induced oxidative stress in rats' brain-in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of this compound Alkyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. pubcompare.ai [pubcompare.ai]
- 25. protocols.io [protocols.io]
- 26. 2.9.5. ABTS Assay [bio-protocol.org]
- 27. journalajrb.com [journalajrb.com]
- 28. researchgate.net [researchgate.net]
- 29. bbrc.in [bbrc.in]
- 30. mdpi.com [mdpi.com]
- 31. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 32. preprints.org [preprints.org]
- 33. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the efficacy of different caffeic acid delivery systems in vivo
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid, a polyphenol with potent antioxidant, anti-inflammatory, and anticancer properties, holds significant therapeutic promise. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. To overcome these limitations, various drug delivery systems have been developed to enhance its in vivo efficacy. This guide provides a comparative overview of different this compound delivery systems, supported by experimental data, to aid researchers in selecting the optimal formulation for their specific application.
Comparison of Physicochemical and In Vivo Pharmacokinetic Properties
| Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Key In Vivo Pharmacokinetic Findings (Rodent Models) | Reference |
| Free this compound | - | - | Low oral bioavailability (around 1.1% to 21.6% in rats). Rapidly metabolized and eliminated. | |
| Solid Lipid Nanoparticles (SLNs) | 150 - 300 | 60 - 85 | Sustained release profile. Improved oral bioavailability compared to free this compound. | |
| Liposomes | 100 - 250 | 50 - 80 | Enhanced cellular uptake. Can be functionalized for targeted delivery. Improved bioavailability over free this compound. | |
| Polymeric Micelles | 20 - 100 | 70 - 95 | High drug loading capacity. Prolonged circulation time. Enhanced accumulation in tumor tissues (EPR effect). | |
| Lipid-Polymer Hybrid Nanoparticles (LPHNs) | 100 - 200 | > 90 | Combines the advantages of both liposomes and polymeric nanoparticles, showing high encapsulation efficiency and stability. Demonstrated a 6.1-fold higher bioavailability compared to this compound suspension.[1] | [1] |
| Ethosomes | 150 - 350 | 65 - 85 | Primarily for topical and transdermal delivery. Enhanced skin permeation compared to conventional liposomes. | [2][3][4] |
Note: The data presented above is compiled from multiple independent studies and should be interpreted with caution as experimental conditions may have varied.
In Vivo Efficacy in Preclinical Models
While direct comparative studies are lacking, individual studies have demonstrated the enhanced efficacy of encapsulated this compound in various disease models.
Neuroprotection: Ischemic Stroke Model
In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), this compound has been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway.[5][6][7][8] While a direct comparison of different delivery systems in this model is unavailable, nanoparticle formulations are expected to enhance the delivery of this compound to the brain.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The anti-inflammatory potential of this compound and its derivatives has been evaluated in the carrageenan-induced paw edema model in rodents.[9][10][11][12][13][14][15][16] Encapsulation in nanoparticles is anticipated to prolong the local anti-inflammatory effect and reduce the required dose.
Anticancer Efficacy: Tumor Xenograft Model
In mouse xenograft models of various cancers, this compound has demonstrated tumor growth inhibition.[17][18][19][20] Polymeric micelles and other targeted nanoparticles can leverage the enhanced permeability and retention (EPR) effect for preferential accumulation at the tumor site, thereby improving anticancer efficacy.
Signaling Pathways Modulated by this compound In Vivo
The therapeutic effects of this compound are mediated through its interaction with key signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. The Potential of this compound Lipid Nanoparticulate Systems for Skin Application: In Vitro Assays to Assess Delivery and Antioxidant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 9. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Derivatives: In Vitro and In Vivo Anti-inflammatory Properties | Semantic Scholar [semanticscholar.org]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparing the Neuroprotective Effects of this compound in Rat Cortical Slices and Caenorhabditis elegans: Involvement of Nrf2 and SKN-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Caffeic Acid: Comprehensive Disposal and Safety Procedures
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of Caffeic Acid (CAS No: 331-39-5), a compound noted for being a suspected carcinogen and potential skin, eye, and respiratory irritant.[1][2][3] Adherence to these procedures is essential for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE).
-
Engineering Controls : Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][4] Ensure that a safety shower and an eye wash station are readily accessible.[1]
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound includes:
-
Eye Protection : Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[4]
-
Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before use.[1][4]
-
Body Protection : An impervious lab coat or protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved or CEN (EU)-approved respirator.[4]
-
Step-by-Step Disposal Protocol
The primary rule for the disposal of this compound is to treat it as hazardous chemical waste. All disposal actions must comply with federal, state, and local environmental regulations.[1] Never dispose of this compound down the drain or in regular trash.[2][4][5]
1. Preparing for Disposal:
-
Do Not Mix : Keep this compound waste separate from other chemical waste streams to avoid unknown hazardous reactions.
-
Use Original Containers : Whenever possible, leave the chemical in its original, clearly labeled container.
-
Waste Containers : If transferring to a waste container, use a suitable, sealable, and properly labeled container. The label should clearly state "Hazardous Waste" and "this compound."
2. Disposal of Solid this compound:
-
Carefully sweep up solid this compound, avoiding dust generation.[4]
-
Place the solid waste into a suitable, closed, and labeled container for disposal.[4]
-
Arrange for pickup and disposal by a licensed and approved waste disposal company.[4][6]
3. Disposal of this compound Solutions:
-
Do not discharge solutions containing this compound into the environment.
-
Collect all solutions in a designated, labeled, and sealed hazardous waste container.
-
One disposal option for solutions is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] An alternative method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
4. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated lab coats, must be treated as hazardous waste.
-
Place these items in a sealed, labeled container for disposal.
-
Uncleaned or empty containers should be handled in the same manner as the product itself and disposed of accordingly.
Accidental Release and Spill Procedures
In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1][4]
-
Wear full PPE , including respiratory protection, before addressing the spill.[1]
-
Contain the spill to prevent it from spreading or entering drains and waterways.[1][2][4]
-
For solid spills : Gently sweep or scoop up the material to avoid creating dust and place it in a labeled container for disposal.[4]
-
For liquid spills : Absorb the solution with an inert, non-combustible material like diatomite or a universal binder.[1] Place the contaminated absorbent material into a sealed container for disposal.
-
Clean the affected area : Once the spilled material is collected, decontaminate the surface by scrubbing with alcohol and collect all cleaning materials for disposal as hazardous waste.[1]
Safety and Disposal Data Summary
The following table summarizes key safety and disposal information derived from Safety Data Sheets (SDS).
| Parameter | Guideline | Citation(s) |
| Hazard Classification | Suspected of causing cancer (Carcinogenicity Category 2). May cause respiratory irritation. Causes skin and serious eye irritation. | [1][2] |
| Primary Disposal Method | Dispose of contents/container at an approved waste disposal plant. Must be in accordance with national and local regulations. | [6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. Avoid mixing with these during storage or disposal. | [1] |
| Spill Containment | Prevent further leakage or spillage. Keep away from drains, surface water, and soil. | [1][2][4][5] |
| Container Handling | Keep containers tightly closed in a dry, cool, and well-ventilated place. Handle uncleaned containers like the product itself. | [4] |
Advanced Waste Treatment Methodologies
For facilities equipped for advanced waste treatment, several experimental protocols have been explored for the degradation of phenolic compounds like this compound. These methods are not standard disposal procedures but represent emerging technologies for environmental remediation.
-
Anaerobic Digestion : Research has shown that this compound can be treated and biodegraded through anaerobic digestion.[7] This process uses microorganisms in the absence of oxygen to break down the compound. Studies indicate that up to 52% of this compound was biodegraded, with initial reactions involving β-oxidation and reductive dehydroxylation.[7] This method offers a sustainable option to prevent the release of this compound into soil and its subsequent transformation into greenhouse gases.[7]
-
Photocatalysis and Photo-Fenton Reactions : Advanced Oxidation Processes (AOPs) have been effectively used to degrade this compound in aqueous solutions, particularly in wastewater from industries like winemaking.[8]
-
Heterogeneous Photocatalysis : This method uses a semiconductor catalyst (like TiO₂) and UVA light. Optimal conditions were found to be a pH of 5.3 and 0.9 g/L of TiO₂, achieving 90% degradation in 40 minutes under UVA light and 15 minutes under solar light.[8]
-
Photo-Fenton Reaction : This process involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under UVA or solar light. It is extremely efficient, achieving 90% degradation of this compound in just 2 minutes.[8]
-
These advanced methods highlight potential pathways for neutralizing this compound waste, transforming it into less harmful substances and reducing its environmental impact.
Procedural Flowchart for this compound Disposal
The following diagram outlines the decision-making process for the safe disposal of this compound in a laboratory setting.
Caption: A workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous and heterogeneous degradation of this compound using photocatalysis driven by UVA and solar light - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Caffeic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of Caffeic Acid, a compound widely used in research for its antioxidant, anti-inflammatory, and anticancer properties. Adherence to these procedures is critical to mitigate potential health risks.
This compound, while valuable in research, presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE) and handling procedures. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer and damaging fertility.[1][2][3][4][5]
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with Side Shields or Full-Length Face Shield | Must be worn at all times to protect against splashes and airborne particles.[1][2][4][6][7] |
| Skin | Chemical-Resistant Gloves | Nitrile rubber (NBR) gloves are a suitable option. It is advised to confirm the chemical resistance with the glove supplier.[2] |
| Protective Clothing | An impervious lab coat or a chemical-resistant suit is necessary to prevent skin contact.[3][4][6][7] | |
| Closed-toe Shoes | Chemical-resistant boots are recommended for enhanced protection.[6] | |
| Respiratory | Dust Respirator | An MSHA/NIOSH-approved respirator or equivalent is required, particularly when there is a risk of dust formation.[3][6][7] |
| Full-Face Supplied Air Respirator | Should be considered based on a thorough risk assessment of the specific laboratory procedures.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes exposure and ensures a safe working environment.
1. Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood with local exhaust ventilation is strongly recommended.[1][2][8]
-
PPE Donning: Before handling the compound, ensure all required PPE is correctly worn.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[4]
-
Container Grounding: To prevent static discharge, ensure that the container and receiving equipment are properly grounded and bonded.[8]
2. Handling:
-
Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust.[1][2][3][7]
-
General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly before breaks and at the end of your work shift.[2][8]
-
Storage: When not in use, store this compound in a cool, dry, and securely locked location.[2][4][5]
3. Accidental Spills:
-
Evacuate and Isolate: In the event of a spill, evacuate unnecessary personnel and isolate the hazardous area.[6]
-
Personal Protection: Do not attempt to clean up a spill without wearing the appropriate PPE.
-
Containment: Prevent the spilled material from entering drains, surface water, or groundwater.[1][2][3][8]
-
Cleanup: Mechanically collect the spilled solid, such as by sweeping and shoveling, while avoiding the creation of dust. Place the collected material into a suitable, sealed container for disposal.[1][2][3]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound in its original or a suitable, closed container.[3][5]
-
Licensed Disposal: All waste containing this compound should be handled by a licensed disposal company.[3]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of any packaging that has come into contact with this compound as if it were the unused product itself.[3]
Emergency First Aid Procedures
In case of exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the individual to fresh air immediately.[1][2]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin with plenty of water.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so.[2]
-
Ingestion: If swallowed, seek immediate medical attention.[1][2]
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow for safely managing this compound in a laboratory setting, the following diagram outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
